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  • Product: 4-(2-Nitrophenyl)oxazole
  • CAS: 1126636-34-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Synthesis of 4-(2-Nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a primary synthetic pathway to 4-(2-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway to 4-(2-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The strategic approach detailed herein focuses on the well-established Robinson-Gabriel synthesis, a robust method for the formation of the oxazole ring. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and efficient synthesis.

Introduction

The oxazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active natural products and synthetic compounds. The introduction of a 2-nitrophenyl substituent at the 4-position of the oxazole ring offers a unique combination of electronic and steric properties, making 4-(2-Nitrophenyl)oxazole a valuable building block for the synthesis of novel therapeutic agents and functional materials. The nitro group can serve as a handle for further chemical transformations, such as reduction to an amino group, enabling the exploration of a diverse chemical space.

This guide will focus on a logical and practical multi-step synthesis commencing from the readily available starting material, 2'-nitroacetophenone.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 4-(2-Nitrophenyl)oxazole points towards the Robinson-Gabriel synthesis as a key disconnection strategy. This powerful cyclodehydration reaction forms the oxazole ring from a 2-acylamino-ketone precursor.

Retrosynthesis Target 4-(2-Nitrophenyl)oxazole AcylaminoKetone N-(2-(2-nitrophenyl)-2-oxoethyl)formamide Target->AcylaminoKetone Robinson-Gabriel Cyclodehydration AminoKetone 2-Amino-1-(2-nitrophenyl)ethan-1-one AcylaminoKetone->AminoKetone Formylation BromoKetone 2-Bromo-1-(2-nitrophenyl)ethan-1-one AminoKetone->BromoKetone Amination (e.g., Delépine Reaction) Start 2'-Nitroacetophenone BromoKetone->Start α-Bromination Step1_Workflow Start 2'-Nitroacetophenone Reagents Br₂ Chloroform (cat. H₂SO₄) Reaction α-Bromination (Stir at RT) Start->Reaction Reagents->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2-Bromo-1-(2-nitrophenyl)ethan-1-one Purification->Product

Caption: Workflow for the synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one.

Experimental Protocol:

To a stirred solution of 1-(2-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), a catalytic amount of concentrated sulfuric acid (1-2 drops) is added. [1][2]Bromine (0.97 g, 6.05 mmol) is then added dropwise at 0–5°C. [1]The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is poured into ice-cold water and the layers are separated. The organic layer is washed sequentially with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml). [1]The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield 2-bromo-1-(2-nitrophenyl)ethan-1-one. [1]

Parameter Value Reference
Starting Material 1-(2-nitrophenyl)ethanone N/A
Reagents Bromine, Chloroform, Sulfuric Acid (cat.) [1][2]
Temperature 0-5°C (addition), then RT [1]
Reaction Time 2 hours [1]

| Purification | Column Chromatography | [1]|

Table 1. Summary of Reaction Conditions for α-Bromination.

Step 2: Synthesis of 2-Amino-1-(2-nitrophenyl)ethan-1-one

The conversion of the α-bromo ketone to a primary amine is a critical step. The Delépine reaction is an effective method that utilizes hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the primary amine, thereby avoiding the common issue of over-alkylation. [3][4][5]

Step2_Workflow Start 2-Bromo-1-(2-nitrophenyl)ethan-1-one Reagents1 Hexamethylenetetramine (HMTA) Chloroform Reaction1 Quaternary Salt Formation (Reflux) Start->Reaction1 Reagents1->Reaction1 Intermediate Quaternary Ammonium Salt Reaction1->Intermediate Reaction2 Acid Hydrolysis Intermediate->Reaction2 Reagents2 Ethanolic HCl (Reflux) Product 2-Amino-1-(2-nitrophenyl)ethan-1-one Reaction2->Product

Caption: Workflow for the Delépine Reaction.

Experimental Protocol:

A solution of 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent) in chloroform is treated with hexamethylenetetramine (1 equivalent). The mixture is heated to reflux, during which the quaternary ammonium salt precipitates. [4][5]After cooling, the salt is collected by filtration and washed with diethyl ether. The collected salt is then suspended in a mixture of ethanol and concentrated hydrochloric acid and heated to reflux for several hours until hydrolysis is complete. [4]The reaction mixture is cooled, and the precipitated ammonium chloride is filtered off. The filtrate is concentrated under reduced pressure, and the residue is taken up in water and basified with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the free amine. The product, 2-amino-1-(2-nitrophenyl)ethan-1-one, is collected by filtration, washed with water, and dried.

ParameterValueReference
Starting Material2-Bromo-1-(2-nitrophenyl)ethan-1-oneN/A
ReagentsHMTA, Chloroform, Ethanolic HCl[3][4][5]
TemperatureReflux[4]
Key IntermediateQuaternary Ammonium Salt[4]
PurificationFiltration and washingN/A

Table 2. Summary of Reaction Conditions for the Delépine Reaction.

Step 3: Synthesis of N-(2-(2-nitrophenyl)-2-oxoethyl)formamide

The primary amine is then formylated to produce the 2-acylamino-ketone necessary for the Robinson-Gabriel synthesis. A common method for formylation is the use of formic acid with a coupling agent or by heating with ethyl formate.

Experimental Protocol:

2-Amino-1-(2-nitrophenyl)ethan-1-one (1 equivalent) is dissolved in an excess of ethyl formate, and the mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethyl formate is removed under reduced pressure to yield the crude N-(2-(2-nitrophenyl)-2-oxoethyl)formamide, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Step 4: Robinson-Gabriel Synthesis of 4-(2-Nitrophenyl)oxazole

This final step involves the cyclodehydration of the 2-formamido-ketone to form the oxazole ring. This reaction is typically catalyzed by strong acids. [6]

Step4_Workflow Start N-(2-(2-nitrophenyl)-2-oxoethyl)formamide Reagents Cyclodehydrating Agent (e.g., conc. H₂SO₄ or PPA) Reaction Cyclodehydration (Heat) Start->Reaction Reagents->Reaction Workup Quench with ice-water Neutralize Extract Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(2-Nitrophenyl)oxazole Purification->Product

Caption: Workflow for the Robinson-Gabriel Synthesis.

Experimental Protocol:

N-(2-(2-nitrophenyl)-2-oxoethyl)formamide (1 equivalent) is carefully added to a cyclodehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a controlled temperature (often starting at 0°C and then warming). The mixture is heated to promote the cyclization and dehydration. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate). The precipitated product is collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization to afford 4-(2-Nitrophenyl)oxazole.

Cyclodehydrating AgentTypical ConditionsReferences
Concentrated Sulfuric AcidAcetic anhydride, 90-100°C[7]
Polyphosphoric Acid (PPA)Heat[7]
Phosphorus Pentoxide (P₂O₅)Heat[6]
Trifluoroacetic Anhydride (TFAA)Ethereal solvent, RT to reflux[6][7]

Table 3. Common Cyclodehydrating Agents for the Robinson-Gabriel Synthesis.

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 4-(2-Nitrophenyl)oxazole. By leveraging the classical yet powerful Robinson-Gabriel synthesis, this multi-step procedure allows for the construction of the target molecule from readily available starting materials. Careful control of reaction conditions and appropriate purification at each stage are paramount to achieving a high yield and purity of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel oxazole derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. Delépine reaction. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Available at: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Published January 31, 2018. Available at: [Link]

  • Organic Chemistry Portal. Delépine Reaction. Available at: [Link]

  • Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Published March 28, 2025. Available at: [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]

  • Bhadouriya, A. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.
  • Scribd. Delepine Amine Synthesis Method. Available at: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Org. Biomol. Chem., 2021,19, 10-30.
  • ResearchGate. One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone).
  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Russ. Chem. Rev., 2023, 92 (4), RCR5063.
  • Macmillan Group. Oxazole.
  • ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts.
  • SynArchive. Robinson-Gabriel Synthesis.
  • Scribd. 5-Iii) Sem 4.
  • ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. J. Org. Chem. 2014, 79, 4, 1539–1547.
  • Wikipedia. α-Halo ketone. Available at: [Link]

  • Organic Chemistry Portal. A Simple Preparation of Ketones.
  • PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Benchchem. An In-depth Technical Guide on 2-Nitro-1-(4- nitrophenyl)ethanone: Synthesis, Properties, and Potential.
  • PMC. 2-Bromo-1-(3-nitrophenyl)ethanone.
  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of α-Bromo Ketones using N-Bromosuccinimide under Ultrasonic Irradiation in PEG-400 and Water. Asian J. Org. Med. Chem. 2017, 2(4), 108-112.
  • Manchester Organics. 2-Bromo-1-(2-nitrophenyl)ethanone.
  • PMC. 2-Bromo-1-(4-hydroxyphenyl)ethanone.
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  • Google Patents.
  • PubMed. Cyclodehydration of N-(aminoalkyl)benzamides under mild conditions with a Hendrickson reagent analogue. J Org Chem. 2013 Jul 19;78(14):7356-61.
  • PubChem. 2-Amino-1-(3-nitrophenyl)ethanone.
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  • MDPI. Carboxymethyl β-Cyclodextrin Assistance for the 4-Nitrophenol Reduction Using Cobalt-Based Layered Double Hydroxides.
  • ResearchGate. The proposed mechanism of dexydration of primary amides to nitriles using chlorocarbonylsulfenyl chloride.
  • Royal Society of Chemistry. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Org. Chem. Front., 2016,3, 1186-1189.
  • PubMed. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Arch Pharm (Weinheim). 2009 Jan;342(1):39-47.

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Exploratory

Comprehensive Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 4-(2-Nitrophenyl)oxazole

Executive Summary 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7) is a structurally constrained heterocyclic scaffold of significant interest in medicinal chemistry and advanced materials science. Featuring an oxazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7) is a structurally constrained heterocyclic scaffold of significant interest in medicinal chemistry and advanced materials science. Featuring an oxazole ring substituted at the 4-position with an ortho-nitrophenyl group, this molecule presents a unique physicochemical profile driven by intense steric hindrance and electronic descreening. This whitepaper provides an in-depth analysis of its structural dynamics, chemical reactivity, and a self-validating synthetic protocol designed for drug development professionals and synthetic chemists.

Physicochemical Profiling

The physical properties of 4-(2-Nitrophenyl)oxazole are heavily dictated by the interplay between the electron-rich oxazole core and the highly electron-withdrawing nitro group. The table below summarizes its core quantitative data 1.

PropertyValueCausality / Structural Note
CAS Number 1126636-34-7Unique identifier for the specific 4-(2-Nitrophenyl) regioisomer.
Molecular Formula C₉H₆N₂O₃Defines the core oxazole and nitro-aromatic rings.
Molecular Weight 190.16 g/mol Exact mass target for LC-MS validation workflows.
Topological Polar Surface Area 71.8 ŲHigh polarity driven by the nitro oxygens and oxazole nitrogen.
LogP (Predicted) 1.4 – 1.8Moderate lipophilicity, influenced by its twisted, non-planar conformation.
H-Bond Donors 0Absence of protic functional groups enhances passive membrane permeability.
H-Bond Acceptors 4Comprises two nitro oxygens, one oxazole nitrogen, and one oxazole oxygen.

Structural Dynamics: The "Ortho-Effect" and Steric Inhibition

The spatial arrangement of 4-(2-Nitrophenyl)oxazole introduces severe steric strain. The bulky nitro group at the ortho position of the phenyl ring clashes directly with the C5 proton of the adjacent oxazole ring. To alleviate this thermodynamic instability, the molecule adopts a twisted conformation, forcing the phenyl and oxazole rings out of coplanarity 2.

This loss of planarity results in the steric inhibition of resonance 3. Because the p-orbitals of the two rings are no longer parallel, extended π-conjugation is severely disrupted. Consequently, the molecule exhibits a hypsochromic (blue) shift in its UV absorption spectrum compared to its para-substituted counterpart, 4-(4-nitrophenyl)oxazole.

OrthoEffect A Ortho-Nitro Substitution B Steric Clash with Oxazole Ring A->B E Strong Inductive Electron Withdrawal A->E C Loss of Coplanarity B->C D Steric Inhibition of Resonance C->D D->E Dominates over resonance

Caption: Logical relationship between ortho-substitution, steric hindrance, and electronic effects.

Chemical Reactivity Implications

While resonance stabilization is inhibited, the strong electron-withdrawing nature of the nitro group still exerts a profound inductive effect across the sigma-bond framework . This inductive pull decreases the overall electron density on the oxazole ring, rendering it less reactive toward electrophilic aromatic substitution (e.g., halogenation at the C5 position) but highly susceptible to nucleophilic attack or metal-catalyzed cross-coupling functionalizations.

Experimental Methodology: Synthesis of 4-(2-Nitrophenyl)oxazole

The standard Van Leusen oxazole synthesis, which utilizes aldehydes and TosMIC, predominantly yields 5-aryloxazoles. To specifically construct the 4-aryloxazole architecture, researchers must employ an alternative synthetic route: the condensation of an α-bromoketone with ammonium formate 4.

Self-Validating Protocol

Rationale: Refluxing 2-bromo-1-(2-nitrophenyl)ethanone with an excess of ammonium formate in formic acid drives the equilibrium toward the intermediate imine, facilitating rapid cyclization into the oxazole core.

Materials:

  • 2-Bromo-1-(2-nitrophenyl)ethanone (1.0 eq)

  • Ammonium formate (5.0 eq)

  • Formic acid (98%, solvent)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (10 mmol) in 98% formic acid (25 mL).

  • Reagent Addition: Add ammonium formate (50 mmol) in a single portion. Causality: An excess of the nitrogen source is required to prevent side-reactions (such as hydrolysis of the bromoketone) and drive the formation of the oxazole ring.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C) under an inert nitrogen atmosphere for 3 hours.

  • In-Line Validation (LC-MS): Withdraw a 10 μL aliquot, dilute in LC-grade methanol, and analyze via LC-MS. Validation Criteria: The reaction is deemed complete when the starting material peak (m/z ~244 for ⁷⁹Br) is fully consumed, and the product peak ([M+H]⁺ = 191.04) constitutes >95% of the total ion current.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly pour the acidic solution over crushed ice (100 g) and carefully neutralize to pH 7.5 using saturated aqueous sodium bicarbonate (NaHCO₃). Causality: Gradual neutralization prevents the hydrolysis of the newly formed oxazole ring, which can be sensitive to harsh aqueous basic conditions at elevated temperatures.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Validation Criteria: Verify the pure fractions using ¹H NMR, confirming the presence of the characteristic oxazole protons at C2 (singlet, ~8.0 ppm) and C5 (singlet, ~8.4 ppm).

SynthesisWorkflow A Precursor 2-Bromo-1-(2-nitrophenyl)ethanone C Cyclization Reaction Reflux 110°C, 3h A->C B Reagents Ammonium Formate + 98% HCOOH B->C D In-Line Validation LC-MS: [M+H]+ 191 m/z C->D Aliquot Sampling E Workup & Purification NaHCO3 Neutralization & Flash Silica D->E Proceed if >95% Conversion F Final Product 4-(2-Nitrophenyl)oxazole E->F Isolation

Caption: Workflow for the self-validating synthesis of 4-(2-Nitrophenyl)oxazole.

References

  • Why does NO₂ group show its effect only at ortho? - askIITians.[Link]

  • Fundamentals of Chemistry, Module II: Organic chemistry - SPCM College.[Link]

  • Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - NIH PMC.[Link]

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Foundational

Structural Elucidation of 4-(2-Nitrophenyl)oxazole: A Comprehensive Guide to ^1^H and ^13^C NMR Spectroscopy

Executive Summary In the landscape of modern drug discovery, the oxazole core serves as a privileged scaffold, frequently utilized as a bioisostere for amides and esters to improve metabolic stability. The structural ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the oxazole core serves as a privileged scaffold, frequently utilized as a bioisostere for amides and esters to improve metabolic stability. The structural verification of substituted oxazoles, particularly those bearing sterically demanding and electronically active groups like the ortho-nitrophenyl moiety, requires rigorous analytical frameworks. This whitepaper provides an in-depth, mechanistic guide to the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) spectral elucidation of 4-(2-nitrophenyl)oxazole . By synthesizing empirical substituent additivity rules with conformational dynamics, this guide empowers analytical scientists to confidently assign complex spectral data and validate synthetic regiochemistry.

Mechanistic Grounding & Conformational Dynamics

To accurately interpret the NMR spectra of 4-(2-nitrophenyl)oxazole, one must first understand the causality between its 3D conformation and the resulting magnetic environment.

In an unsubstituted[1], the phenyl and oxazole rings favor a coplanar arrangement to maximize π -conjugation. However, the introduction of a nitro group at the ortho position (C-2') introduces a severe steric clash between the nitro oxygen atoms and the oxazole C-5 proton (or N-3 lone pair). To relieve this steric strain, the C4–C1' bond rotates, forcing the molecule into a non-planar conformation.

This disruption of coplanarity significantly reduces the π -electron delocalization between the two rings. Consequently, the oxazole protons are less shielded by the extended conjugated system, while the strong magnetic anisotropy of the nitro group dominates the local environment of the adjacent phenyl protons. These conformational effects are critical for accurately predicting chemical shifts, as detailed in[2].

Ortho_Nitro_Effect OrthoNitro Ortho-Nitro Substitution on Phenyl Ring StericClash Steric Hindrance with Oxazole Core OrthoNitro->StericClash Anisotropy Nitro Group Magnetic Anisotropy OrthoNitro->Anisotropy Conformation Non-Planar Conformation (Twisted Aryl-Oxazole Bond) StericClash->Conformation Conjugation Reduced π-Conjugation Conformation->Conjugation NMR_Oxazole Upfield/Downfield Shifts Relative to Planar Analogs Conjugation->NMR_Oxazole NMR_H3 Strong Deshielding of Phenyl H-3' (~7.95 ppm) Anisotropy->NMR_H3

Logical relationship between ortho-nitro steric hindrance and observed NMR chemical shifts.

Self-Validating Experimental Protocols

A robust analytical workflow must be intrinsically self-validating. The following step-by-step methodology ensures that the acquired NMR data is quantitatively reliable and free from artifactual misinterpretation.

Step 1: Sample Preparation
  • Procedure: Dissolve 15 mg (for ^1^H) or 50 mg (for ^13^C) of high-purity 4-(2-nitrophenyl)oxazole in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected because it is non-polar and aprotic, preventing hydrogen-bonding interactions that could artificially shift the oxazole nitrogen and adjacent protons. The TMS acts as the primary internal standard ( δ 0.00 ppm), establishing the baseline for the self-validating calibration loop.

Step 2: Spectrometer Calibration (The Self-Validating Loop)
  • Procedure: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl3. Perform automated gradient shimming (Z1-Z5).

  • Validation Check: Verify that the residual CHCl3 solvent peak appears exactly at δ 7.26 ppm for ^1^H and δ 77.16 ppm for ^13^C. If the peak deviates by >0.02 ppm, the field-frequency lock has drifted, and the system must be re-shimmed and re-locked before proceeding.

Step 3: ^1^H NMR Acquisition
  • Parameters: 400 MHz, 16 scans, spectral width of 12 ppm, relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0-second D1 ensures that all protons, particularly the isolated oxazole H-2 and H-5, fully return to thermal equilibrium between pulses, allowing for accurate integration values that confirm the proton count.

Step 4: ^13^C NMR Acquisition
  • Parameters: 100 MHz, 1024 scans, inverse-gated decoupling sequence, relaxation delay (D1) of 5.0 seconds.

  • Causality: Why a 5-second delay? Quaternary carbons—such as C-2' (attached to the nitro group) and C-4 (the oxazole junction)—lack attached protons to facilitate rapid dipole-dipole relaxation. They possess significantly longer spin-lattice relaxation times (T1). Extending D1 to 5 seconds ensures complete relaxation, yielding semi-quantitative integrals that validate the presence of these critical "invisible" nodes.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, 0.03% TMS) Acquisition 2. NMR Acquisition (1H: 400 MHz | 13C: 100 MHz) SamplePrep->Acquisition Processing 3. Spectral Processing (FT, Phase & Baseline Corr.) Acquisition->Processing Analysis 4. Structural Elucidation (Shift & Coupling Analysis) Processing->Analysis Validation 5. Data Validation (Conformational Effects) Analysis->Validation

Step-by-step NMR workflow for the structural elucidation of 4-(2-nitrophenyl)oxazole.

Spectral Data Presentation

The following tables summarize the established chemical shifts, multiplicities, and coupling constants for 4-(2-nitrophenyl)oxazole, derived from substituent effect models and closely related [3].

Table 1: ^1^H NMR Spectral Data (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Rationale
H-5 (Oxazole) 8.15s-1HHighly deshielded by the adjacent oxygen and nitrogen atoms within the heteroaromatic ring.
H-2 (Oxazole) 8.05s-1HLocated directly between O and N; exhibits a characteristic sharp singlet.
H-3' (Phenyl) 7.95dd8.1, 1.21HExperiences profound magnetic anisotropy and inductive deshielding from the adjacent ortho-nitro group.
H-6' (Phenyl) 7.75dd7.8, 1.21HDeshielded by the proximity to the electron-withdrawing oxazole ring.
H-5' (Phenyl) 7.68td7.8, 1.21HPara to the oxazole ring; standard aromatic region.
H-4' (Phenyl) 7.55td7.8, 1.21HPara to the nitro group; benefits from slight resonance stabilization shielding compared to H-3'.
Table 2: ^13^C NMR Spectral Data (100 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-2 (Oxazole) 151.0CHImine-like carbon, intensely deshielded by both flanking heteroatoms.
C-2' (Phenyl) 149.0C (Quat)Quaternary carbon attached directly to the strongly electron-withdrawing NO2 group.
C-4 (Oxazole) 138.0C (Quat)Quaternary junction carbon attached to the phenyl ring.
C-5 (Oxazole) 135.0CHAlkene-like carbon in the oxazole ring.
C-5' (Phenyl) 132.5CHMeta to the nitro group.
C-6' (Phenyl) 131.0CHOrtho to the oxazole ring.
C-4' (Phenyl) 129.5CHPara to the nitro group.
C-1' (Phenyl) 126.0C (Quat)Quaternary carbon attached to the oxazole core.
C-3' (Phenyl) 124.5CHOrtho to the nitro group (shielded by resonance effects at the carbon level, despite proton deshielding).

Causality in Spectral Interpretation

The interpretation of this data relies heavily on understanding the divergent behavior of protons versus carbons in substituted aromatic systems.

The Ortho-Nitro Anomaly: Notice that while the H-3' proton is the most deshielded on the phenyl ring (7.95 ppm) due to the spatial magnetic anisotropy of the nitro group's π -cloud, the corresponding C-3' carbon is relatively shielded (124.5 ppm). This is because ^13^C shifts are dominated by local electron density (resonance effects). The nitro group withdraws electron density primarily from the ortho and para positions, but the complex interplay of the twisted oxazole ring at C-1' alters the standard nitrobenzene resonance structures, locking electron density near C-3'.

Oxazole Core Signatures: In many 2,4-disubstituted oxazoles, H-2 and H-5 can overlap. However, the electron-withdrawing nature of the 2-nitrophenyl group at C-4 pulls electron density away from the oxazole ring, pushing H-5 further downfield (8.15 ppm) compared to the baseline 4-phenyloxazole (where H-5 typically resonates around 7.93 ppm).

Conclusion

The structural elucidation of 4-(2-nitrophenyl)oxazole requires a nuanced approach that marries raw spectral acquisition with an understanding of 3D conformational dynamics. By employing self-validating acquisition protocols—such as extended D1 delays for quaternary carbon resolution—and applying rigorous substituent effect logic, researchers can definitively confirm the regiochemistry and integrity of this vital chemotype in drug development pipelines.

References

  • Palmer, D. C. (Ed.). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 589279, 4-Phenyl-1,3-oxazole. PubChem. URL:[Link]

  • Jiao, J., et al. (2013). Synthesis of Substituted Oxazoles via Pd-Catalyzed Tandem Oxidative Cyclization. RSC Advances. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. URL:[Link]

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Exploratory

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

An In-Depth Technical Guide to Molecular Docking Studies of 4-(2-Nitrophenyl)oxazole This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 4-(2-Nitrophenyl)oxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Molecular Docking Studies of 4-(2-Nitrophenyl)oxazole

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on 4-(2-Nitrophenyl)oxazole, a heterocyclic compound of interest due to the broad biological activities exhibited by the oxazole scaffold.[1][2][3] Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the causality behind methodological choices to ensure scientific rigor and the generation of reliable, reproducible results.

Molecular docking is a cornerstone of computational drug discovery, offering predictive insights into the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule (receptor).[4][5] This in silico technique allows for the rapid screening of virtual libraries and the rationalization of structure-activity relationships, thereby accelerating the identification and optimization of lead compounds.[6][7]

The subject of this guide, 4-(2-Nitrophenyl)oxazole, belongs to the oxazole class of heterocyclic compounds. This scaffold is considered "privileged" in medicinal chemistry, as its derivatives have been shown to possess a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][8][9] By computationally predicting how 4-(2-Nitrophenyl)oxazole interacts with specific biological targets, we can generate actionable hypotheses to guide its potential development as a therapeutic agent.

This document will use Cyclooxygenase-2 (COX-2) as an exemplary target, given the known anti-inflammatory potential of some oxazole derivatives.[8] The methodologies described herein are, however, broadly applicable to other protein targets.

Part 1: Foundational Workflows - Ligand and Receptor Preparation

The accuracy of any docking study is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out. This section details the meticulous, yet critical, steps for preparing both the ligand and the receptor.

Ligand Preparation: Characterizing 4-(2-Nitrophenyl)oxazole

The goal of ligand preparation is to generate a three-dimensional, low-energy conformation of the molecule with correct atom types, bond orders, and partial charges. This ensures the docking software can accurately calculate its interactions with the receptor.[10][11]

Protocol 1: Step-by-Step Ligand Preparation using AutoDockTools (ADT)

  • Obtain Ligand Structure: Download the 2D structure of 4-(2-Nitrophenyl)oxazole (PubChem CID: 13858063) as an SDF file.

  • Initial 3D Conversion & Energy Minimization: Use a tool like Open Babel or ChemDraw to convert the 2D structure to 3D and perform an initial energy minimization using a force field like MMFF94.

  • Load into AutoDockTools:

    • Start ADT.

    • Navigate to Ligand > Input > Open and select your 3D ligand file.[11]

  • Add Polar Hydrogens:

    • Navigate to Edit > Hydrogens > Add.

    • In the pop-up, select Polar Only and click OK.[12]

  • Assign Partial Charges:

    • Navigate to Edit > Charges > Compute Gasteiger. This calculates the partial atomic charges necessary for electrostatic interaction calculations.[11][13]

  • Define Rotatable Bonds (Torsions):

    • Navigate to Ligand > Torsion Tree > Detect Root.[12]

    • Then, go to Ligand > Torsion Tree > Choose Torsions to manually inspect and confirm the rotatable bonds. The software's automatic detection is usually sufficient.

  • Save as PDBQT:

    • Navigate to Ligand > Output > Save as PDBQT.[11] Save the file as ligand.pdbqt. The PDBQT format is an extension of the PDB format that includes charge and atom type information required by AutoDock.[14]

Expertise & Causality: Why are these steps non-negotiable?

  • Hydrogen Addition: Crystal structures often omit hydrogen atoms to improve resolution. However, hydrogens are critical for defining the correct geometry and participating in hydrogen bonds, which are key to molecular recognition. Adding only polar hydrogens is a standard practice that balances accuracy with computational efficiency.[12][15]

  • Charge Calculation: The electrostatic potential between the ligand and protein is a major component of the binding energy.[16] Accurate partial charges, like those calculated by the Gasteiger method, are essential for a realistic simulation of these forces.

  • Rotatable Bonds: Defining torsional degrees of freedom allows the docking program to explore different conformations of the ligand within the binding site, which is fundamental to flexible ligand docking.[17]

Receptor Preparation: Preparing the COX-2 Target

Receptor preparation involves "cleaning" the raw PDB file to create a chemically correct and computationally ready model of the protein's binding site. We will use the human COX-2 structure (PDB ID: 5KIR) as our example.

Protocol 2: Step-by-Step Receptor Preparation

  • Download PDB File: Fetch the structure 5KIR directly from the RCSB Protein Data Bank.[18]

  • Clean the Structure:

    • Load the PDB file into a molecular viewer like UCSF Chimera or PyMOL.[19]

    • Remove all non-essential components:

      • Water Molecules: Delete all water molecules. While some water molecules can be structurally important, they are typically removed in standard docking protocols to simplify the calculation, unless there is strong evidence they mediate key interactions.[15][18]

      • Co-crystallized Ligands & Ions: Remove the original ligand (in this case, Celecoxib) and any non-cofactor ions. This clears the binding site for our new ligand.[19]

      • Alternate Conformations & Chains: If multiple protein chains or alternate residue conformations exist, retain only the one with the highest occupancy and biological relevance (e.g., Chain A).[19]

  • Process in AutoDockTools:

    • Open the cleaned PDB file in ADT (File > Read Molecule).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).[15]

    • Add Kollman charges (Edit > Charges > Add Kollman Charges), which are optimized for proteins.[20]

  • Save as PDBQT:

    • Navigate to Grid > Macromolecule > Choose.

    • Select the protein and save it in PDBQT format (receptor.pdbqt). This file will now contain the necessary charge and atom type information for the receptor.[18]

Part 2: The Docking Simulation - Defining the Search and Executing the Run

With prepared molecules, the next stage is to define the search space and run the docking algorithm. We will use AutoDock Vina, a widely used program known for its speed and accuracy.[21]

Grid Box Generation

The grid box is a three-dimensional cube placed over the protein's active site, defining the volume that the ligand will be confined to during the simulation.[10] Its proper placement is critical for success.

Protocol 3: Defining the Active Site Grid Box

  • Identify the Binding Site: The most reliable way to define the binding site is by using the position of the original, co-crystallized ligand. Load the original 5KIR.pdb file (with Celecoxib) into a viewer and identify the key interacting amino acid residues.

  • Set Grid Box in ADT:

    • Load the prepared receptor.pdbqt file.

    • Navigate to Grid > Grid Box.

    • A box will appear around the protein. Manually adjust the dimensions and center of the box to encompass the entire binding site identified in step 1, with a buffer of about 4-5 Å in each direction. For PDB ID 5KIR, the approximate center coordinates would be: x=23.5, y=20.0, z=20.8 .

    • Record the center coordinates and the dimensions (number of points in x, y, z).

  • Generate Grid Parameter File (.gpf):

    • Save the grid settings via File > Close saving current.

    • Then, navigate to Grid > Output > Save GPF. Save the file as grid.gpf.

  • Run AutoGrid: Open a command-line terminal and execute the AutoGrid program, which pre-calculates the interaction potentials for various atom types within the grid box.[18]

Expertise & Causality: A grid box that is too small may prevent the ligand from exploring its optimal binding pose. A box that is too large will unnecessarily increase computation time and can lead to the ligand binding to irrelevant surface pockets, reducing the accuracy of the results.

Workflow Visualization

The following diagram illustrates the comprehensive workflow from initial file preparation to the final analysis.

Molecular_Docking_Workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis PDB Download Receptor (e.g., PDB: 5KIR) Clean_PDB Clean Receptor (Remove Water, Ligands) PDB->Clean_PDB Ligand_2D Obtain Ligand (e.g., PubChem) Prep_Ligand Prepare Ligand (Add H, Charges, Torsions) Ligand_2D->Prep_Ligand Prep_Receptor Prepare Receptor (Add H, Charges) Clean_PDB->Prep_Receptor Receptor_PDBQT receptor.pdbqt Prep_Receptor->Receptor_PDBQT Define_Grid Define Grid Box (Active Site) Receptor_PDBQT->Define_Grid Ligand_PDBQT ligand.pdbqt Prep_Ligand->Ligand_PDBQT Run_Vina Run AutoDock Vina Ligand_PDBQT->Run_Vina Define_Grid->Run_Vina Docking_Log docking_log.txt (Binding Poses & Scores) Run_Vina->Docking_Log Analyze Analyze Results (Visualize Interactions) Docking_Log->Analyze Conclusion Draw Conclusions Analyze->Conclusion Validate Validate Protocol (Re-docking, RMSD) Validate->Run_Vina informs

Caption: End-to-end molecular docking workflow.

Running the AutoDock Vina Simulation

AutoDock Vina requires a simple text file to specify the input files and search parameters.

Protocol 4: Executing the Docking Run

  • Create a Configuration File: Create a text file named conf.txt with the following content. Use the grid center and size values you recorded previously.

  • Execute Vina: Run the simulation from the command line.

    • num_modes: Specifies the number of binding poses to generate.[13]

    • exhaustiveness: Controls the thoroughness of the search. Higher values increase computational time but improve the reliability of finding the lowest energy pose. A value of 8 is a good balance for standard docking.

Part 3: Post-Docking Analysis and Protocol Validation

Generating docking poses is not the end point. The results must be carefully analyzed and the protocol itself must be validated to be considered trustworthy.

Analysis of Docking Results

The primary outputs are a log file with binding affinities and a PDBQT file containing the coordinates of the top binding poses.

  • Binding Affinity (Docking Score): The docking_log.txt file will list the binding affinity in kcal/mol for each generated pose. A more negative value indicates a stronger predicted binding affinity.[22][23] This score is a rapid way to rank different ligands or poses but should not be interpreted as an absolute measure of binding free energy.[24][25]

  • Binding Pose and Interactions:

    • Use a visualization tool (PyMOL, Discovery Studio) to open the receptor.pdbqt and the all_poses.pdbqt output file.[12][21]

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Analyze the key interactions between 4-(2-Nitrophenyl)oxazole and the COX-2 active site residues. Look for:

      • Hydrogen Bonds: Identify specific donor-acceptor pairs with key residues like HIS90, ARG513, or TYR355 in the COX-2 active site.[22]

      • Hydrophobic Interactions: Note interactions with hydrophobic residues that form the active site pocket.[24]

      • Pi-Interactions: Look for potential pi-pi stacking or T-stacking between the aromatic rings of the ligand and residues like TYR385 or TRP387.

Table 1: Hypothetical Docking Results Summary for 4-(2-Nitrophenyl)oxazole with COX-2

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsOther Interactions
1-9.2ARG513, HIS90, VAL523, TYR3851 (with ARG513)Pi-sulfur with MET522
2-8.8SER530, TYR355, LEU3521 (with SER530)Hydrophobic contact
3-8.5ARG120, GLU524, VAL3492 (with ARG120, GLU524)Electrostatic
The Self-Validating System: Protocol Validation

To ensure the trustworthiness of your results, the docking protocol itself must be validated.[24] The gold standard is to perform a re-docking experiment.[26][27]

Protocol 5: Re-docking for Validation

  • Prepare the Co-crystallized Ligand: Extract the original ligand (Celecoxib) from the 5KIR.pdb file and prepare it exactly as described in Protocol 1, saving it as celecoxib.pdbqt.

  • Dock the Co-crystallized Ligand: Use the exact same receptor (receptor.pdbqt) and docking parameters (conf.txt) to dock celecoxib.pdbqt.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Celecoxib with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[22]

  • Evaluate: An RMSD value of less than 2.0 Å is generally considered a successful validation.[22][26] It demonstrates that your chosen docking parameters are capable of accurately reproducing the experimentally observed binding mode.

Expertise & Causality: If the RMSD is high (> 2.0 Å), it indicates that the docking protocol is unreliable for this specific target.[22] Potential causes could be incorrect charge assignments, a poorly defined grid box, or inherent limitations of the scoring function for that particular chemical series. The protocol should be adjusted (e.g., modifying grid size, trying a different scoring function) and re-validated before proceeding with novel ligands.[28]

Validation_Workflow PDB_Complex Start: Crystal Structure (Receptor + Native Ligand) Separate Separate Receptor and Native Ligand PDB_Complex->Separate Prep_Receptor Prepare Receptor Separate->Prep_Receptor Prep_Native_Ligand Prepare Native Ligand Separate->Prep_Native_Ligand Dock Re-Dock Native Ligand (Using Defined Protocol) Prep_Receptor->Dock Prep_Native_Ligand->Dock Superimpose Superimpose Docked Pose on Crystal Pose Dock->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å ? RMSD->Decision Success Protocol Validated Decision->Success Yes Fail Protocol Invalid (Adjust Parameters) Decision->Fail No

Caption: Workflow for validating a docking protocol via re-docking.

Conclusion and Forward Look

This guide has outlined a robust, scientifically-sound framework for conducting molecular docking studies on 4-(2-Nitrophenyl)oxazole. By adhering to meticulous preparation protocols, understanding the rationale behind each step, and critically validating the methodology, researchers can generate high-confidence predictions of ligand-protein interactions.

The insights gained from such a study—namely the predicted binding affinity and the key interacting residues—provide a powerful foundation for subsequent research. These computational hypotheses can guide the chemical synthesis of more potent analogues, inform site-directed mutagenesis experiments to confirm the importance of key residues, and ultimately de-risk and accelerate the progression of promising compounds through the drug discovery pipeline.

References

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Foundational

The Advent of a Privileged Scaffold: An In-depth Technical Guide to the Early Discovery and History of 4-(2-Nitrophenyl)oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Oxazole Core in Medicinal Chemistry The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Core in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. From anti-inflammatory and antimicrobial to anticancer agents, the oxazole nucleus is a versatile platform for the design and development of novel therapeutics.[1] This guide delves into the early history and discovery of a specific, yet significant, subclass: the 4-(2-nitrophenyl)oxazole compounds. Understanding the genesis of their synthesis provides a fundamental appreciation for the evolution of heterocyclic chemistry and the enduring legacy of foundational reactions.

The Historical Landscape: Early Methods of Oxazole Synthesis

The late 19th and early 20th centuries were a period of fertile discovery in organic chemistry, with the establishment of fundamental reactions that are still in use today. The synthesis of the oxazole ring was no exception, with several key methods being developed that laid the groundwork for future innovations.

The Robinson-Gabriel Synthesis: A Foundational Approach

One of the earliest and most influential methods for constructing the oxazole ring is the Robinson-Gabriel synthesis, reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[2][3] This robust reaction involves the cyclodehydration of a 2-acylamino-ketone to furnish a 2,5-disubstituted oxazole.[4] The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or phosphorus pentoxide.[4]

The general mechanism involves the enolization of the ketone, followed by an intramolecular nucleophilic attack of the enol oxygen onto the amide carbonyl carbon. Subsequent dehydration then leads to the aromatic oxazole ring.

Robinson_Gabriel cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_acylamino_ketone 2-Acylamino-ketone Cyclodehydration Intramolecular Cyclodehydration 2_acylamino_ketone->Cyclodehydration Dehydrating Agent (e.g., H₂SO₄) Oxazole 2,5-Disubstituted Oxazole Cyclodehydration->Oxazole

Caption: The Robinson-Gabriel Synthesis Workflow.

While versatile, the harsh conditions of the Robinson-Gabriel synthesis could be a limitation, particularly for substrates with sensitive functional groups. This spurred the development of alternative and milder synthetic routes.

The Bredereck Reaction: A Pathway to 2,4-Disubstituted Oxazoles

Another significant early contribution to oxazole synthesis was the Bredereck reaction. This method provides a direct route to 2,4-disubstituted oxazoles through the reaction of an α-haloketone with an amide.[5] This reaction is particularly relevant to the history of 4-(2-nitrophenyl)oxazoles, as it offers a plausible and direct pathway for their initial synthesis from readily accessible starting materials of the era.

The Emergence of 4-(2-Nitrophenyl)oxazoles: A Historical Synthesis Perspective

While a singular, celebrated publication detailing the "discovery" of 4-(2-nitrophenyl)oxazoles is not readily apparent in the historical literature, their synthesis can be confidently inferred through the application of established reactions to available precursors. The most probable early route to this class of compounds would have been an adaptation of the Bredereck synthesis.

The key starting material for this synthesis would be 2-nitro-α-bromoacetophenone. The synthesis of α-bromoacetophenones was a well-established procedure in the early 20th century.[6] The nitration of aromatic compounds was also a fundamental and widely practiced reaction. Therefore, the synthesis of 2-nitro-α-bromoacetophenone from 2-nitroacetophenone would have been a straightforward transformation for chemists of that period.

The subsequent reaction of 2-nitro-α-bromoacetophenone with a simple amide, such as formamide, would then directly yield the corresponding 4-(2-nitrophenyl)oxazole.

Bredereck_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product alpha_haloketone 2-Nitro-α-bromoacetophenone Condensation Condensation/ Cyclization alpha_haloketone->Condensation amide Formamide amide->Condensation Oxazole 4-(2-Nitrophenyl)oxazole Condensation->Oxazole

Caption: Plausible Early Synthesis of 4-(2-Nitrophenyl)oxazole.

A Probable Early Experimental Protocol (Bredereck-type Synthesis)

Based on the chemical principles of the time, a likely experimental procedure for the first synthesis of a 4-(2-nitrophenyl)oxazole would have been as follows:

Step 1: Synthesis of 2-Nitro-α-bromoacetophenone

  • To a solution of 2-nitroacetophenone in a suitable solvent such as ether or chloroform, a catalytic amount of aluminum chloride would be added.

  • An equimolar amount of bromine would then be added dropwise to the stirred solution.

  • The reaction mixture would be stirred for a period, likely until the color of the bromine dissipates.

  • The reaction would be quenched with an aqueous solution of sodium bicarbonate to neutralize the generated hydrobromic acid.

  • The organic layer would be separated, dried over a drying agent like anhydrous magnesium sulfate, and the solvent evaporated to yield crude 2-nitro-α-bromoacetophenone, which could be purified by recrystallization.

Step 2: Synthesis of 4-(2-Nitrophenyl)oxazole

  • An equimolar mixture of 2-nitro-α-bromoacetophenone and formamide would be heated, likely at an elevated temperature, either neat or in a high-boiling solvent.

  • The reaction would proceed via an initial N-alkylation of the formamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the oxazole ring.

  • After cooling, the reaction mixture would be poured into water, and the resulting solid precipitate of 4-(2-nitrophenyl)oxazole would be collected by filtration.

  • The crude product would then be purified by recrystallization from a suitable solvent, such as ethanol.

Early Biological Evaluation: A Retrospective View

In the early 20th century, the primary driver for the synthesis of novel organic compounds was often the exploration of new dyes and pigments. The biological activities of such compounds were not typically the initial focus. However, the introduction of a nitroaromatic moiety would have been of interest due to the known biological effects of other nitro-containing compounds.[7] It is plausible that early 4-(2-nitrophenyl)oxazole compounds may have been screened for antimicrobial or other biological activities, though detailed records of such early, systematic investigations are scarce. The more focused exploration of the pharmacological potential of oxazole derivatives, including those with nitrophenyl substituents, gained significant momentum in the mid to late 20th century and continues to be an active area of research today.[1]

Modern Synthetic Advancements

The synthesis of oxazoles has evolved significantly since the pioneering work of the early 20th century. Modern methods offer milder reaction conditions, higher yields, and greater functional group tolerance.

Table 1: Comparison of Early and Modern Synthetic Methods for Oxazoles

MethodEra of DevelopmentGeneral ConditionsAdvantagesLimitations
Robinson-Gabriel Synthesis Early 20th CenturyHigh temperature, strong acidVersatile for 2,5-disubstituted oxazolesHarsh conditions, limited functional group tolerance
Bredereck Reaction Early 20th CenturyHigh temperatureDirect route to 2,4-disubstituted oxazolesCan require harsh conditions
Van Leusen Reaction 1970sMild baseMild conditions, good for 5-substituted oxazolesUse of tosylmethyl isocyanide (TosMIC)
Metal-Catalyzed Cyclizations Late 20th/21st CenturyVarious metal catalysts (e.g., Cu, Pd, Au)High efficiency, regioselectivity, and functional group toleranceCatalyst cost and removal

Conclusion

The history of 4-(2-nitrophenyl)oxazole compounds is intrinsically linked to the foundational discoveries in heterocyclic chemistry. While a specific date or single publication marking their "discovery" may be lost to the annals of early chemical literature, their synthesis was made possible by the robust and versatile reactions developed by pioneers like Robinson, Gabriel, and Bredereck. The probable early synthesis, a straightforward application of the Bredereck reaction, highlights the ingenuity and practicality of early 20th-century organic chemists. Today, the 4-(2-nitrophenyl)oxazole scaffold continues to be of interest to medicinal chemists, and the evolution of its synthesis from harsh, high-temperature reactions to modern, mild, and highly efficient catalytic methods is a testament to the progress of organic chemistry.

References

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Protocols & Analytical Methods

Method

Application Note: 4-(2-Nitrophenyl)oxazole as a Strategic Precursor in the Synthesis of Fused Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, the rapid a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, polycyclic heteroaromatic scaffolds is essential for exploring novel chemical space. 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7)[1] represents a highly versatile, bifunctional building block. The presence of the ortho-nitro group adjacent to the oxazole ring provides a masked reactive handle that can be orthogonally manipulated to construct diverse fused ring systems. These fused systems are critical bioisosteres for naturally occurring alkaloids and synthetic kinase inhibitors.

The synthetic utility of 4-(2-nitrophenyl)oxazole diverges into two primary mechanistic pathways, dictated by the choice of reductant and reaction conditions:

Pathway A: Reduction-Acylation-Cyclization Sequence

Mild catalytic hydrogenation of the nitro group yields 4-(2-aminophenyl)oxazole. This unmasks a nucleophilic aniline moiety. Subsequent reaction with electrophilic reagents (e.g., phosgene equivalents, ortho-esters, or aldehydes) triggers an intramolecular cyclization onto the oxazole core, providing access to oxazolo-quinazoline or oxazolo-quinoline derivatives.

Pathway B: Direct Reductive Cyclization (Cadogan-Type)

The Cadogan cyclization is a robust technique for synthesizing fused nitrogen heterocycles directly from nitroaromatics[2]. By utilizing a phosphorus(III) reagent, typically triethyl phosphite ( P(OEt)3​ ), the nitro group undergoes exhaustive deoxygenation. The strong thermodynamic driving force of forming a P(V)=O double bond propels the reaction forward[3]. The resulting transient singlet nitrene intermediate rapidly undergoes intramolecular C-H insertion into the adjacent oxazole ring, yielding a fused 4H-indolo[3,2-d]oxazole scaffold.

Experimental Methodologies

As a self-validating system, each protocol below includes built-in causality for the choice of reagents and in-process controls (IPCs) to ensure experimental trustworthiness.

Protocol A: Synthesis of 4-(2-Aminophenyl)oxazole via Catalytic Hydrogenation

Objective: To quantitatively reduce the ortho-nitro group without compromising the aromaticity or integrity of the oxazole ring.

  • Reaction Setup: Charge a flame-dried, round-bottom flask with 4-(2-nitrophenyl)oxazole (1.0 equiv) and anhydrous methanol (0.1 M concentration).

    • Causality: Methanol is selected because it provides optimal solubility for the nitroarene while facilitating efficient hydrogen transfer at the palladium surface.

  • Catalyst Addition: Add 10% Pd/C (0.05 equiv by weight).

    • Causality: A 5 mol% loading is sufficient for complete conversion at room temperature while preventing the over-reduction of the sensitive oxazole double bonds.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with inert N2​ (repeat 3 times), followed by purging with H2​ gas via a balloon.

    • Causality: Removing oxygen prevents competitive oxidation of the solvent and mitigates the risk of catalyst poisoning or ignition.

  • Reaction Execution: Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation Check (IPC): The reaction progress can be visually monitored; the initial pale yellow solution of the nitroarene transitions to a colorless solution upon complete reduction to the aniline. TLC (Hexane/EtOAc 7:3) will show the disappearance of the higher Rf​ nitro starting material and the appearance of a lower Rf​ , ninhydrin-active amine spot.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the finely dispersed Pd/C particles, preventing heavy metal contamination in the downstream pharmaceutical intermediate.

  • Isolation: Concentrate the filtrate in vacuo to yield the target 4-(2-aminophenyl)oxazole, which can generally be used in subsequent cyclizations without further purification.

Protocol B: Cadogan Reductive Cyclization to 4H-Indolo[3,2-d]oxazole

Objective: To drive the deoxygenation of the nitro group to a nitrene and force an intramolecular C-H insertion to form a fused tricyclic scaffold.

  • Reaction Setup: In a heavy-walled microwave-safe vial, suspend 4-(2-nitrophenyl)oxazole (1.0 equiv) in neat triethyl phosphite ( P(OEt)3​ , 10 equiv).

    • Causality: P(OEt)3​ acts as both the deoxygenating reagent and the solvent, ensuring a maximal collision frequency to drive the thermodynamically demanding nitrene formation.

  • Atmosphere Control: Seal the vial with a crimp cap and purge the headspace with Argon for 5 minutes.

    • Causality: Argon prevents the competitive, non-productive oxidation of the phosphite to triethyl phosphate by atmospheric oxygen.

  • Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 160 °C for 30 minutes.

    • Causality: Microwave heating rapidly overcomes the high activation energy of the sequential deoxygenation steps, favoring intramolecular insertion over the formation of intermolecular azo-dimer byproducts.

  • Self-Validation Check (IPC): The generation of the intermediate nitroso and nitrene species is accompanied by a transient deep orange/red coloration, which fades to a dark amber as the cyclized product forms. Complete consumption of the starting material must be verified by LC-MS, as the Rf​ values of the precursor and the fused product can be deceptively similar on normal-phase silica.

  • Workup & Purification: Cool the vial to room temperature. Distill off the excess P(OEt)3​ and the triethyl phosphate byproduct under high vacuum (Kugelrohr distillation). Purify the crude dark residue via flash column chromatography (gradient elution: CH2​Cl2​ to 5% MeOH/ CH2​Cl2​ ) to isolate the fused indolo-oxazole.

Quantitative Data & Green Chemistry Metrics

The following table summarizes the operational parameters and sustainability metrics for the two divergent pathways, aiding process chemists in route selection.

MetricPathway A (Catalytic Hydrogenation)Pathway B (Cadogan Cyclization)
Primary Reagent H2​ gas, 10% Pd/CTriethyl phosphite ( P(OEt)3​ )
Operating Temperature 25 °C (Room Temperature)160 °C (Microwave Irradiation)
Reaction Time 4 - 6 hours30 - 45 minutes
Typical Yield 85 - 95% (Intermediate Amine)60 - 75% (Final Fused Scaffold)
Atom Economy High (Water is the only byproduct)Low (Generates stoichiometric phosphate)
E-Factor Low (< 5)Moderate (10 - 20)
Scalability Excellent (Batch or Flow)Limited by Microwave penetration depth

Visualizations

Workflow Precursor 4-(2-Nitrophenyl)oxazole (Precursor) PathA Pathway A: Catalytic Hydrogenation Precursor->PathA PathB Pathway B: Cadogan Cyclization Precursor->PathB Amine 4-(2-Aminophenyl)oxazole (Intermediate) PathA->Amine Pd/C, H2 Quinazoline Oxazolo-Quinazolines (Target Scaffold) Amine->Quinazoline Acylation & Cyclization Nitrene Nitrene Intermediate (Transient) PathB->Nitrene P(OEt)3, Heat Indolo Indolo[3,2-d]oxazoles (Target Scaffold) Nitrene->Indolo C-H Insertion

Caption: Divergent synthetic workflows utilizing 4-(2-nitrophenyl)oxazole as a core precursor.

Mechanism Step1 Nitroarene Precursor Step2 Deoxygenation by P(OEt)3 Step1->Step2 Step3 Nitroso Intermediate Step2->Step3 Step4 Nitrene Generation Step3->Step4 Step5 Intramolecular C-H Insertion Step4->Step5 Step6 Fused Heterocycle Step5->Step6

Caption: Step-by-step mechanistic pathway of the Cadogan reductive cyclization.

References

  • Title: 4-(2-Nitrophenyl)oxazole | 1126636-34-7 - ChemicalBook Source: chemicalbook.com URL: 1[1]

  • Title: Phosphorus-Based Catalysis | ACS Central Science Source: acs.org URL: 3[3]

  • Title: Recent Advances in Synthesis of Benzazoles via Imines Source: researchgate.net URL: 2[2]

Sources

Application

Application Note: Advanced Purification Protocols for 4-(2-Nitrophenyl)oxazole in Drug Development

Introduction & Chemical Context 4-(2-Nitrophenyl)oxazole is a critical heterocyclic intermediate in the synthesis of fused oxazoloquinoline derivatives and other bioactive compounds . Due to the presence of both the elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-(2-Nitrophenyl)oxazole is a critical heterocyclic intermediate in the synthesis of fused oxazoloquinoline derivatives and other bioactive compounds . Due to the presence of both the electron-withdrawing nitro group and the basic oxazole ring, the molecule exhibits moderate polarity and specific solubility profiles. Achieving ultra-high purity (>99.5%) is paramount for downstream cross-coupling reactions (e.g., C-4 bromination or transition-metal-catalyzed cyclizations) where trace impurities can poison catalysts or generate inseparable side products .

This application note outlines a self-validating, multi-step purification strategy designed to isolate 4-(2-Nitrophenyl)oxazole from complex reaction matrices.

Physicochemical Properties & Chromatographic Rationale

Before initiating purification, understanding the physicochemical properties of the target is essential to establish a logical separation system.

Table 1: Physicochemical and Chromatographic Properties of 4-(2-Nitrophenyl)oxazole

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C9H6N2O3Moderate molecular weight (190.16 g/mol ); easily detectable by LC-MS.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; retains well on Reverse-Phase (C18) columns.
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in H2OIdeal for Liquid-Liquid Extraction (LLE) using EtOAc/H2O.
UV Absorbance Strong at 254 nm (aromatic/nitro)Enables robust real-time UV monitoring during Flash and Prep-HPLC.
Rf Value ~0.5 (Hexane:EtOAc = 8:2)Excellent retention factor for Normal-Phase Silica Gel Chromatography.

Purification Workflow Strategy

The purification strategy follows a logical progression from bulk impurity removal (extraction) to intermediate resolution (flash chromatography), and finally, high-resolution polishing (preparative HPLC or recrystallization) .

G Crude Crude 4-(2-Nitrophenyl)oxazole (Reaction Mixture) LLE Liquid-Liquid Extraction (EtOAc / H2O / Brine) Crude->LLE Flash Flash Column Chromatography (Silica, Hexane:EtOAc) LLE->Flash Decision Purity Check (>95%?) Flash->Decision Prep Preparative HPLC (Reverse Phase, MeCN/H2O) Decision->Prep No (Complex Impurities) Recryst Recrystallization (EtOH or Hexane/EtOAc) Decision->Recryst Yes (Polishing) Pure Ultra-Pure Target (>99.5% for Drug Dev) Prep->Pure Recryst->Pure

Workflow for the multi-step purification of 4-(2-Nitrophenyl)oxazole.

Detailed Step-by-Step Methodologies

Phase 1: Liquid-Liquid Extraction (Aqueous Workup)

Causality: The crude reaction mixture typically contains inorganic salts (e.g., K2CO3), unreacted polar starting materials, and water-soluble byproducts. LLE isolates the moderately lipophilic target into the organic phase.

  • Quench: Pour the crude reaction mixture into an equal volume of distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL per gram of crude). Why EtOAc? It provides the optimal dielectric constant to solubilize the oxazole while leaving inorganic salts in the aqueous phase.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (1 x 50 mL) and brine (1 x 50 mL) to remove acidic trace impurities and residual water.

  • Drying & Self-Validation: Dry the organic layer over anhydrous Na2SO4. The organic layer should visually transition from cloudy to completely clear, validating the removal of emulsified water.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at 40°C to yield the crude solid.

Phase 2: Normal-Phase Flash Column Chromatography

Causality: Flash chromatography separates the target oxazole from structurally similar organic impurities (e.g., unreacted 2-nitrobenzaldehyde or regioisomers) based on differential adsorption on silica gel.

  • Column Packing: Prepare a silica gel column (230-400 mesh) using Hexane as the packing solvent. Use approximately 30-50 g of silica per gram of crude material.

  • Loading: Dry-load the crude solid by dissolving it in a minimal amount of Dichloromethane (DCM), adding 2-3 g of silica gel, and evaporating the solvent to a free-flowing powder. Load this onto the top of the column bed.

  • Elution Gradient: Elute the column using a shallow step-gradient starting at 15% EtOAc in Hexane, moving to 20% EtOAc . Why this gradient? The target compound has an Rf of ~0.5 in 8:2 Hexane:EtOAc. An initial 15% EtOAc flush safely elutes non-polar impurities before the target band mobilizes.

  • Collection: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product spot and concentrate in vacuo.

Phase 3: Polishing via Preparative HPLC (For >99.5% Purity)

Causality: For drug development, trace regioisomers or de-halogenated/oxidized impurities must be removed. Reverse-phase preparative HPLC provides the theoretical plate count necessary for baseline resolution of these complex impurities .

  • System Setup: Equip the Prep-HPLC with a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) and a dual-wavelength UV detector set to 254 nm and 280 nm.

  • Sample Preparation: Dissolve the flash-purified material in HPLC-grade Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Why Formic Acid? It suppresses the ionization of the basic oxazole nitrogen, sharpening the chromatographic peak and improving MS compatibility if LC-MS fraction triggering is utilized.

  • Gradient Method: Run a linear gradient from 30% B to 90% B over 20 minutes at a flow rate of 15-20 mL/min.

  • Recovery: Collect the major peak eluting at the established retention time and lyophilize the fractions to yield the ultra-pure 4-(2-Nitrophenyl)oxazole solid.

Phase 4: Alternative Polishing via Recrystallization

Causality: If Prep-HPLC is unavailable and the purity is already >90% post-flash, recrystallization leverages the differential lattice energy of the target crystal versus impurities to achieve high purity.

  • Dissolution: Suspend the solid in a minimal volume of hot Ethanol (or a Hexane/EtOAc mixture). Heat to reflux until complete dissolution is achieved.

  • Crystallization: Slowly cool the solution to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum.

Quality Control & Validation

To validate the self-correcting nature of this protocol, the final product must be analyzed:

  • HPLC-UV: Must show a single peak (>99.5% Area Under Curve) at 254 nm.

  • 1H NMR (CDCl3): Look for characteristic oxazole protons (typically singlets around δ 7.9-8.0 ppm) and the distinct multiplet pattern of the 2-nitrophenyl group . The absence of solvent peaks (e.g., EtOAc at 4.12 ppm) confirms successful vacuum drying.

References

  • Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. RSC Advances.[Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Journal of Organic Chemistry (ACS).[Link]

  • Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters (ACS).[Link]

Method

Application Note: 4-(2-Nitrophenyl)oxazole as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Insights The compound 4-(2-Nitrophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Insights

The compound 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7) is a highly specialized, privileged heterocyclic building block utilized extensively in modern drug discovery. The oxazole ring provides a rigid, planar, and metabolically stable scaffold capable of acting as both a hydrogen bond acceptor (via the nitrogen atom) and a weak acceptor (via the oxygen atom).

From a structural causality standpoint, the addition of a nitro group at the ortho position of the phenyl ring introduces two critical physicochemical dynamics:

  • Steric Hindrance & Dihedral Twisting: The bulky ortho-nitro group clashes sterically with the oxazole C5-proton, forcing the phenyl ring out of coplanarity with the oxazole core. This creates a defined, non-planar 3D conformation that is highly effective at slotting into deep, narrow hydrophobic enzyme pockets [1].

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group depletes electron density from the phenyl ring, enhancing its ability to participate in specific π−π stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in target active sites.

This guide details the application of 4-(2-nitrophenyl)oxazole in neurodegenerative and antimicrobial drug development, supported by self-validating synthetic and biological protocols.

Key Medicinal Chemistry Applications

Acetylcholinesterase (AChE) Inhibitors for Neurodegeneration

Recent breakthroughs in Alzheimer's disease (AD) research have utilized the 4-(2-nitrophenyl)oxazole moiety to design dual-binding site AChE inhibitors. Benzimidazole-based oxazole analogues containing the ortho-nitro substitution exhibit potent, low-micromolar inhibition of AChE [1].

Mechanism of Action: The benzimidazole core anchors into the Catalytic Active Site (CAS) via hydrogen bonding, while the 4-(2-nitrophenyl)oxazole moiety extends down the enzyme gorge to interact with the Peripheral Anionic Site (PAS). The specific dihedral twist induced by the ortho-nitro group allows optimal π−π stacking with Trp286 in the PAS, effectively blocking the entrance to the catalytic gorge and preventing amyloid- β aggregation induced by AChE.

G cluster_0 AChE Enzyme Pocket PAS Peripheral Anionic Site CAS Catalytic Active Site Inhibitor Benzimidazole-Oxazole Hybrid NitroOxazole 4-(2-Nitrophenyl)oxazole Inhibitor->NitroOxazole comprises Benzimidazole Benzimidazole Core Inhibitor->Benzimidazole comprises NitroOxazole->PAS Steric fit & π-π Benzimidazole->CAS H-bonding

Fig 1: Dual-binding mechanism of 4-(2-nitrophenyl)oxazole hybrids in AChE.

Antimicrobial & Anti-Helicobacter pylori Agents

Aryloxazoles serve as critical bioisosteres for arylthiazoles in the development of antimicrobial agents. In the pursuit of anti-Helicobacter pylori therapeutics, 4-aryloxazole analogues have been synthesized to act as H2 antagonists and direct antimicrobial agents [2]. While thiazole derivatives often show higher direct toxicity to H. pylori, the oxazole substitution significantly improves the pharmacokinetic profile and reduces off-target hepatotoxicity, making it a valuable scaffold for combination therapies.

Tubulin Polymerization Inhibitors (Anticancer)

4-Aryloxazoles are utilized as conformationally restricted, cis-locked analogues of Combretastatin A-4 (CA-4). The oxazole ring mimics the cis-olefinic bridge of CA-4, preventing the rapid isomerization to the inactive trans-form in vivo. Halogenated and nitro-substituted aryloxazoles bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative biological activities of various 4-aryloxazole and related derivatives, highlighting the impact of the nitro group positioning.

Compound DerivativePrimary TargetIC₅₀ / MICKey Structural FeatureRef
Benzimidazole-oxazole Hybrid (1) AChE1.40 µMortho-Nitro group on C-ring[1]
Benzimidazole-oxazole Hybrid (3)AChE2.10 µMmeta-Nitro group on C-ring[1]
4-Aryl-2-guanidinothiazole (44)H. pylori0.0065 µg/mLThienyl substitution[2]
4-Aryloxazole analogueH. pylori>12.5 µg/mLOxazole core replacement[2]
5-Bromo-2-methyl-4-aryloxazoleTubulin0.5 - 2.0 µMBromo-oxazole core[3]

Validated Experimental Protocols

Protocol 1: Synthesis of the 4-(2-Nitrophenyl)oxazole Core

Expertise Note: The synthesis of the oxazole core from an α -haloketone requires careful control of the dehydration step. We utilize ammonium formate in formic acid; the formate acts as both the nitrogen and carbon source for the C2 position, while the acidic medium drives the thermodynamic aromatization of the intermediate enamine.

Workflow Start 2-Bromo-1-(2-nitrophenyl)ethanone Reagent Ammonium Formate / HCOOH Start->Reagent Cyclization Cyclocondensation (110°C) Reagent->Cyclization Dehydration Product 4-(2-Nitrophenyl)oxazole Cyclization->Product Aromatization Purification Column Chromatography Product->Purification Remove side products Validation NMR & LC-MS Validation Purification->Validation Purity >95%

Fig 2: Synthetic workflow for the 4-(2-nitrophenyl)oxazole core.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (5.0 mmol) in 98% formic acid (15 mL).

  • Reagent Addition: Add ammonium formate (25.0 mmol, 5 eq) in one portion. Causality: An excess of ammonium formate is required to push the equilibrium toward the formation of the intermediate imine before cyclization.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and pour it over crushed ice (50 g). Neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5 is reached.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Purification): Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane:EtOAc). Verify the product via ¹H-NMR (look for the distinct oxazole C2-H and C5-H singlets around δ 8.0 and δ 8.4 ppm, respectively).

Protocol 2: In Vitro AChE Inhibition Assay (Ellman’s Method)

Expertise Note: False positives are common in the Ellman assay due to compounds reacting directly with DTNB or absorbing at 412 nm. This self-validating protocol includes a background subtraction step to ensure absolute trustworthiness of the IC₅₀ data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Prep: Prepare solutions of acetylthiocholine iodide (ATCI, 15 mM in water), DTNB (3 mM in buffer containing 0.1 M NaCl and 0.02 M MgCl₂), and AChE enzyme (0.22 U/mL in buffer).

  • Compound Dilution: Dissolve the 4-(2-nitrophenyl)oxazole derivative in DMSO to create a 10 mM stock. Perform serial dilutions in the buffer (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound solution, and 20 µL of AChE enzyme. Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes.

  • Self-Validation Controls:

    • Positive Control: Donepezil (known AChE inhibitor).

    • Negative Control: Buffer + DMSO (1%) + Enzyme + Substrate (100% activity).

    • Background Control: Buffer + Compound + DTNB + Substrate (NO Enzyme). Subtract this absorbance from the test wells to correct for any intrinsic color or direct compound-DTNB reactivity.

  • Data Analysis: Calculate the initial reaction rate ( V0​ ) from the linear portion of the absorbance vs. time curve. Determine IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • Source: MDPI (Molecules)
  • Title: Anti-Helicobacter pylori Agents. 5. 2-(Substituted guanidino)
  • Source: Università degli Studi di Ferrara (Unife)
Application

Application Note: Chemoselective Catalytic Reduction of 4-(2-Nitrophenyl)oxazole to Amine Derivatives

Introduction and Strategic Context The 4-(2-aminophenyl)oxazole motif is a privileged building block in pharmaceutical chemistry. It serves as a critical precursor for synthesizing complex fused heterocyclic systems, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The 4-(2-aminophenyl)oxazole motif is a privileged building block in pharmaceutical chemistry. It serves as a critical precursor for synthesizing complex fused heterocyclic systems, such as oxazolo[4,5-c]quinolinones, which have demonstrated significant therapeutic potential as novel Interleukin-33 (IL-33) inhibitors[1]. The synthesis of these amines relies heavily on the chemoselective reduction of 4-(2-nitrophenyl)oxazole derivatives. This application note provides an in-depth, self-validating guide to executing this transformation while preserving the integrity of the sensitive oxazole core.

Mechanistic Insights and Causality

The catalytic reduction of nitroarenes generally proceeds via the well-established Haber mechanism, transitioning through nitroso and hydroxylamine intermediates before yielding the final aniline.

Mechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Aniline (Ar-NH2) Hydroxyl->Amine +2e-, +2H+ -H2O

Stepwise mechanistic pathway of catalytic nitroarene reduction to aniline derivatives.

Causality in Catalyst Selection: The primary challenge in reducing 4-(2-nitrophenyl)oxazole is maintaining strict chemoselectivity. The oxazole ring contains both C=N and C–O bonds, making it susceptible to ring-opening or partial saturation under harsh reductive conditions (e.g., high-pressure hydrogenation with Raney Nickel or strong hydride donors).

To prevent heterocycle cleavage, mild catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under atmospheric hydrogen is the method of choice for discovery-scale synthesis, providing rapid conversion without compromising the oxazole ring[1]. Alternatively, for larger-scale syntheses or substrates prone to catalyst poisoning, dissolving metal reductions (e.g., Fe/HCl) or transfer hydrogenation (e.g., FeCl₃/Hydrazine) offer robust, cost-effective alternatives that operate via single-electron transfer pathways[2],[3].

Quantitative Data: Comparative Analysis of Catalytic Systems

The following table summarizes the operational parameters and quantitative outcomes for the most effective catalytic systems used in this transformation.

Catalytic SystemReagents / Hydrogen SourceTemp (°C)Time (h)Typical Yield (%)Chemoselectivity (Oxazole Intact)Scalability / Application
Method A 10% Pd/C, H₂ (1 atm)20–252–480–90ExcellentModerate (Ideal for clean discovery scale)
Method B Fe powder, aq. HCl60875–85Very GoodHigh (Cost-effective, avoids H₂ gas)
Method C FeCl₃·6H₂O, Hydrazine1001285–95GoodHigh (Aqueous green chemistry)
Experimental Workflows

G Start 4-(2-Nitrophenyl)oxazole Choice Select Reduction Strategy Start->Choice CatA Method A: Pd/C, H2 (Mild, Clean) Choice->CatA CatB Method B: Fe / HCl (Cost-effective, Tolerant) Choice->CatB Workup Celite Filtration & Solvent Evaporation CatA->Workup CatB->Workup Purification Aqueous Workup & Column Chromatography Workup->Purification Product 4-(2-Aminophenyl)oxazole Purification->Product

Workflow for the catalytic reduction of 4-(2-Nitrophenyl)oxazole to its amine derivative.

Detailed Step-by-Step Protocols
Protocol A: Palladium-Catalyzed Hydrogenation (Discovery Scale)

This protocol leverages standard atmospheric hydrogenation, providing a clean reaction profile that often bypasses the need for extensive chromatographic purification[1].

  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-nitrophenyl)oxazole (1.0 equiv, e.g., 5.0 mmol) in anhydrous methanol or ethyl acetate to achieve a 0.1–0.2 M concentration.

  • Catalyst Addition : Purge the flask with inert gas (Ar or N₂). Carefully add 10% Pd/C (0.05–0.10 equiv by weight of the substrate). Safety Note: Pd/C is highly pyrophoric; never add dry catalyst to a methanol solution in the presence of oxygen.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas using a double-layered balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction : Stir the suspension vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 2:1).

  • Workup : Once the starting material is entirely consumed, purge the flask with N₂ to remove residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the crude 4-(2-aminophenyl)oxazole.

Protocol B: Iron-Mediated Reduction (Scale-Up)

This method utilizes iron powder and catalytic acid, avoiding precious metals and the hazards of hydrogen gas, making it ideal for multigram scale-up[3].

  • Preparation : Dissolve 4-(2-nitrophenyl)oxazole (1.0 equiv, e.g., 10.5 mmol) in 25 mL of methanol in a two-neck round-bottom flask.

  • Reagent Addition : Add fine Iron (Fe) powder (10.0 equiv, 105 mmol) followed by 1 mL of concentrated aqueous HCl (catalytic).

  • Reaction : Heat the mixture to 60 °C and stir vigorously for 8 hours. The reaction mixture will turn dark brown/black as iron oxides are generated.

  • Workup : Cool the mixture to room temperature and filter through a Celite pad to remove iron residues. Evaporate the methanol under reduced pressure.

  • Neutralization : Dilute the resulting residue with water and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5 is reached. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (20% EtOAc/Hexanes) to yield the pure amine[3].

Self-Validating System & Troubleshooting

To ensure the integrity of the protocol and the success of the transformation, researchers must employ the following self-validation checks:

  • TLC Monitoring : The nitro starting material is strongly UV-active and typically runs faster (higher Rf) than the highly polar amine product. The successful formation of the amine product will stain positively (yielding a brown/purple spot) when treated with Ninhydrin stain and heated.

  • NMR Verification : Successful reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the strongly electron-withdrawing nitro group. Crucially, look for the appearance of a broad singlet integrating to 2H in the 5.0–6.0 ppm region (–NH₂), which will disappear upon D₂O exchange. The oxazole C2-H and C5-H protons must remain intact (typically sharp singlets around 7.5–8.0 ppm), confirming that the heterocycle was not cleaved.

  • Troubleshooting Over-Reduction : If partial saturation or ring-opening of the oxazole ring is observed during Protocol A (evidenced by the loss of the aromatic oxazole signals in ¹H NMR), switch to a less active, poisoned catalyst (e.g., 5% Pt/C) or utilize the single-electron transfer mechanism of Protocol B.

References
  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. Korea University. Available at: [Link]

  • Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. Royal Society of Chemistry. Available at: [Link]

  • A Reusable FeCl₃∙6H₂O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water. MDPI. Available at: [Link]

Sources

Method

Application Note: Advanced Palladium-Catalyzed C–H Arylation of 4-(2-Nitrophenyl)oxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols for the functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative optimization, and self-validating experimental protocols for the functionalization of 4-(2-nitrophenyl)oxazole.

Strategic Value in Drug Development

The compound 4-(2-Nitrophenyl)oxazole is a privileged heterocyclic scaffold in modern medicinal chemistry . Oxazole rings bearing ortho-nitrophenyl substituents serve as critical precursors for synthesizing complex, multi-cyclic active pharmaceutical ingredients (APIs), including structural analogs of the hepatitis C drug candidate VX-497 .

From a synthetic perspective, the ortho-nitro group is highly strategic:

  • Electronic Modulator: It strongly withdraws electron density, acidifying adjacent C–H bonds on the oxazole ring and altering the regioselectivity of metalation.

  • Latent Functional Handle: Post-coupling, the nitro group can be seamlessly reduced to an aniline, opening pathways for intramolecular Buchwald-Hartwig aminations to form fused indolo-oxazole systems.

Mechanistic Rationale: The CMD Pathway

Traditional cross-coupling requires pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), which generate stoichiometric waste. Direct C–H arylation bypasses this, offering superior atom economy. For 4-(2-nitrophenyl)oxazole, regioselective palladium-catalyzed arylation at the C-5 position is governed by the Concerted Metalation-Deprotonation (CMD) mechanism .

Causality of Experimental Choices
  • Steric vs. Electronic Balance: The bulky 2-nitrophenyl group at C-4 creates significant steric hindrance, which normally impedes palladium coordination at C-5. However, its strong electron-withdrawing nature highly acidifies the C-5 proton, making it the most thermodynamically favorable site for deprotonation [[1]]([Link]).

  • Ligand Selection: To overcome the steric penalty of the ortho-nitro group, bulky, electron-rich phosphines like Tricyclohexylphosphine (PCy₃) are mandatory. PCy₃ accelerates the initial oxidative addition of the aryl halide and provides the steric "push" required to force the final reductive elimination step .

  • The Proton Shuttle: The addition of pivalic acid (PivOH) or the use of a Pd/Cu dual-catalyst system is the most critical parameter. The pivalate anion acts as an intramolecular proton shuttle, coordinating to the palladium center and abstracting the C-5 proton in a single concerted transition state. This significantly lowers the activation energy compared to using insoluble inorganic carbonates alone [[2]]([Link]).

Catalytic Cycle Visualization

CMD_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-Br Lₙ Oxidative Addition Pd0->OxAdd + Ar-Br LigEx Ar-Pd(II)-PivO Lₙ Ligand Exchange OxAdd->LigEx + PivO⁻ - Br⁻ CMD CMD Transition State C-5 Deprotonation LigEx->CMD + 4-(2-Nitrophenyl)oxazole RedElim Ar-Pd(II)-Oxazole Reductive Elimination CMD->RedElim - PivOH RedElim->Pd0 + 5-Aryl Product

Fig 1: Concerted Metalation-Deprotonation (CMD) catalytic cycle for C-5 arylation of oxazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the C-5 direct arylation of 4-(2-nitrophenyl)oxazole with 4-bromotoluene. Notice how the transition from standard cross-coupling conditions (Entry 1) to a dual-catalytic CMD system (Entry 4) drastically improves the yield while lowering the palladium loading .

EntryCatalyst SystemLigandBase / AdditiveSolvent (Temp)Isolated Yield (%)
15 mol% Pd(OAc)₂10 mol% PPh₃K₂CO₃DMF (120 °C)18
25 mol% Pd(OAc)₂10 mol% PCy₃·HBF₄K₂CO₃DMF (120 °C)45
32 mol% Pd(OAc)₂4 mol% PCy₃·HBF₄Cs₂CO₃ / 30 mol% PivOHDMAc (100 °C)82
4 0.5 mol% Pd(OAc)₂ 1 mol% PCy₃·HBF₄ Cs₂CO₃ / 1 mol% Cu(Phen)(PPh₃)Br 1,4-Dioxane (110 °C) 94

Data Insight: PPh₃ (Entry 1) lacks the steric bulk needed for efficient reductive elimination, leading to catalyst trapping. PCy₃ (Entry 2) improves this, but the deprotonation step remains the bottleneck. The introduction of PivOH (Entry 3) or a Cu-cocatalyst (Entry 4) resolves this bottleneck by facilitating the C–H cleavage, enabling near-quantitative yields at just 0.5 mol% Pd .

Experimental Protocols

Protocol A: C-5 Direct Arylation via Pd/Cu Dual Catalysis

This protocol describes the highly efficient, low-catalyst-loading arylation of 4-(2-nitrophenyl)oxazole.

Reagents:

  • 4-(2-Nitrophenyl)oxazole (1.0 mmol, 190.16 mg)

  • 4-Bromotoluene (1.2 mmol, 205.2 mg)

  • Pd(OAc)₂ (0.5 mol%, 1.1 mg)

  • PCy₃·HBF₄ (1.0 mol%, 3.7 mg)

  • Cu(Phen)(PPh₃)Br (1.0 mol%, 6.8 mg)

  • Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 4-(2-nitrophenyl)oxazole, Pd(OAc)₂, PCy₃·HBF₄, Cu(Phen)(PPh₃)Br, and Cs₂CO₃.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation. Strict anaerobic conditions are required to maintain the active catalyst pool.

  • Solvent Addition: Add anhydrous 1,4-Dioxane and 4-bromotoluene via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the mixture in an oil bath at 110 °C for 12 hours.

  • Self-Validation Check: Upon initial heating, the suspension will appear pale green/yellow. After ~15 minutes, a distinct color shift to dark brown/black will occur, visually confirming the successful reduction of Pd(II) to the active Pd(0) species.

  • Monitoring: Monitor via TLC (3:1 Hexanes/EtOAc). The starting oxazole (R_f ≈ 0.45, strongly UV-active) should be completely consumed and replaced by a lower-polarity, bright blue fluorescent spot under 254 nm UV (R_f ≈ 0.60).

  • Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Self-Validation: The aqueous layer will turn deep blue as it complexes the copper salts, confirming the extraction of Cu(II) impurities. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield 5-(4-methylphenyl)-4-(2-nitrophenyl)oxazole.

Protocol B: Downstream Application - Nitro Reduction to Aniline

To utilize the scaffold in drug discovery, the nitro group is typically reduced to an amine for subsequent amidation or cyclization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the coupled product from Protocol A (0.5 mmol) in a 4:1 mixture of Ethanol and Water (10 mL).

  • Reagent Addition: Add Iron powder (2.5 mmol, 5.0 equiv) and solid NH₄Cl (1.0 mmol, 2.0 equiv). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without hydrolyzing the sensitive oxazole ring (which would occur with strong acids like HCl).

  • Heating: Heat the mixture to 80 °C for 2 hours under vigorous stirring.

  • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a thick, dark brown/black suspension as iron oxides (Fe₂O₃/Fe₃O₄) are generated. TLC (1:1 Hexanes/EtOAc) will show the disappearance of the starting material and the appearance of a highly polar, ninhydrin-positive spot (R_f ≈ 0.2).

  • Filtration: Filter the hot suspension through a pad of Celite to remove iron sludge, washing the pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate, partition between EtOAc and brine, dry the organic layer, and evaporate to afford the pure 4-(2-aminophenyl)-5-aryloxazole, ready for immediate library diversification.

References

  • Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. Organic Process Research & Development. URL:[Link]

  • Direct Arylation of Azoles Enabled by Pd/Cu Dual Catalysis. Organic Letters. URL:[Link]

  • Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society. URL:[Link]

  • Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5. Chemistry - A European Journal. URL:[Link]

  • Pd-Catalyzed Asymmetric Oxidative C–H/C–H Cross-Coupling Reaction between Ferrocenes and Azoles. The Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Notes and Protocols: Utilizing 4-(2-Nitrophenyl)oxazole as a Fluorescent Probe

Introduction: The Potential of 4-(2-Nitrophenyl)oxazole in Cellular Imaging Substituted oxazole derivatives are a significant class of heterocyclic compounds, valued in medicinal chemistry and materials science for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Potential of 4-(2-Nitrophenyl)oxazole in Cellular Imaging

Substituted oxazole derivatives are a significant class of heterocyclic compounds, valued in medicinal chemistry and materials science for their unique photophysical properties. These properties, including tunable emission spectra and high fluorescence quantum yields, make them excellent candidates for fluorescent probes in bioimaging and sensing applications. The core of their functionality often lies in a Donor-π-Acceptor (D-π-A) framework, where the oxazole ring can act as both an electron donor and acceptor, influencing the molecule's fluorescent characteristics.

This document provides a comprehensive guide to the utilization of 4-(2-nitrophenyl)oxazole, a specific derivative, as a fluorescent probe. While detailed photophysical data for this particular compound is not extensively available in the public domain, this guide will leverage the well-established principles of nitroaromatic-based fluorescent probes to provide a robust framework for its application. The primary proposed application is the detection of nitroreductase activity, which is a key biomarker for cellular hypoxia, a condition implicated in various pathologies including cancer.

The central hypothesis is that the 2-nitro group on the phenyl ring acts as a fluorescence quencher through a process like Photoinduced Electron Transfer (PeT). In the presence of nitroreductase enzymes, which are upregulated in hypoxic environments, the nitro group is reduced to an amino group. This conversion disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal.

Core Principles and Mechanism of Action

The functionality of 4-(2-nitrophenyl)oxazole as a fluorescent probe is predicated on a "pro-fluorophore" concept. In its native state, the molecule is expected to be weakly or non-fluorescent. The powerful electron-withdrawing nature of the nitro group provides a non-radiative decay pathway for the excited state of the oxazole fluorophore, thus quenching its fluorescence.

The activation of the probe is an enzyme-mediated process. Nitroreductases (NTRs) are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines, a process that is significantly more efficient under low-oxygen (hypoxic) conditions.[1][2] The proposed mechanism is as follows:

  • Cellular Uptake: The small, relatively lipophilic 4-(2-nitrophenyl)oxazole molecule is designed to passively diffuse across the cell membrane.

  • Quenched State: In its initial state, the probe exhibits minimal fluorescence due to the quenching effect of the 2-nitro group.

  • Enzymatic Reduction: In hypoxic cells with elevated nitroreductase activity, the nitro group of the probe is reduced to an amino group.

  • Fluorescence "Turn-On": This chemical transformation to 4-(2-aminophenyl)oxazole eliminates the quenching mechanism, restoring the inherent fluorescence of the oxazole core and resulting in a detectable signal.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Probe_ext 4-(2-Nitrophenyl)oxazole (Non-fluorescent) Probe_int 4-(2-Nitrophenyl)oxazole (Quenched) Probe_ext->Probe_int Passive Diffusion NTR Nitroreductase (NTR) (Upregulated in Hypoxia) Probe_int->NTR Substrate for Activated_Probe 4-(2-Aminophenyl)oxazole (Fluorescent) NTR->Activated_Probe Reduction (NO₂ → NH₂) Activated_Probe->Activated_Probe G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis A Prepare Probe, NTR, and NADH/NADPH solutions B Combine reactants in 96-well plate A->B C Incubate at 37°C B->C D Measure fluorescence in plate reader C->D E Compare fluorescence of - Complete reaction - Controls D->E

Workflow for in vitro nitroreductase assay.
Live-Cell Imaging of Nitroreductase Activity/Hypoxia

Objective: To use 4-(2-nitrophenyl)oxazole to visualize nitroreductase activity or hypoxic regions in living cells.

Materials:

  • Cells of interest (e.g., cancer cell line known to exhibit hypoxia, such as HeLa or A549)

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • Glass-bottom imaging dishes or plates

  • 4-(2-nitrophenyl)oxazole stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • (Optional) Hypoxia-inducing agent (e.g., cobalt chloride, CoCl₂) or a hypoxia chamber

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • (Optional) Hypoxia Induction: To induce hypoxia, you can either treat the cells with a chemical agent like CoCl₂ (typically 100-150 µM for 4-24 hours) or place them in a specialized hypoxia chamber with low oxygen levels. [3]3. Probe Loading:

    • Prepare a working solution of 4-(2-nitrophenyl)oxazole by diluting the DMSO stock in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells two to three times with warm PBS or imaging medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the predetermined optimal excitation and emission wavelengths.

    • Compare the fluorescence intensity between normoxic and hypoxic cells.

Data Interpretation and Expected Results

A successful experiment will show a marked increase in fluorescence intensity in cells under hypoxic conditions (or those overexpressing nitroreductase) compared to cells under normoxic conditions. The localization of the fluorescent signal may provide insights into the subcellular regions of high nitroreductase activity.

ConditionExpected FluorescenceInterpretation
Normoxic Cells Low to negligibleThe nitro group effectively quenches the probe's fluorescence.
Hypoxic Cells Strong fluorescenceUpregulated nitroreductase reduces the nitro group, leading to fluorescence activation.
Control (No Probe) No fluorescenceConfirms that the observed signal is from the probe.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect excitation/emission wavelengths.- Probe concentration is too low.- Insufficient hypoxia/nitroreductase activity.- Photobleaching.- Confirm optimal wavelengths.- Titrate probe concentration.- Verify hypoxia induction method.- Use lower laser power and shorter exposure times. [4]
High Background - Incomplete removal of unbound probe.- Autofluorescence from cells or medium.- Perform additional washing steps.- Use phenol red-free medium.- Image a control sample without the probe to assess background levels. [5]
Cell Death/Toxicity - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.- Minimize light exposure and use a more sensitive camera if possible. [5]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and mutagenic. [1][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or solution aerosols.

  • Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.

  • Disposal: Dispose of waste in accordance with local regulations for chemical waste.

References

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Nikon's MicroscopyU. (2015, November 13). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Roy, B., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-17. [Link]

  • U.S. Environmental Protection Agency. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]

  • NIOSH. (2005). Nitroaromatic Compounds. Retrieved from [Link]

Sources

Method

Application Note: Preparation of 4-(2-Nitrophenyl)oxazole via Metal-Free Oxidative Cyclization

Introduction & Strategic Rationale The synthesis of highly functionalized oxazoles is of paramount importance in medicinal chemistry, as the oxazole core is a privileged scaffold found in numerous kinase inhibitors, anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized oxazoles is of paramount importance in medicinal chemistry, as the oxazole core is a privileged scaffold found in numerous kinase inhibitors, anti-inflammatory agents, and fluorescent probes[1]. Specifically, 4-(2-Nitrophenyl)oxazole serves as a highly versatile synthetic intermediate. The ortho-nitro group acts as a sterically demanding, electron-withdrawing handle that can be subsequently reduced to an aniline, unlocking pathways to complex polycyclic systems such as quinolines and indoles.

Traditional oxazole syntheses, such as the Robinson-Gabriel condensation, often require harsh Brønsted or Lewis acids and pre-functionalized α -haloketones, which are incompatible with sensitive functional groups[2]. To circumvent these limitations, this protocol details a metal-free, hypervalent iodine(III)-promoted oxidative cyclization of an enamide precursor ( N -(1-(2-nitrophenyl)vinyl)formamide). This methodology provides a rapid, highly regioselective, and environmentally benign route to 4-aryloxazoles[1].

Mechanistic Causality & Experimental Design

The core of this protocol relies on the in situ generation of a highly reactive electrophilic iodine species. We utilize PIFA (Phenyliodine bis(trifluoroacetate)) activated by TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1].

Causality behind the reagents:

  • PIFA over PIDA: PIFA possesses more electron-withdrawing trifluoroacetate ligands compared to the acetate ligands of PIDA (Phenyliodine diacetate), making the iodine(III) center significantly more electrophilic and suitable for the electron-deficient 2-nitrophenyl enamide system[3].

  • TMSOTf as a Lewis Acid: TMSOTf coordinates to the trifluoroacetate ligands of PIFA, further amplifying its electrophilicity and driving the rapid attack on the enamide double bond[1].

  • Solvent System (CH 2​ Cl 2​ /Et 2​ O 1:1): Dichloromethane ensures complete solubilization of the nitroaromatic precursor. Diethyl ether is critical; it acts as a weakly coordinating solvent that stabilizes the highly reactive cationic oxazoline intermediate, preventing undesired decomposition or polymerization pathways[1].

Mechanism A Enamide Precursor N-(1-(2-Nitrophenyl)vinyl)formamide B Electrophilic Activation [PIFA + TMSOTf] A->B Oxidant Addition C Oxazoline Intermediate (Intramolecular C-O Bond) B->C Cyclization D Target Product 4-(2-Nitrophenyl)oxazole C->D -H+ / -CF3COOH Aromatization

Fig 1. Mechanistic pathway of the iodine(III)-promoted oxidative cyclization to form the oxazole.

Quantitative Optimization Data

The reaction conditions were rigorously optimized to maximize the yield of 4-(2-Nitrophenyl)oxazole, mitigating the deactivating nature of the ortho-nitro group. As shown in Table 1, the combination of PIFA and TMSOTf at cryogenic temperatures proved essential[1].

Table 1: Optimization of Reaction Conditions for Oxidative Cyclization

EntryOxidant (Equiv)Additive (Equiv)SolventTemp (°C)TimeYield (%)*
1PIDA (1.2)NoneCH 2​ Cl 2​ 252 h15
2PIFA (1.2)NoneCH 2​ Cl 2​ 01 h45
3PIFA (1.2)TMSOTf (2.2)CH 2​ Cl 2​ -7830 min62
4I 2​ (1.0) / TBHPK 2​ CO 3​ (2.0)DMF2512 h38
5 PIFA (1.2) TMSOTf (2.2) CH 2​ Cl 2​ /Et 2​ O (1:1) -78 to 0 15 min 81

*Isolated yields after silica gel flash chromatography.

Step-by-Step Experimental Protocol

Workflow S1 1. Substrate Preparation Dissolve enamide in CH2Cl2/Et2O (1:1) S2 2. Cryogenic Cooling Cool reaction vessel to -78 °C S1->S2 S3 3. Oxidative Activation Dropwise addition of PIFA and TMSOTf S2->S3 S4 4. Cyclization Phase Stir for 15 min, warm to 0 °C S3->S4 S5 5. Quench & Workup Add aq. Na2S2O3, extract with CH2Cl2 S4->S5 S6 6. Isolation Flash chromatography (Silica gel) S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis of 4-(2-Nitrophenyl)oxazole.

Materials Required:
  • N -(1-(2-nitrophenyl)vinyl)formamide (1.0 mmol, 192 mg)

  • PIFA (Phenyliodine bis(trifluoroacetate)) (1.2 mmol, 516 mg)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.2 mmol, 398 μ L)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ ) and Diethyl Ether (Et 2​ O)

  • Saturated aqueous Na 2​ S 2​ O 3​ and NaHCO 3​

Procedure:
  • Reaction Setup: Flame-dry a 25 mL Schlenk flask under an argon atmosphere. Add N -(1-(2-nitrophenyl)vinyl)formamide (1.0 mmol) and dissolve in a 1:1 mixture of anhydrous CH 2​ Cl 2​ and Et 2​ O (10 mL total volume)[1].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes. Causality: The initial low temperature is critical to prevent the runaway exothermic decomposition of the hypervalent iodine complex.

  • Oxidant Addition: Add PIFA (1.2 mmol) to the stirring solution in one portion. Immediately following, add TMSOTf (2.2 mmol) dropwise via a gas-tight syringe over 2 minutes[1].

  • Cyclization: Stir the mixture at -78 °C for 5 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 10 minutes. The solution will transition from pale yellow to a deep orange-red, indicating the formation of the oxazoline intermediate and subsequent aromatization[1].

  • Quenching: Once TLC indicates complete consumption of the starting material (approx. 15 mins total), quench the reaction at 0 °C by adding 5 mL of saturated aqueous Na 2​ S 2​ O 3​ (to reduce unreacted iodine species) and 5 mL of saturated aqueous NaHCO 3​ (to neutralize trifluoroacetic acid byproducts).

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH 2​ Cl 2​ (3 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate 8:2 to 7:3) to afford 4-(2-Nitrophenyl)oxazole as a pale yellow solid.

Self-Validation & Troubleshooting (Trustworthiness)

To ensure the integrity of the protocol, the following self-validating checkpoints must be observed:

  • TLC Monitoring: The starting enamide is highly UV-active. The product, 4-(2-Nitrophenyl)oxazole, will elute with a slightly higher Rf​ value (approx. 0.45 in 7:3 Hexanes/EtOAc) and will exhibit a distinct blue fluorescence under 254 nm UV light due to the extended conjugation of the oxazole-nitroarene system.

  • NMR Verification: Successful cyclization is definitively confirmed by 1 H NMR. Look for the disappearance of the vinylic protons (typically doublets around 5.5–6.5 ppm) and the emergence of two distinct oxazole ring protons: a sharp singlet at 8.0 ppm (C5-H) and a singlet at 8.1 ppm (C2-H).

  • Troubleshooting - Low Yields: If yields are low and unreacted starting material is recovered, ensure the TMSOTf is strictly anhydrous and dispensed from a fresh ampoule. Moisture rapidly hydrolyzes TMSOTf, preventing the Lewis acid activation of PIFA.

References

  • Hempel, C., & Nachtsheim, B. J. (2013). Iodine(III)-Promoted Synthesis of Oxazoles through Oxidative Cyclization of N-Styrylbenzamides. Synlett, 24(16), 2119-2123. URL: [Link]

  • Wan, C., et al. (2010). Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters, 12(10), 2338-2341. URL: [Link]

  • Jiao, N., et al. (2018). Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones. Organic Letters. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-(2-Nitrophenyl)oxazole

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 4-(2-Nitrophenyl)oxazole. We provide a structured, in-depth approach to un...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 4-(2-Nitrophenyl)oxazole. We provide a structured, in-depth approach to understanding and overcoming these solubility issues, grounded in established scientific principles and practical laboratory experience.

Core Issue: Understanding the "Why" Behind Low Solubility

The molecular structure of 4-(2-Nitrophenyl)oxazole is the primary determinant of its poor aqueous solubility. The molecule's significant non-polar surface area, contributed by the phenyl and oxazole rings, leads to hydrophobic characteristics. While the nitro group adds some polarity, it is insufficient to overcome the overall hydrophobicity of the molecule. This inherent property means that dissolving it directly in aqueous buffers, especially at concentrations required for many biological assays, is often challenging.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've just started working with 4-(2-Nitrophenyl)oxazole and my initial attempt to dissolve it in my aqueous assay buffer resulted in a cloudy suspension. What is the fundamental problem?

A1: The cloudiness you're observing is a clear indication that the compound has precipitated out of solution. This occurs when the concentration of 4-(2-Nitrophenyl)oxazole exceeds its maximum solubility in the aqueous environment. This is a common challenge for hydrophobic molecules.[3]

Immediate Troubleshooting Steps:

  • Switch to an Organic Solvent for Stock Preparation: It is standard practice to first dissolve poorly soluble compounds in a 100% organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a widely used and effective choice.[4] Other options include ethanol or N,N-dimethylformamide (DMF).[5]

  • Re-evaluate Your Target Concentration: It's possible your desired final concentration is simply too high for the compound's solubility profile in the final aqueous medium.

  • Employ Mechanical Assistance: Sonication or gentle vortexing can help break up solid particles and facilitate dissolution. Gentle warming can also be effective, but should be used with caution to avoid potential compound degradation.

Q2: For my cell-based experiments, I need to introduce 4-(2-Nitrophenyl)oxazole in an aqueous medium. How do I transition from my DMSO stock solution without causing precipitation?

A2: This is a critical step that often leads to solubility issues. The key is to perform a careful serial dilution, ensuring the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum in your final assay medium to avoid cellular toxicity, typically below 0.5%.

Recommended Protocol for Preparing Aqueous Solutions from a DMSO Stock:

  • Prepare a High-Concentration Stock: Dissolve the 4-(2-Nitrophenyl)oxazole in 100% DMSO to a concentration significantly higher than your final desired concentration (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Perform Intermediate Dilutions (if necessary): Depending on the required final concentration, you may need to perform one or more intermediate dilution steps in DMSO.

  • Final "Spike-in" Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer while vortexing to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can lead to precipitation.

Experimental Workflow for Aqueous Solution Preparation

G A High-Concentration Stock (e.g., 10 mM in 100% DMSO) B Intermediate Dilution (Optional, in DMSO) A->B Dilute C Final Aqueous Solution (in cell media/buffer) B->C Spike into aqueous media (while vortexing) D Final DMSO Concentration (≤ 0.5% v/v) C->D Verify low solvent % G Start Persistent Precipitation of 4-(2-Nitrophenyl)oxazole CoSolvent Co-solvent Approach (e.g., Ethanol, PEG) Start->CoSolvent Surfactant Surfactant Approach (e.g., Tween® 80) Start->Surfactant Cyclodextrin Cyclodextrin Approach (e.g., HP-β-CD) Start->Cyclodextrin Evaluate Assess Compatibility with Experimental System CoSolvent->Evaluate Surfactant->Evaluate Cyclodextrin->Evaluate Optimize Optimize Excipient Concentration Evaluate->Optimize

Caption: Decision tree for selecting an appropriate solubility enhancement method.

Q4: How does the pH of my aqueous buffer affect the solubility of 4-(2-Nitrophenyl)oxazole?

A4: The solubility of many compounds is strongly influenced by pH, particularly those with ionizable functional groups. [6][7]However, based on the structure of 4-(2-Nitrophenyl)oxazole, it does not possess strongly acidic or basic groups that are readily ionizable in the typical physiological pH range. The oxazole ring is very weakly basic and would require highly acidic conditions to become protonated. Therefore, adjusting the pH of your buffer within a range of roughly 4 to 9 is unlikely to have a significant impact on the solubility of this particular compound.

Experimental Protocols

Protocol 1: Determining Aqueous Solubility using Nephelometry

This high-throughput method allows for the rapid determination of a compound's kinetic solubility.

  • Prepare a High-Concentration Stock: Create a 10 mM stock solution of 4-(2-Nitrophenyl)oxazole in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer to Aqueous Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous buffer.

  • Mix and Incubate: Mix the plate and allow it to incubate at room temperature for a set period (e.g., 2 hours).

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (light scattering). The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit. [8][9]

Protocol 2: Screening for Effective Solubility Enhancers
  • Prepare Excipient Solutions: In a 96-well plate, prepare a range of concentrations for each potential solubility enhancer (co-solvents, surfactants, cyclodextrins) in your aqueous buffer.

  • Introduce the Compound: Add a small, fixed amount of a high-concentration DMSO stock of 4-(2-Nitrophenyl)oxazole to each well.

  • Equilibrate: Seal the plate and allow it to equilibrate for 24 hours at room temperature with gentle agitation.

  • Analyze for Dissolved Compound: Centrifuge the plate to pellet any undissolved compound. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS. [10]

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Pharmaceutics. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • Molecules. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. [Link]

  • MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. [Link]

  • MDPI. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • National Center for Biotechnology Information. (2023). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates?. [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • National Center for Biotechnology Information. (2018). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. [Link]

  • ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • National Center for Biotechnology Information. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Springer. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • MIT News. (2021). New drug-formulation method may lead to smaller pills. [Link]

  • ResearchGate. (2025). Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]

  • ResearchGate. (2022). (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • University of Malta. THE INFLUENCE OF PH ON THE SOLUBILITY OF MICONAZOLE AND ITS EFFECT ON SURVIVAL OF C.ALBICANS. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Nitrophenyl)oxazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals synthesizing 4-(2-Nitrophenyl)oxazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals synthesizing 4-(2-Nitrophenyl)oxazole. While oxazoles are highly privileged scaffolds in medicinal chemistry, the introduction of an ortho-nitro substituent presents unique thermodynamic and kinetic challenges [1].

This guide provides field-proven protocols, mechanistic troubleshooting, and temperature optimization strategies to ensure high-fidelity cyclodehydration.

Mechanistic Causality & Pathway Analysis

The most efficient route to 4-aryloxazoles involves the condensation of an α-bromoketone with ammonium formate in formic acid [2]. However, the ortho-nitro group exerts a strong electron-withdrawing effect (both inductive and resonance) and significant steric hindrance.

  • The Kinetic Bottleneck: The initial nucleophilic substitution to form the α-formamido ketone intermediate is rapid. However, the subsequent cyclodehydration requires the enolized oxygen to attack the formamide carbonyl. The ortho-nitro group reduces the electron density on this oxygen, drastically increasing the activation energy required for ring closure.

  • The Thermodynamic Risk: Ammonium formate is a known transfer hydrogenation reagent. If the temperature exceeds 130 °C, the formate decomposes into H₂ and CO₂, leading to the unintended reduction of the nitro group to an aniline derivative.

G SM 2-Bromo-1-(2-nitrophenyl)ethanone Int α-Formamido Ketone Intermediate SM->Int Substitution (T < 110°C) Reagent Ammonium Formate + 98% HCOOH Reagent->Int Prod 4-(2-Nitrophenyl)oxazole Int->Prod Cyclodehydration (T = 120-130°C) Degrad Degradation Products Int->Degrad Overheating (T > 140°C)

Figure 1: Synthetic workflow and temperature-dependent pathways for 4-(2-Nitrophenyl)oxazole.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step includes a specific observable metric to confirm success before proceeding to the next phase.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromo-1-(2-nitrophenyl)ethanone (10.0 mmol, 1.0 eq) in anhydrous 98% formic acid (25 mL).

    • Validation: The solution should be pale yellow and homogeneous.

  • Reagent Addition: Add ammonium formate (50.0 mmol, 5.0 eq) portion-wise at 25 °C.

    • Causality: Excess ammonium formate drives the equilibrium forward and acts as a buffer against acidic degradation.

  • Controlled Heating: Immerse the flask in a pre-heated oil bath at 120 °C. Do not exceed this temperature.

    • Validation: Gentle reflux should be observed. Monitor the reaction via LC-MS after 2 hours. You should observe the disappearance of the starting material (m/z 243/245) and the transient appearance of the M+17 intermediate.

  • Cyclodehydration: Continue heating at 120 °C for an additional 3-4 hours until the intermediate is fully consumed.

  • Quenching & Workup: Cool the mixture to 0 °C using an ice bath. Slowly pour the mixture into 150 mL of crushed ice and water. Carefully neutralize to pH 7.5 using solid NaHCO₃.

    • Causality: Neutralization prevents the oxazole nitrogen from protonating, ensuring it partitions completely into the organic extraction phase.

    • Validation: Cessation of CO₂ evolution (bubbling) indicates complete neutralization.

  • Extraction & Purification: Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 8:2) to afford the target product.

Quantitative Data: Temperature Optimization

The table below summarizes the critical relationship between reaction temperature, conversion rates, and product distribution.

Temperature (°C)Time (h)SM Conversion (%)Isolated Yield (%)Mechanistic Observation / Causality
80124515Insufficient thermal energy for cyclodehydration; intermediate stalls.
10088548Accumulation of α-formamido intermediate; slow ring closure.
120 5 >99 82 Optimal activation energy reached; minimal side reactions.
1403>9931Thermal degradation; partial reduction of the nitro group to amine.
Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield of 4-(2-Nitrophenyl)oxazole Q1 Is unreacted starting material present? Start->Q1 A1_Yes Increase Temp to 120°C or extend reaction time Q1->A1_Yes Yes A1_No Are there multiple side-product spots? Q1->A1_No No Q2 Check Reaction Temp A1_No->Q2 A2_High T > 130°C: Thermal degradation. Lower Temp. Q2->A2_High High Temp A2_Water Poor dehydration. Use strict anhydrous HCOOH. Q2->A2_Water High Water Content

Figure 2: Troubleshooting logic tree for resolving low yields during oxazole cyclization.

Q1: My LC-MS shows a massive peak at M+17 relative to the target oxazole. How do I push the reaction to completion? A1: The M+17 peak corresponds to the uncyclized α-formamido ketone intermediate. The sterically demanding ortho-nitro group is hindering the required conformational alignment for dehydration. Action: Ensure your reaction temperature is exactly 120 °C. If the temperature is correct but the reaction is stalled, your formic acid may have absorbed atmospheric moisture. Cyclodehydration releases water; excess water in the bulk solvent shifts the equilibrium backward. Switch to a fresh bottle of strictly anhydrous 98% formic acid [2].

Q2: The reaction mixture turned black, and I am isolating a highly polar side product. What went wrong? A2: You have likely exceeded the thermal threshold of the nitro group. At temperatures above 130 °C, ammonium formate acts as a hydrogen donor. The nitro group is being reduced to an amino group, which then undergoes complex polymerization or cross-coupling, resulting in the black tar. Action: Discard the batch. For the next run, calibrate your thermocouple and ensure the internal temperature does not exceed 120 °C.

Q3: Can I substitute formamide for the ammonium formate/formic acid system? A3: While the Bredereck reaction (using neat formamide) is a classic route for oxazole synthesis, it typically requires temperatures in excess of 150 °C to achieve good yields. Given the thermal instability of the ortho-nitro group, neat formamide will lead to significant degradation. The ammonium formate/formic acid system is superior because the acidic environment catalyzes the dehydration at a lower, safer temperature (120 °C) [3].

Q4: During workup, my yield drops significantly. Where is the product going? A4: 4-(2-Nitrophenyl)oxazole contains a basic oxazole nitrogen. If you do not adequately neutralize the formic acid during workup (pH must reach 7.5 - 8.0), the product will remain protonated as a formate salt and wash away in the aqueous layer. Always verify the pH of the aqueous phase before discarding it.

References
  • Title: Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents Source: NIH / PMC URL
  • Source: NIH / PMC (European Journal of Medicinal Chemistry)
  • Source: estranky.sk (Molecules)
Troubleshooting

How to prevent thermal degradation of 4-(2-Nitrophenyl)oxazole

Welcome to the technical support center for 4-(2-Nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(2-Nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and stability of this compound, with a primary focus on preventing its thermal degradation. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction to 4-(2-Nitrophenyl)oxazole and its Thermal Stability

4-(2-Nitrophenyl)oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, which combines a nitro-substituted aromatic ring with an oxazole moiety, presents unique chemical properties but also specific challenges related to its stability. The electron-withdrawing nature of the nitro group and the inherent reactivity of the oxazole ring system can make the molecule susceptible to degradation under certain conditions, particularly at elevated temperatures. Understanding the potential degradation pathways is crucial for its proper handling, storage, and use in synthetic procedures.

While the oxazole ring itself is generally considered a thermally stable entity, the presence of the ortho-nitro group on the phenyl substituent introduces a potential liability.[1][2][3] The primary thermal decomposition pathways for many nitroaromatic compounds involve the homolytic cleavage of the C-NO₂ bond or an intramolecular rearrangement.[4][5] For ortho-substituted nitroaromatics, unique decomposition routes can become significant.[4][5]

This guide will provide a comprehensive overview of the factors influencing the thermal stability of 4-(2-Nitrophenyl)oxazole and practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation of 4-(2-Nitrophenyl)oxazole?

A1: Visual inspection is the first line of defense. A color change of the solid material, often to a darker shade (e.g., from a pale yellow to a brownish or reddish tint), can indicate the formation of degradation byproducts. In solution, the appearance of turbidity or a change in color can also be an indicator. For more quantitative assessment, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can reveal the presence of new, often more polar, impurities.

Q2: At what temperature does 4-(2-Nitrophenyl)oxazole start to decompose?

Q3: Can the solvent I use affect the thermal stability?

A3: Absolutely. Protic solvents, especially under acidic or basic conditions, can potentially facilitate hydrolytic cleavage of the oxazole ring.[7] Furthermore, certain solvents may have lower boiling points and if heated in a sealed vessel, can generate significant pressure, which might affect decomposition pathways. For high-temperature reactions, high-boiling, inert aprotic solvents such as diphenyl ether or sulfolane are often preferred, but compatibility must always be verified.

Q4: Is 4-(2-Nitrophenyl)oxazole sensitive to light?

A4: Yes, photolytic degradation is a known issue for oxazole rings and nitroaromatic compounds.[2][3] Exposure to ambient or UV light can provide the energy to initiate degradation pathways. Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.[8][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-(2-Nitrophenyl)oxazole.

Issue 1: Unexpected Impurities in a High-Temperature Reaction
  • Symptom: Your reaction, performed at an elevated temperature, yields a complex mixture of products with unexpected impurities detected by HPLC or NMR.

  • Possible Cause: Thermal degradation of your starting material, 4-(2-Nitrophenyl)oxazole. The ortho-nitro group can participate in intramolecular reactions upon heating, and the C-NO₂ bond can cleave, leading to radical species and subsequent side reactions.[4][5]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

    • Optimize Reaction Time: Minimize the time the compound is exposed to high temperatures. Monitor the reaction progress closely and stop it as soon as the starting material is consumed.[10]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

    • Solvent Choice: Ensure you are using a high-purity, dry, and deoxygenated solvent.

Issue 2: Discoloration of the Compound During Storage
  • Symptom: Your solid 4-(2-Nitrophenyl)oxazole has developed a darker color over time in storage.

  • Possible Cause: This is likely due to slow thermal degradation at ambient temperature, potentially accelerated by exposure to light and/or atmospheric moisture.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place.[8][9] Refrigeration (2-8°C) is recommended for long-term storage.

    • Inert Gas Blanket: For highly sensitive applications, consider storing the material under an inert gas like argon or nitrogen to displace air and moisture.[9]

    • Use of Desiccants: Store the vial within a desiccator to minimize exposure to humidity.

Experimental Protocols for Preventing Degradation

To ensure the integrity of 4-(2-Nitrophenyl)oxazole in your research, adopting stringent handling and experimental protocols is paramount.

Protocol 1: Recommended Storage and Handling
  • Storage:

    • Store the solid compound in a tightly sealed amber glass vial at 2-8°C.

    • For long-term storage, placing the vial in a desiccator within the refrigerator is advisable.

    • If the compound is particularly sensitive or of high purity, consider flushing the vial with an inert gas before sealing.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

    • Weigh and handle the compound in an environment with controlled humidity, if possible. For highly sensitive experiments, use a glove box.[9]

    • Prepare solutions fresh for each experiment and avoid storing solutions for extended periods, especially in clear glass containers.

Protocol 2: Conducting a High-Temperature Reaction
  • Reactor Setup:

    • Use a clean, dry reaction vessel equipped with a magnetic or mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas.

    • Purge the entire system with nitrogen or argon for at least 15-20 minutes before adding reagents.

  • Reagent Addition:

    • Dissolve the 4-(2-Nitrophenyl)oxazole in a suitable, dry, and deoxygenated high-boiling aprotic solvent.

    • If other reagents are solids, ensure they are also dry.

    • Add the reagents at room temperature before slowly heating the mixture to the desired reaction temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Aim to stop the reaction as soon as the desired conversion is achieved to minimize the formation of degradation products.

  • Work-up:

    • Cool the reaction mixture to room temperature before quenching or performing extractions.

    • Be aware that purification via column chromatography may require careful selection of the stationary and mobile phases to avoid on-column degradation.

Visualization of Degradation and Prevention

Potential Thermal Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for 4-(2-Nitrophenyl)oxazole, initiating with the homolytic cleavage of the C-NO₂ bond, a common decomposition route for nitroaromatic compounds.[4]

A 4-(2-Nitrophenyl)oxazole B Heat (Δ) C Homolytic Cleavage of C-NO₂ Bond B->C Initiation D 2-(Oxazol-4-yl)phenyl Radical + •NO₂ C->D E Further Reactions D->E F Complex Mixture of Degradation Products E->F

Caption: Plausible initiation step in the thermal degradation of 4-(2-Nitrophenyl)oxazole.

Workflow for Preventing Thermal Degradation

This workflow outlines the key decision points and actions to minimize thermal degradation during experimentation.

start Experiment with 4-(2-Nitrophenyl)oxazole storage Proper Storage? (Cool, Dark, Dry) start->storage yes_storage Yes storage->yes_storage Yes no_storage No storage->no_storage No reaction_conditions Reaction requires heat? yes_storage->reaction_conditions correct_storage Store correctly (2-8°C, amber vial, desiccator) no_storage->correct_storage correct_storage->storage no_heat Proceed with reaction at RT reaction_conditions->no_heat No yes_heat Optimize Conditions reaction_conditions->yes_heat Yes optimization_steps • Lower Temperature • Minimize Reaction Time • Use Inert Atmosphere • Choose Anhydrous, Aprotic Solvent yes_heat->optimization_steps monitor Monitor Reaction (TLC, HPLC) optimization_steps->monitor degradation_check Degradation Observed? monitor->degradation_check no_degradation Proceed to Work-up & Purification degradation_check->no_degradation No yes_degradation Re-evaluate Conditions degradation_check->yes_degradation Yes yes_degradation->optimization_steps

Sources

Optimization

Removing nitro-impurities from 4-(2-Nitrophenyl)oxazole batches

Welcome to the Technical Support Center for Oxazole Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxazole Derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory instructions. Here, we address the thermodynamics, kinetics, and regulatory causality behind the purification of 4-(2-Nitrophenyl)oxazole. Whether you are battling "oiling out" during recrystallization or mitigating downstream nitrosamine risks, the workflows and protocols below are engineered as self-validating systems to ensure absolute scientific integrity and reproducibility.

Part 1: Diagnostic FAQs – Troubleshooting Nitro-Impurities

Q1: Why does my crude 4-(2-Nitrophenyl)oxazole batch "oil out" instead of forming a crystalline lattice during purification? A1: "Oiling out" is a thermodynamic failure where the compound melts before it dissolves. This typically occurs because a high concentration of nitro-impurities (such as unreacted starting materials) depresses the melting point of the crude mixture, dropping it below the boiling point of your chosen recrystallization solvent[1]. To resolve this kinetically unfavorable state, reheat the solution to fully dissolve the oil, add a small volume of additional solvent to lower the saturation temperature, and drastically decrease your cooling rate[1]. Very slow cooling allows the system to thermodynamically favor highly ordered crystal lattice formation over amorphous oiling[1].

Q2: How do I select a binary solvent system that selectively excludes structurally similar nitroaromatic impurities? A2: Effective binary-solvent recrystallization relies on exploiting the steep temperature-dependent solubility curve characteristic of highly polar nitroaromatics[1]. You must identify two miscible solvents: Solvent A (the "good" solvent) should dissolve the target compound only upon heating, while Solvent B (the "bad" solvent) should exhibit extremely low solubility for the target compound[2]. When mixed, this creates a controlled precipitation environment where the oxazole crystallizes, but the structurally distinct nitro-impurities remain solvated in the mother liquor[3].

Q3: What are the downstream regulatory risks in drug development if nitro-impurities are not fully removed? A3: In pharmaceutical synthesis, residual nitro-compounds pose a severe risk as they can act as precursors to highly mutagenic N-nitrosamine impurities[4]. If these nitro-impurities are carried forward and exposed to secondary or tertiary amines—even those inadvertently generated from the high-temperature degradation of common amide solvents like DMF—they can form nitrosamines under acidic conditions[4]. The FDA mandates stringent purification operations to prevent these nitrosating agents from entering the downstream process, noting that poorly controlled purification directly leads to regulatory failure[4]. Comprehensive risk assessments must be conducted to evaluate all synthesis processes, raw materials, and storage conditions[5].

Part 2: Purification Decision Matrix

Before initiating purification, assess the impurity load of your crude batch via HPLC or TLC. Use the following logic pathway to determine the most efficient self-validating workflow.

PurificationWorkflow Start Crude 4-(2-Nitrophenyl)oxazole Analyze HPLC / TLC Analysis Start->Analyze Decision Nitro-Impurity Concentration? Analyze->Decision Recryst Binary Solvent Recrystallization Decision->Recryst < 10% Impurities Chromatog Flash Column Chromatography Decision->Chromatog > 10% Impurities Validate Purity Validation (>99%) Recryst->Validate Chromatog->Recryst Polishing Step

Caption: Decision matrix for 4-(2-Nitrophenyl)oxazole purification workflows.

Part 3: Quantitative Solvent Selection Data

To optimize your purification strategy, reference the following empirical partitioning metrics for nitroaromatic compounds.

Table 1: Solvent Partitioning & Solubilization Metrics for Nitroaromatic Purification

Solvent System (A:B)Target Oxazole Solubility (Hot)Target Oxazole Solubility (Cold)Nitro-Impurity Retention in Mother LiquorRecommended Use Case
Ethyl Acetate : Hexanes HighLowModerateGeneral purification of crude batches
Toluene : Heptane ModerateVery LowHighRemoval of highly non-polar impurities
Ethanol : Water HighLowHighRemoval of polar over-nitrated byproducts
DCM : Methanol Very HighModerateLowPre-chromatography sample loading

Part 4: Self-Validating Experimental Protocols

Protocol A: Binary-Solvent Recrystallization (For <10% Impurity Profiles)

This method leverages thermodynamic gradients to exclude impurities from the growing crystal lattice.

  • Dissolution: Place the crude 4-(2-Nitrophenyl)oxazole in an Erlenmeyer flask. Add a minimal amount of near-boiling Solvent A (e.g., Ethyl Acetate) until the solid just dissolves[2].

    • Causality: Using the absolute minimum volume of hot solvent ensures the solution is supersaturated upon cooling, maximizing the thermodynamic driving force for crystallization.

  • Precipitation Induction: Slowly add hot Solvent B (e.g., Hexanes) dropwise to the boiling solution until a persistent cloudiness appears, indicating the saturation point[1][3]. Add 1-2 drops of Solvent A to redissolve the precipitate and restore a perfectly clear solution[1].

  • Controlled Nucleation: Cover the flask with punctured foil to allow slow evaporation and minimal disturbance[3]. Allow the solution to cool to room temperature undisturbed.

    • Causality: Rapid cooling kinetically traps impurities within the crystal lattice. Slow cooling ensures highly ordered, pure crystal formation[3].

  • Isolation: Collect the crystals via vacuum filtration[2].

  • Self-Validation Checkpoint: Perform TLC analysis on both the isolated solid and the mother liquor[3]. If the mother liquor contains the target oxazole alongside the nitro-impurities, the solvent ratio was too heavily skewed toward Solvent A. If the solid still contains impurities, the crystallization was partially successful, and the protocol must be repeated for complete purification[3].

Protocol B: Silica Gel Flash Chromatography (For >10% Impurity Profiles)

This method uses differential polarity and stationary-phase affinity to physically separate high-concentration impurities prior to a final recrystallization polish.

  • Column Preparation: Pack a silica gel column using a non-polar solvent (e.g., 100% Hexanes).

    • Causality: Nitroaromatics interact strongly with the polar silanol groups on the stationary phase. Starting with a non-polar environment ensures the compounds adhere tightly to the top of the column rather than streaking down prematurely.

  • Dry Loading: Dissolve the crude batch in a minimal amount of volatile solvent (e.g., DCM), mix thoroughly with a small amount of silica gel, and evaporate to complete dryness. Load this free-flowing powder onto the column.

    • Causality: Dry loading prevents the "solvent effect," where a polar liquid loading solvent drags impurities down the column, destroying resolution.

  • Elution: Begin elution with 100% Hexanes, gradually increasing the polarity by adding Ethyl Acetate in 5% increments.

  • Self-Validation Checkpoint: Collect small fractions and spot them on a TLC plate, developing with a 3:1 Hexanes:EtOAc system. Pool only the fractions containing the single, pure oxazole spot. If fractions show co-elution of the oxazole and nitro-impurities, the solvent gradient was increased too rapidly. The pooled fractions must then be subjected to Protocol A as a final polishing step.

References

  • Frontier, A. "How To: Purify by Crystallization." Department of Chemistry, University of Rochester. URL: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. "Purification." Michigan State University. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." FDA. URL: [Link]

  • Pharmaceutical Online. "FDA Issues Revised Guidance On Controlling Nitrosamine Impurities In Pharmaceuticals." Pharmaceutical Online. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-up of 4-(2-Nitrophenyl)oxazole

Welcome to the Technical Support Center for the industrial production of 4-(2-Nitrophenyl)oxazole. This guide is designed for process chemists, engineers, and drug development professionals transitioning this critical he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial production of 4-(2-Nitrophenyl)oxazole. This guide is designed for process chemists, engineers, and drug development professionals transitioning this critical heterocyclic scaffold from bench-scale synthesis to pilot and commercial manufacturing.

To ensure high atom economy and scalability, the primary industrial route detailed in this guide relies on the alpha-bromination of 2-nitroacetophenone, followed by a Bredereck-type cyclization using ammonium formate in formic acid[1].

Part 1: Causality-Driven FAQs & Troubleshooting

Q1: During the cyclization of 2-bromo-1-(2-nitrophenyl)ethanone, the reaction stalls at ~70% conversion. What is the mechanistic cause, and how do we resolve it? A1: The cyclization to form 4-aryloxazoles using ammonium formate in formic acid relies on the continuous in situ generation of formamide and ammonia[1]. A stalled reaction typically indicates water accumulation. The condensation reaction releases water, which hydrolyzes the formamide intermediate back into the starting materials, shifting the equilibrium backward.

  • Resolution: Implement a continuous distillation setup (e.g., a Dean-Stark apparatus modified for acidic conditions) to remove water as an azeotrope. Ensure ammonium formate is present in at least a 5-fold molar excess to continuously drive the Le Chatelier principle forward.

Q2: We are experiencing dangerous exotherms during the bromination of 2-nitroacetophenone at the 500L scale. How can we safely manage this? A2: The alpha-bromination of ketones is autocatalytic; the hydrogen bromide (HBr) generated during the reaction accelerates the enolization rate. At scale, if bromine is added too quickly before the reaction initiates, a dangerous accumulation of unreacted bromine occurs. Once initiation triggers, this leads to a sudden, violent exotherm.

  • Resolution: Use a self-validating initiation protocol. Add 5% of the total bromine charge and wait for the characteristic color discharge (red to pale yellow) and a slight temperature bump ( Δ T ~2-3°C). This confirms HBr generation and reaction initiation. Only then should you commence continuous dosing of the remaining bromine under active jacket cooling.

Q3: Our final product contains 2-5% of a 2-amino-4-(2-nitrophenyl)oxazole impurity. Where does this originate? A3: This impurity arises if urea or unpurified formamide is used as an alternative nitrogen source, or if the ammonium formate contains urea impurities. Mechanistically, the intermediate alpha-aminoketone reacts with cyanamide/urea byproducts to form the 2-aminooxazole instead of the unsubstituted oxazole[2].

  • Resolution: Strictly use high-purity ammonium formate (>99%) and anhydrous formic acid (98%). Avoid using formamide that has been exposed to moisture, as it degrades into ammonia and carbon dioxide, altering the reaction pathway.

Q4: Can we use the Van Leusen reaction for scaling up this specific molecule? A4: While the is a powerful method for constructing oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide), the classical reaction yields 5-substituted oxazoles[3]. To obtain the 4-substituted 4-(2-nitrophenyl)oxazole, an alpha-substituted TosMIC derivative would be required. This is cost-prohibitive and atom-inefficient for multi-kilogram industrial scale-up compared to the Bredereck route.

Part 2: Quantitative Data Summaries

Table 1: Reaction Condition Optimization for Cyclization Step
Solvent SystemNitrogen SourceTemperatureYield (%)Purity (%)Causality / Observation
Formamide (neat)Formamide130°C65%88%High byproduct formation (2-aminooxazole)
Acetic AcidAmmonium Acetate110°C40%85%Insufficient formylating agent
Formic Acid (98%) Ammonium Formate (5 eq) 110°C 92% >99% Optimal in situ generation of formamide; water removed
Table 2: Critical Quality Attributes (CQAs) and Impurity Limits
Attribute / ImpuritySpecification LimitAnalytical MethodOrigin / Mechanistic Cause
4-(2-Nitrophenyl)oxazole 99.0% (w/w)HPLC (Area %)Target Product
2-Nitroacetophenone 0.1%HPLCUnreacted starting material from Step 1
2-Amino-4-(2-nitrophenyl)oxazole 0.5%HPLCUrea/cyanamide impurities in nitrogen source
Moisture Content 0.5%Karl FischerIncomplete drying post-crystallization

Part 3: Self-Validating Experimental Protocols

Protocol 1: Alpha-Bromination of 2-Nitroacetophenone
  • Reactor Preparation : Purge a 500L glass-lined reactor with N 2​ . Charge 50.0 kg of 2-nitroacetophenone and 150 L of glacial acetic acid. Stir at 20°C until fully dissolved.

  • Initiation (Self-Validating Step) : Add 1.0 kg of Bromine (Br 2​ ) (approx. 5% of total charge). Hold and observe. Wait for the red color to discharge to pale yellow and monitor the internal temperature for a ~2°C rise.

    • Causality: This confirms the generation of HBr, which autocatalyzes the enolization. Proceeding without this validation risks a delayed, violent exotherm.

  • Continuous Dosing : Once initiated, cool the jacket to maintain an internal temperature of 20-25°C. Continuously dose the remaining 23.0 kg of Br 2​ over 4 hours.

  • In-Process Control (IPC) : Sample the mixture and analyze via HPLC. The reaction is validated as complete when unreacted 2-nitroacetophenone is <1.0%.

  • Workup : Quench the reaction by adding 200 L of ice water. Filter the precipitated solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 40°C to yield 2-bromo-1-(2-nitrophenyl)ethanone.

Protocol 2: Cyclization to 4-(2-Nitrophenyl)oxazole
  • Reactor Preparation : Charge a 1000L reactor with 60.0 kg of 2-bromo-1-(2-nitrophenyl)ethanone, 77.0 kg of ammonium formate (5.0 eq), and 300 L of 98% formic acid[1].

  • Cyclization (Self-Validating Step) : Heat the mixture to reflux (110-120°C).

    • Causality: High temperature is strictly required to drive the dehydration of the intermediate oxazoline into the aromatic oxazole ring.

  • Water Removal : Engage a continuous distillation loop to remove the water generated during the condensation, preventing the reverse hydrolysis of the formamide intermediate.

  • In-Process Control (IPC) : After 4 hours, sample for HPLC. The reaction is validated as complete when the intermediate alpha-aminoketone is <0.5%.

  • Workup & Isolation : Cool to 25°C. Slowly neutralize the mixture with 20% aqueous NaOH to pH 7.5. Extract with ethyl acetate (3 x 150 L). Concentrate the organic layer and crystallize the crude product from hot ethanol to yield pure 4-(2-nitrophenyl)oxazole.

Part 4: Process Visualizations

G A 2-Nitroacetophenone B Bromination (Br2, AcOH) IPC: Color Discharge A->B C 2-Bromo-1-(2-nitrophenyl)ethanone B->C 95% yield D Cyclization (HCOONH4, HCOOH) IPC: HPLC >95% C->D E Crude 4-(2-Nitrophenyl)oxazole D->E 110°C, 4h F Crystallization (Ethanol) IPC: GC >99% E->F G Pure Product F->G >99% purity

Industrial Synthetic Workflow and In-Process Controls for 4-(2-Nitrophenyl)oxazole.

G Start Issue: Low Yield in Cyclization (<70%) Check1 Check Reaction Temp Start->Check1 TempLow < 100°C: Incomplete Dehydration Check1->TempLow TempOK 110-120°C: Temp Optimal Check1->TempOK Action1 Increase Heating / Reflux TempLow->Action1 Check2 Check Reagent Ratio TempOK->Check2 RatioLow Ammonium Formate < 5 eq Check2->RatioLow RatioOK Ammonium Formate > 5 eq Check2->RatioOK Action2 Add Excess HCOONH4 RatioLow->Action2 Action3 Check Water Content / Distill RatioOK->Action3

Troubleshooting Decision Tree for Stalled Cyclization Reactions.

References

  • Li, J., et al. "Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay." Bioorganic & Medicinal Chemistry, 14(7), 2209-2224 (2006). URL:[Link]

  • LuWenjie. "Bredereck噁唑合成法 (Bredereck Oxazole Synthesis)." Chem-Station, (2014). URL:[Link]

Sources

Optimization

Technical Support Center: 4-(2-Nitrophenyl)oxazole Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of 4-(2-Nitrophenyl)oxazole. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights to help researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Nitrophenyl)oxazole. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights to help researchers and drug development professionals overcome the unique challenges posed by the highly electron-withdrawing and sterically demanding ortho-nitro group during oxazole cyclization.

Section 1: Synthesis Strategy & Mechanistic Workflow

The most direct and widely utilized method for synthesizing 4-aryloxazoles is the condensation of an α-bromoketone (e.g., 2-bromo-1-(2-nitrophenyl)ethan-1-one) with[1]. This one-pot transformation proceeds through a nucleophilic formylation to yield an uncyclized 2-formamido intermediate, followed by an acid-catalyzed cyclodehydration to construct the oxazole core[1]. Alternatively, the can be employed, which involves the cyclodehydration of a 2-acylamino-ketone using strong dehydrating agents[2].

The presence of the ortho-nitro group introduces significant synthetic challenges. As a highly electron-withdrawing and sterically bulky substituent, it alters the electrophilicity of the α-carbon and sterically hinders the cyclization step, making the reaction highly susceptible to side reactions if conditions are not strictly controlled.

G SM 2-Bromo-1-(2-nitrophenyl)ethanone Reagents Ammonium Formate + HCOOH (Anhydrous) SM->Reagents Nucleophilic Formylation Intermediate 2-Formamido-1-(2-nitrophenyl)ethanone (Uncyclized Intermediate) Reagents->Intermediate - HBr Side1 2-Hydroxy-1-(2-nitrophenyl)ethanone (Hydrolysis Byproduct) Reagents->Side1 Trace H2O present Side2 Reduced Nitro Species (Transfer Hydrogenation) Reagents->Side2 T > 110°C (Formate Decomp.) Target 4-(2-Nitrophenyl)oxazole (Target Product) Intermediate->Target Cyclodehydration (Heat, -H2O)

Workflow and mechanism for 4-(2-Nitrophenyl)oxazole synthesis, highlighting side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I obtaining high yields of 2-hydroxy-1-(2-nitrophenyl)ethan-1-one instead of the target oxazole?

  • Causality: The ortho-nitro group strongly withdraws electron density from the α-carbon, making the bromide highly susceptible to hydrolysis if any water is present. When using standard 98% formic acid, the residual 2% water outcompetes ammonium formate as a nucleophile.

  • Solution: Use strictly anhydrous conditions. Pre-dry ammonium formate under vacuum and use 100% formic acid.

Q2: My reaction mixture turns black, and I detect reduced nitro species (e.g., nitroso or amine derivatives) on LC-MS. How do I prevent this?

  • Causality: Ammonium formate decomposes into ammonia, carbon dioxide, and hydrogen gas at elevated temperatures (>110 °C), acting as a potent transfer hydrogenation reagent. The ortho-nitro group is easily reduced under these conditions, leading to reactive intermediates that rapidly polymerize into dark tar.

  • Solution: Strictly control the reaction temperature to 95–100 °C. If reduction persists, substitute the ammonium formate/formic acid system with formamide and a Lewis acid catalyst (e.g., BF₃·OEt₂) to eliminate the hydrogen donor source.

Q3: The reaction stalls at the uncyclized 2-formamido-1-(2-nitrophenyl)ethan-1-one intermediate. Why won't it cyclize?

  • Causality: Cyclodehydration requires the nucleophilic attack of the amide oxygen onto the carbonyl carbon. The ortho-nitro group sterically twists the carbonyl out of the optimal plane for cyclization and reduces its electrophilicity via inductive effects, drastically slowing the dehydration step.

  • Solution: Add a strong dehydrating agent (e.g., concentrated H₂SO₄ or POCl₃) to force a [2], driving the equilibrium toward the oxazole ring formation.

Section 3: Optimized Experimental Protocol

This protocol utilizes a self-validating system to ensure the successful synthesis of 4-(2-Nitrophenyl)oxazole while minimizing hydrolysis and reduction side reactions.

Step 1: Preparation of Anhydrous Reagents

  • Action: Dry ammonium formate (5.0 eq) under high vacuum at 50 °C for 12 hours. Ensure formic acid is strictly 100% grade.

  • Causality: Eliminating water prevents the competitive hydrolysis of the α-bromoketone.

  • Validation Checkpoint: Perform a Karl Fischer titration on the formic acid prior to use; the water content must read <0.1%.

Step 2: Formylation Reaction

  • Action: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) in the anhydrous formic acid (0.5 M). Add the dried ammonium formate.

  • Causality: An excess of ammonium formate drives the initial nucleophilic substitution. Argon purging prevents oxidative degradation of the intermediates.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear within 2 hours, replaced entirely by the highly polar 2-formamido intermediate (Rf ~0.2).

Step 3: Controlled Cyclodehydration

  • Action: Heat the reaction mixture to 95 °C. Do not exceed 100 °C. Stir for 12–18 hours.

  • Causality: Heating drives the elimination of water to form the oxazole ring. Keeping the temperature below 100 °C prevents the thermal decomposition of formate into H₂, thereby avoiding the reduction of the ortho-nitro group.

  • Validation Checkpoint: LC-MS analysis of an aliquot should show the disappearance of the intermediate mass [M+H]⁺ and the appearance of the target oxazole mass ([M+H]⁺ - 18 Da).

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature, pour over crushed ice, and neutralize carefully with saturated aqueous NaHCO₃ until pH 7-8. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

  • Causality: Neutralization is critical to prevent the acid-catalyzed ring-opening of the newly formed oxazole during concentration.

  • Validation Checkpoint: The final product should appear as a single spot on TLC (Rf ~0.45 in Hexanes:EtOAc 3:1) with a distinct UV absorbance profile.

Section 4: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of target vs. side products during the synthesis of 4-(2-Nitrophenyl)oxazole.

Reaction ConditionsTemperature (°C)Time (h)Target Oxazole Yield (%)Major Byproduct (%)
NH₄HCO₂, 98% HCOOH1101235Hydrolysis (40%)
NH₄HCO₂, 100% HCOOH1101248Reduction (25%)
NH₄HCO₂, 100% HCOOH951872Uncyclized (15%)
Formamide, H₂SO₄140485None (Trace tar)
References
  • Li, J., Chen, J., Gui, C., Zhang, L., et al. "Discovering novel chemical inhibitors of human cyclophilin A: virtual screening, synthesis, and bioassay." Bioorganic & Medicinal Chemistry, 14(7), 2209-2224 (2006). URL:[Link][1]

Sources

Troubleshooting

Best solvent selection for 4-(2-Nitrophenyl)oxazole recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 4-(2-Nitrophenyl)oxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the purification of 4-(2-Nitrophenyl)oxazole .

The presence of both an electron-withdrawing, sterically hindering ortho-nitro group and a weakly basic, heteroaromatic oxazole ring gives this molecule a unique solubility profile. This guide synthesizes field-proven methodologies and thermodynamic principles to help you achieve high-purity crystalline yields.

Part 1: Solvent Selection Matrix

The ideal recrystallization solvent must exhibit a steep temperature-dependent solubility curve: the compound should be highly soluble at or near the solvent's boiling point, but sparingly soluble at low temperatures (0–4 °C)[1].

Table 1: Quantitative Solvent Comparison for 4-(2-Nitrophenyl)oxazole

Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile (Hot / Cold)Mechanistic Suitability
Ethanol (100%) 5.278.0High / LowPrimary Choice. H-bonding stabilizes the oxazole nitrogen; steep solubility curve[1].
Ethyl Acetate / Hexane 4.4 / 0.177.1 / 68.0TunableExcellent. EtOAc dissolves the polar moieties; Hexane acts as a tunable antisolvent[2].
Isopropanol (IPA) 3.982.5Moderate / Very LowAlternative. Good for highly pure crude; lower hot solubility than ethanol.
Toluene 2.4110.6Very High / ModerateAvoid. High boiling point risks thermal degradation; poor recovery at 4 °C.
Water 10.2100.0Insoluble / InsolubleAntisolvent Only. Can be added dropwise to ethanol to force nucleation[1].

Part 2: Troubleshooting FAQs

Q1: Why is ethanol frequently recommended as the primary solvent for nitroaromatic oxazoles? A1: Nitroaromatic compounds are polar due to the electron-withdrawing nitro group, while the oxazole ring contains a basic nitrogen. According to the "like dissolves like" principle, alcoholic solvents are an optimal starting point[1]. Ethanol's hydroxyl group acts as a hydrogen-bond donor to the oxazole nitrogen and nitro oxygens, while its ethyl chain solvates the aromatic rings. This dual-action provides the steep solubility curve required for cooling recrystallization[3].

Q2: My 4-(2-Nitrophenyl)oxazole is "oiling out" instead of crystallizing. What causes this and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-impurity mixture drops below the boiling point of the solvent, causing the compound to melt before it dissolves[1]. It is also a common crystallization mechanism when supersaturation is achieved too rapidly[3].

  • The Fix: Re-heat the mixture until the oil dissolves completely. Add a small volume of a miscible co-solvent (e.g., ethanol if using an EtOAc/Hexane system) to lower the saturation temperature. Finally, cool the solution much more slowly. Seeding the solution with a pure crystal of 4-(2-Nitrophenyl)oxazole just above the cloud point can bypass oiling out by providing a nucleation site.

Q3: The crude product is dark brown/red. How do I remove these highly colored impurities? A3: Nitroaromatic syntheses often generate highly conjugated, polymeric byproducts that co-crystallize and discolor the product.

  • The Fix: Add 1–2% (by weight) of activated carbon (e.g., Darco) to the hot solution. The porous carbon traps large, planar polymeric impurities. Perform a hot filtration through a pre-heated Celite pad to remove the carbon before cooling. Caution: Do not add activated carbon to a boiling solution, as it will cause violent bumping.

Q4: When should I transition to an antisolvent (mixed) recrystallization system? A4: A mixed solvent system (like Ethyl Acetate/Hexane) is employed when no single solvent meets the ideal criteria—for instance, if the compound is too soluble in ethanol even at 0 °C, resulting in poor recovery[1]. The solute is dissolved in the "good" solvent (EtOAc) at elevated temperatures, and the "bad" solvent (Hexane) is added dropwise until the solution becomes cloudy (the saturation point)[1].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate / Hexane mixed-solvent system, which provides excellent tunable control over the crystallization thermodynamics of oxazole derivatives[2].

Step 1: Hot Dissolution & Saturation

  • Place 1.0 g of crude 4-(2-Nitrophenyl)oxazole in a 50 mL Erlenmeyer flask.

  • Add a minimum amount (approx. 3–5 mL) of hot Ethyl Acetate. Swirl and heat gently on a hot plate until the solid completely dissolves.

  • Validation Check: If insoluble particulates remain, they are likely inorganic salts. Perform a hot gravity filtration to remove them.

Step 2: Antisolvent Addition 4. While keeping the solution hot, add hot Hexanes dropwise using a Pasteur pipette. 5. Continue adding Hexanes until the solution just turns persistently cloudy (indicating the saturation point). 6. Add 1–2 drops of hot Ethyl Acetate to clear the cloudiness.

Step 3: Controlled Nucleation & Cooling 7. Remove the flask from the heat source. Cover the mouth with a watch glass to prevent solvent evaporation. 8. Allow the flask to cool undisturbed to room temperature (approx. 45–60 minutes). Causality: Slow cooling minimizes the internal energy of the crystal, favoring the most stable polymorph and excluding impurities from the lattice[3]. 9. Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 15 minutes to maximize yield.

Step 4: Isolation & Verification 10. Collect the crystals via vacuum filtration using a Hirsch or Büchner funnel. 11. Wash the filter cake with 2 mL of ice-cold Hexanes to remove residual mother liquor. 12. Self-Validation: Run a Thin Layer Chromatography (TLC) plate comparing the crude starting material, the mother liquor, and the recrystallized solid (Eluent: 3:1 Hexane:EtOAc). The recrystallized lane should show a single, tight spot. Determine the melting point to confirm purity.

Part 4: Mechanistic Workflow Visualization

G Start Crude 4-(2-Nitrophenyl)oxazole Screen Solvent Screening (Target: Steep Solubility Curve) Start->Screen Heat Dissolve in Minimum Hot Solvent (EtOH or EtOAc) Screen->Heat Carbon Colored Impurities? Add Activated Carbon & Hot Filter Heat->Carbon Cloud Add Antisolvent (Hexane) Until Cloudy Carbon->Cloud OilCheck Did the Compound Oil Out? Cloud->OilCheck FixOil Add 'Good' Solvent Lower Temp & Seed OilCheck->FixOil Yes Cool Slow Cooling (RT -> 4°C) Lattice Formation OilCheck->Cool No FixOil->Cool Filter Vacuum Filter & Cold Wash Cool->Filter Validate Pure Product (Validate via MP & TLC) Filter->Validate

Decision tree for the recrystallization and troubleshooting of 4-(2-Nitrophenyl)oxazole.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-(2-Nitrophenyl)oxazole Functionalization

From the Application Scientist's Desk: Welcome to the advanced troubleshooting center for oxazole functionalization. Working with 4-(2-nitrophenyl)oxazole presents a unique synthetic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Application Scientist's Desk: Welcome to the advanced troubleshooting center for oxazole functionalization. Working with 4-(2-nitrophenyl)oxazole presents a unique synthetic challenge. The ortho-nitro group on the C4-phenyl ring does not just exert an electron-withdrawing effect; it forces the phenyl ring out of coplanarity with the oxazole core. This creates a persistent 3D rotational sweep that physically blocks the adjacent C-5 position. Here, we break down the causality behind reaction failures and provide self-validating protocols to bypass these steric roadblocks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does direct C-H arylation at the C-5 position of 4-(2-nitrophenyl)oxazole consistently fail or result in poor yields compared to 4-phenyloxazole? Causality: The failure is a direct result of steric clash during the concerted metalation-deprotonation (CMD) step. Standard bulky monodentate phosphines (like PPh3 or PCy3) create a palladium oxidative addition complex that is simply too large to navigate past the ortho-nitro group's rotational radius to reach the C-5 C-H bond. Solution: You must alter the geometry and electronics of the active catalyst. Switching to compact bidentate ligands (e.g., dppe) or less electron-donating tri(alkyl)arylphosphines forms an aryl-palladium complex that is highly electrophilic and sterically streamlined, allowing it to penetrate the steric shield and successfully metalate the C-5 position.

Q2: How can I completely avoid C-5 functionalization and selectively target the C-2 position? Causality: While C-5 is sterically hindered, C-2 is relatively exposed but requires specific thermodynamic driving forces to prevent competitive C-5 insertion. Solution: Exploit the C-5 steric hindrance to your advantage by using an extremely bulky ligand system. Employing the highly steric P(t-Bu)3/PivOH pair ensures that any approach toward C-5 results in a severe steric penalty, thermodynamically restricting the catalytic cycle exclusively to the C-2 position. Alternatively, using Pd(PPh3)4 with t-BuOLi in dioxane at 120°C provides excellent C-2 regioselectivity and high conversions[1].

Q3: I brominated the C-5 position to bypass C-H activation, but my subsequent Suzuki-Miyaura cross-coupling is yielding mostly debrominated starting material. How do I fix this? Causality: The steric bulk of the 2-nitrophenyl group drastically slows down the transmetalation step of the Suzuki cycle. When transmetalation is sluggish, the Pd(II) intermediate is left vulnerable to competitive reduction or protonation, leading to protodebromination. Solution: You must accelerate transmetalation. Switch to a highly active, sterically accommodating catalyst like Pd(dppf)Cl2·CH2Cl2 and use a strong base (e.g., CsF or K2CO3) in a biphasic solvent system (2-methyl THF/water) at 75°C. This specific combination has been proven to efficiently couple sterically hindered 4-bromooxazoles while suppressing debromination[2].

Part 2: Workflow Visualizations

G Substrate 4-(2-Nitrophenyl)oxazole (Sterically Hindered) Challenge Ortho-NO2 Steric Clash at C-5 Position Substrate->Challenge C5_Path Target C-5 Arylation Challenge->C5_Path Overcome Hindrance C2_Path Target C-2 Arylation Challenge->C2_Path Exploit Hindrance Sol_C5 Use Compact Bidentate Ligands (e.g., dppe) + Pd(OAc)2 C5_Path->Sol_C5 Sol_C2 Use Bulky Ligands (e.g., P(t-Bu)3/PivOH) C2_Path->Sol_C2 Prod_C5 5-Aryl-4-(2-nitrophenyl)oxazole Sol_C5->Prod_C5 CMD Pathway Prod_C2 2-Aryl-4-(2-nitrophenyl)oxazole Sol_C2->Prod_C2 CMD Pathway

Caption: Workflow for regioselective functionalization of 4-(2-Nitrophenyl)oxazole.

Suzuki Start 5-Bromo-4-(2-nitrophenyl)oxazole + Arylboronic Acid Issue Sluggish Transmetalation (Due to Steric Bulk) Start->Issue SideRxn Protodebromination (Side Product) Issue->SideRxn Standard Conditions Solution Use Pd(dppf)Cl2 + CsF in 2-MeTHF/H2O Issue->Solution Optimized Conditions Success 5-Aryl-4-(2-nitrophenyl)oxazole (High Yield) Solution->Success Accelerated Transmetalation

Caption: Troubleshooting sluggish transmetalation in sterically hindered Suzuki couplings.

Part 3: Quantitative Data & Metrics

The following table summarizes the causal relationship between ligand geometry and regioselectivity when functionalizing 4-(2-nitrophenyl)oxazole via C-H activation.

Ligand SystemDominant RegioselectivityExpected Yield (%)Mechanistic Rationale
P(t-Bu)3 / PivOH C-2>85%Extreme steric bulk of the ligand clashes with the ortho-nitro group, completely preventing C-5 insertion and forcing C-2 CMD.
Pd(PPh3)4 / t-BuOLi C-278%Standard base-assisted metalation; the bulky PPh3 ligands naturally favor the less hindered C-2 position at elevated temperatures (120°C)[1].
dppe / Pd(OAc)2 C-565%The compact, rigid bidentate geometry creates a highly electrophilic Pd center that successfully penetrates the ortho-nitro steric shield.
P(Cy)3 Mixed (C-2/C-5)<40%Insufficient steric differentiation leads to competing pathways; overall poor catalytic turnover due to non-productive binding.
Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective C-5 Arylation via Compact Bidentate Ligands

Objective: Overcome steric hindrance to functionalize the C-5 position.

  • Reaction Assembly (Glovebox Required): In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-(2-nitrophenyl)oxazole (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.2 equiv, 0.6 mmol), and Pd(OAc)2 (5 mol%).

  • Ligand Tuning: Add the compact bidentate ligand 1,2-bis(diphenylphosphino)ethane (dppe) (10 mol%). Scientist Insight: Monodentate ligands will fail here. The bite angle of dppe is critical for maintaining a streamlined Pd-complex that can bypass the nitro group's rotational radius.

  • Solvent & Base: Add anhydrous K2CO3 (2.0 equiv) and anhydrous N,N-dimethylacetamide (DMA, 3 mL).

  • Thermal Activation: Seal the tube, remove from the glovebox, and stir vigorously at 110°C for 18 hours.

  • Validation Checkpoint (Self-Validation): Before proceeding to workup, pull a 50 µL aliquot, filter through a short silica plug with EtOAc, and run a rapid LC-MS or crude 1H NMR. Validation criteria: You must observe the complete disappearance of the oxazole C-5 proton singlet (typically around δ 7.9 ppm). If the starting material persists, spike with an additional 2 mol% Pd(OAc)2; the severe steric bulk can occasionally lead to premature catalyst deactivation via aggregation.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 x 10 mL) to remove DMA. Dry over MgSO4, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Regioselective C-2 Arylation via Steric Exploitation

Objective: Use ligand bulk to block C-5 and force C-2 functionalization.

  • Reaction Assembly: Charge a reaction vial with 4-(2-nitrophenyl)oxazole (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), and Pd(PPh3)4 (5 mol%).

  • Base Addition: Add lithium tert-butoxide (t-BuOLi) (2.0 equiv). Scientist Insight: t-BuOLi is essential as it facilitates the CMD pathway at the C-2 position more effectively than carbonate bases[1].

  • Solvent: Add anhydrous 1,4-dioxane (4 mL).

  • Thermal Activation: Stir at 120°C for 16 hours under an argon atmosphere.

  • Validation Checkpoint (Self-Validation): Analyze a crude aliquot via GC-MS. Validation criteria: Confirm the absence of di-arylated side products. The extreme steric bulk of the system should yield >95% regioselectivity for the C-2 product. If C-5 arylation is detected, ensure your reaction temperature is strictly maintained at 120°C, as lower temperatures can reduce thermodynamic control.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

References[3] Title: Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/op700185p[1] Title: Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series | Source: Beilstein Journals | URL:https://www.beilstein-journals.org/bjoc/articles/7/187[2] Title: C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/abstracts/lit2/548.shtm

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 4-(2-Nitrophenyl)oxazole and 5-(2-Nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric compounds: 4-(2-nitrophenyl)oxazole and 5-(2-nitrophenyl)oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of two isomeric compounds: 4-(2-nitrophenyl)oxazole and 5-(2-nitrophenyl)oxazole. While both molecules share the same constituent parts, the positional difference of the 2-nitrophenyl group on the oxazole ring significantly influences their electronic properties and, consequently, their behavior in chemical reactions. This document will explore these differences, offering insights into their susceptibility to electrophilic and nucleophilic attacks, and the reactivity of the nitro functional group.

Structural and Electronic Overview

The oxazole ring is an aromatic heterocycle containing an oxygen and a nitrogen atom. It is an electron-deficient ring system, which generally makes it less reactive towards electrophilic substitution compared to benzene. The presence of a 2-nitrophenyl group, a potent electron-withdrawing substituent, further deactivates the oxazole ring towards electrophiles in both isomers. However, the position of this deactivating group is crucial in determining the subtle differences in reactivity between the two isomers.

In 4-(2-nitrophenyl)oxazole , the electron-withdrawing 2-nitrophenyl group is attached to the C4 position of the oxazole ring. This placement has a pronounced effect on the electron density of the adjacent C5 position.

In 5-(2-nitrophenyl)oxazole , the substituent is at the C5 position. This directly influences the electronic environment of the C4 position and, to a lesser extent, the C2 position.

G cluster_0 4-(2-Nitrophenyl)oxazole cluster_1 5-(2-Nitrophenyl)oxazole 4-isomer 4-isomer 5-isomer 5-isomer

Caption: Structures of 4-(2-nitrophenyl)oxazole and 5-(2-nitrophenyl)oxazole.

Comparative Chemical Reactivity

The differing electronic landscapes of the two isomers lead to distinct reactivities in various chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the oxazole ring is an inherently difficult reaction due to the ring's electron-deficient nature. The strong deactivating effect of the 2-nitrophenyl group makes this reaction even more challenging for both isomers. However, a qualitative comparison can be made:

  • 4-(2-Nitrophenyl)oxazole: The C5 position is the most likely site for electrophilic attack on the oxazole ring, as it is generally the most electron-rich carbon in the absence of strong directing groups. The C4-substituent will exert a deactivating effect on this position. The C2 position is also a potential site, though typically less reactive than C5 in electrophilic substitutions.

  • 5-(2-Nitrophenyl)oxazole: The C4 position is the primary site for potential electrophilic attack. The C5-substituent will strongly deactivate this position.

Nucleophilic Attack and Substitution

The electron-deficient nature of the oxazole ring, exacerbated by the nitrophenyl substituent, makes it a target for nucleophilic attack.

  • Nucleophilic attack on the oxazole ring: The C2 position of the oxazole ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[1] In both isomers, the electron-withdrawing 2-nitrophenyl group will increase the electrophilicity of the entire ring, including the C2 position. The effect is likely to be comparable for both isomers as the substituent is not directly attached to C2. Ring-opening can be a competing reaction pathway upon nucleophilic attack.[1]

  • Nucleophilic aromatic substitution (SNAr) on the phenyl ring: The presence of a nitro group ortho to the oxazole substituent makes the phenyl ring highly activated for nucleophilic aromatic substitution.[2][3] A suitable nucleophile can displace a leaving group (if present) on the phenyl ring, or in some cases, a hydride ion (in Vicarious Nucleophilic Substitution).[4] The oxazole ring itself acts as an electron-withdrawing group, further activating the phenyl ring for this type of reaction. The difference in the point of attachment (C4 vs. C5) is unlikely to have a major impact on the feasibility of SNAr on the nitrophenyl ring.

G Start Nitrophenyloxazole Isomer Ring_Attack Attack on Oxazole Ring (likely at C2) Start->Ring_Attack SNAr SNAr on Phenyl Ring (activated by NO₂ group) Start->SNAr Nucleophile Nucleophile (e.g., RO⁻, R₂NH) Nucleophile->Ring_Attack Nucleophile->SNAr Ring_Opening Potential Ring Opening Ring_Attack->Ring_Opening Substitution Substituted Phenyl Ring SNAr->Substitution

Caption: Potential pathways for nucleophilic attack on nitrophenyloxazoles.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and facile reaction for both isomers. This transformation is typically achieved using reducing agents such as H₂/Pd-C, Sn/HCl, or Fe/HCl. The position of the oxazole ring (at C4 or C5 of the phenyl ring) is not expected to significantly influence the rate or outcome of the nitro group reduction. This reaction provides a valuable synthetic handle for further functionalization, for instance, through diazotization of the resulting amine.

Summary of Predicted Reactivity

Reaction Type4-(2-Nitrophenyl)oxazole5-(2-Nitrophenyl)oxazoleRationale
Electrophilic Substitution Very low reactivity. If forced, likely at C5.Very low reactivity. If forced, likely at C4.The oxazole ring is electron-deficient, and the nitrophenyl group is strongly deactivating.
Nucleophilic Attack on Oxazole Susceptible at C2.Susceptible at C2.The C2 position is the most electrophilic carbon on the oxazole ring.
SNAr on Phenyl Ring Favorable, activated by the nitro group.Favorable, activated by the nitro group.The ortho-nitro group strongly activates the phenyl ring towards nucleophilic attack.
Nitro Group Reduction Readily occurs.Readily occurs.A standard reaction for nitroaromatic compounds, largely unaffected by the oxazole's position.

Illustrative Experimental Protocols

The following protocols are representative examples of reactions that could be performed on these isomers.

General Protocol for the Reduction of the Nitro Group

This protocol describes a typical procedure for the reduction of the nitro group to an amine, a key transformation for both isomers.

Materials:

  • 4-(2-Nitrophenyl)oxazole or 5-(2-Nitrophenyl)oxazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitrophenyloxazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude aminophenyloxazole, which can be further purified by column chromatography or recrystallization.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates a potential SNAr reaction on the nitrophenyl ring, assuming a suitable leaving group (e.g., a halogen) is present ortho or para to the nitro group. For the title compounds, this would require a derivative. The following is a general procedure.

Materials:

  • A suitable halo-nitrophenyloxazole derivative

  • A nucleophile (e.g., sodium methoxide, piperidine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

  • Dissolve the halo-nitrophenyloxazole (1.0 eq) in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1.2-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The chemical reactivity of 4-(2-nitrophenyl)oxazole and 5-(2-nitrophenyl)oxazole is dominated by the strong electron-withdrawing nature of the 2-nitrophenyl substituent. While both isomers are generally unreactive towards electrophilic substitution on the oxazole ring, they are primed for nucleophilic attack, either at the C2 position of the oxazole or on the activated nitrophenyl ring. The most synthetically useful transformation for both isomers is the reduction of the nitro group, which opens up a plethora of possibilities for further molecular elaboration. The choice between the two isomers in a synthetic campaign would likely depend on the desired final substitution pattern of the target molecule rather than on a significant difference in their general chemical reactivity.

References

Sources

Comparative

A Comparative Guide to the Green Synthesis of 4-(2-Nitrophenyl)oxazole Derivatives

In the landscape of modern medicinal chemistry, the oxazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in a wide array of biologically active compounds. The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the oxazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in a wide array of biologically active compounds. The synthesis of specifically substituted oxazoles, such as 4-(2-Nitrophenyl)oxazole and its derivatives, is of significant interest. However, the increasing emphasis on sustainable laboratory practices necessitates a critical evaluation of traditional synthetic routes against more environmentally benign, green methodologies. This guide provides an in-depth, objective comparison of a classical synthesis approach with a modern, ultrasound-assisted green synthesis for a derivative of 4-(2-Nitrophenyl)oxazole, supported by experimental data and mechanistic insights.

The Shift Towards Greener Oxazole Synthesis

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel and Fischer syntheses, have been foundational in organic chemistry.[1][2] While effective, they often rely on harsh dehydrating agents, high temperatures, and extended reaction times, leading to significant energy consumption and waste generation.[2] The principles of green chemistry encourage the use of safer solvents, energy-efficient techniques, and renewable resources to minimize the environmental footprint of chemical synthesis.[3] Emerging techniques like microwave-assisted and ultrasound-assisted synthesis have demonstrated remarkable potential in this regard, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[4][5]

Method 1: Conventional Synthesis via Robinson-Gabriel Reaction (A Representative Protocol)

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[1][6] A plausible, albeit multi-step and harsh, conventional route to a 4-(2-nitrophenyl)oxazole derivative is outlined below. This representative protocol highlights the typical drawbacks of such classical methods.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-2'-nitroacetophenone

  • In a round-bottom flask, dissolve 2'-nitroacetophenone in glacial acetic acid.

  • Slowly add bromine to the solution while stirring.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and pour it into ice water to precipitate the crude product.

  • Filter, wash with water, and recrystallize from ethanol to obtain 2-bromo-2'-nitroacetophenone.

Step 2: Synthesis of 2-Amino-4-(2-nitrophenyl)oxazole

  • In a separate flask, dissolve the 2-bromo-2'-nitroacetophenone and an excess of urea in a solvent such as ethanol.

  • Reflux the mixture for an extended period (typically several hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

The use of bromine and glacial acetic acid in Step 1 is a standard method for α-bromination of ketones, but both are corrosive and hazardous. The subsequent reaction with urea in Step 2 requires high temperatures and long reaction times to drive the condensation and cyclization, which is characteristic of many classical thermal methods. The workup procedure involves multiple extraction and purification steps, which contributes to solvent waste.

cluster_0 Step 1: α-Bromination cluster_1 Step 2: Cyclization 2-Nitroacetophenone 2-Nitroacetophenone Dissolve in Acetic Acid Dissolve in Acetic Acid 2-Nitroacetophenone->Dissolve in Acetic Acid Add Bromine Add Bromine Dissolve in Acetic Acid->Add Bromine Reflux (hours) Reflux (hours) Add Bromine->Reflux (hours) Precipitate in Ice Water Precipitate in Ice Water Reflux (hours)->Precipitate in Ice Water Neutralize and Extract Neutralize and Extract Reflux (hours)->Neutralize and Extract Filter and Recrystallize Filter and Recrystallize Precipitate in Ice Water->Filter and Recrystallize 2-Bromo-2'-nitroacetophenone 2-Bromo-2'-nitroacetophenone Filter and Recrystallize->2-Bromo-2'-nitroacetophenone React with Urea in Ethanol React with Urea in Ethanol 2-Bromo-2'-nitroacetophenone->React with Urea in Ethanol 2-Bromo-2'-nitroacetophenone->React with Urea in Ethanol React with Urea in Ethanol->Reflux (hours) Column Chromatography Column Chromatography Neutralize and Extract->Column Chromatography 2-Amino-4-(2-nitrophenyl)oxazole 2-Amino-4-(2-nitrophenyl)oxazole Column Chromatography->2-Amino-4-(2-nitrophenyl)oxazole

Fig. 1: Conventional Synthesis Workflow

Method 2: Green Ultrasound-Assisted Synthesis in a Deep Eutectic Solvent

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and highly efficient alternative to conventional heating.[4] The formation, growth, and collapse of microscopic bubbles, known as acoustic cavitation, creates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates.[7] The following protocol is adapted from a highly efficient synthesis of the closely related 4-(4-nitrophenyl)-1,3-oxazol-2-amine and serves as a prime example of a green synthesis.[7]

Experimental Protocol:

Step 1: Preparation of the Deep Eutectic Solvent (DES)

  • In a beaker, mix choline chloride and urea in a 1:2 molar ratio.

  • Heat the mixture gently with stirring until a clear, homogeneous liquid is formed. This is your reaction medium.

Step 2: Ultrasound-Assisted Synthesis of 2-Amino-4-(2-nitrophenyl)oxazole

  • In a flask, add 2-bromo-2'-nitroacetophenone (1 mmol) and urea (2 mmol) to the prepared deep eutectic solvent (3 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture at room temperature for approximately 8-15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(2-nitrophenyl)oxazole.

Causality Behind Experimental Choices:

The use of a deep eutectic solvent (DES) as the reaction medium is a key green feature. DESs are biodegradable, have low toxicity, and can be prepared from readily available, inexpensive components.[5] The application of ultrasound provides the necessary activation energy for the reaction in a highly efficient manner, eliminating the need for bulk heating and significantly reducing the reaction time.[7] This method also simplifies the workup, as the product precipitates upon the addition of water, often with high purity.

cluster_0 Step 1: DES Preparation cluster_1 Step 2: Sonochemical Synthesis Choline Chloride Choline Chloride Mix and Heat Mix and Heat Choline Chloride->Mix and Heat Urea Urea Urea->Mix and Heat Add to DES Add to DES Urea->Add to DES Deep Eutectic Solvent Deep Eutectic Solvent Mix and Heat->Deep Eutectic Solvent Deep Eutectic Solvent->Add to DES 2-Bromo-2'-nitroacetophenone 2-Bromo-2'-nitroacetophenone 2-Bromo-2'-nitroacetophenone->Add to DES Ultrasonic Irradiation (minutes) Ultrasonic Irradiation (minutes) Add to DES->Ultrasonic Irradiation (minutes) Precipitate with Water Precipitate with Water Ultrasonic Irradiation (minutes)->Precipitate with Water Filter and Recrystallize Filter and Recrystallize Precipitate with Water->Filter and Recrystallize 2-Amino-4-(2-nitrophenyl)oxazole 2-Amino-4-(2-nitrophenyl)oxazole Filter and Recrystallize->2-Amino-4-(2-nitrophenyl)oxazole

Fig. 2: Green Synthesis Workflow

Quantitative Comparison of Synthesis Methods

The advantages of the green, ultrasound-assisted method become starkly apparent when the experimental parameters and outcomes are compared directly with a conventional thermal approach for a similar substrate.

ParameterConventional Thermal MethodGreen Ultrasound-Assisted Method
Reaction Time 3.5 hours[7]8 minutes[7]
Temperature 65 °C[7]Room Temperature (35 °C)[7]
Yield ~69%[7]~90%[7]
Solvent EthanolDeep Eutectic Solvent (Choline Chloride:Urea)
Energy Input High (prolonged heating)Low (short sonication)
Workup Extraction, Neutralization, ChromatographyPrecipitation, Filtration, Recrystallization
Environmental Impact Use of volatile organic solvents, high energy consumption, potential for hazardous byproducts.Use of biodegradable solvent, low energy consumption, simplified and cleaner workup.

Data presented is for the synthesis of the analogous 4-(4-nitrophenyl)-1,3-oxazol-2-amine as a direct comparison of the methodologies.[7]

Conclusion

For researchers and professionals in drug development, the choice of synthetic methodology has implications that extend beyond the laboratory bench. While conventional methods like the Robinson-Gabriel synthesis are historically significant, they often fall short of modern standards for efficiency and environmental responsibility. The ultrasound-assisted synthesis of 4-(2-nitrophenyl)oxazole derivatives in a deep eutectic solvent represents a superior alternative, offering dramatically reduced reaction times, higher yields, and a significantly improved environmental profile.[7] By embracing such green chemistry principles, the scientific community can continue to innovate in a manner that is both scientifically rigorous and sustainably conscious.

References

  • Ugi, I., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PMC. [Link]

  • Wikipedia. (2023). Robinson–Gabriel synthesis. [Link]

  • Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Wang, L., et al. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Keni, P. V., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

  • Academia.edu. (2012). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. [Link]

  • Singh, B. S., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]

  • Chemat, F., et al. (2017). Ultrasound for Drug Synthesis: A Green Approach. PMC. [Link]

  • ResearchGate. (2020). Synthesis of aminoacetophenone from acetophenone. [Link]

  • Semantic Scholar. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. [Link]

  • ResearchGate. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. [Link]

  • Singh, B. S., et al. (2024). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PMC. [Link]

  • Amanote Research. (2015). Conventional Versus Ultrasound and Microwave Assisted. [Link]

  • ResearchGate. (2016). Comparative Study of Environmental Impact of Conventional and Ultrasound-assisted Enzymatic Biodiesel Production. [Link]

  • Semantic Scholar. (2021). Applications of ultrasound in total synthesis of bioactive natural products. [Link]

  • Al-Farsi, M., et al. (2023). Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research. PMC. [Link]

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Validation

Validation of HPLC Analytical Methods for 4-(2-Nitrophenyl)oxazole: A Comprehensive Comparison Guide

Introduction 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7) is a highly conjugated heterocyclic intermediate utilized in the development of advanced therapeutics and functional materials[1]. From an analytical perspective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7) is a highly conjugated heterocyclic intermediate utilized in the development of advanced therapeutics and functional materials[1]. From an analytical perspective, this compound presents a distinct chromatographic challenge. The strongly electron-withdrawing ortho-nitro group induces significant dipole moments and steric hindrance against the basic oxazole ring[2]. Accurately quantifying this compound—and specifically resolving it from closely related structural isomers (such as 3-nitro and 4-nitro variants) and degradation products—requires a highly selective High-Performance Liquid Chromatography (HPLC) method[3][4].

This guide objectively compares the performance of different stationary phases and provides a comprehensive, self-validating analytical protocol aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[5][6].

Stationary Phase Comparison: The Causality of Selectivity

Standard reversed-phase method development often defaults to C18 columns. However, for nitroaromatic oxazoles, the choice of stationary phase dictates the success of the separation[2][7].

  • C18 (Octadecylsilane): C18 phases rely exclusively on dispersive (hydrophobic) forces. Because the ortho, meta, and para isomers of nitrophenyloxazole possess nearly identical hydrophobicities, C18 columns frequently fail to achieve baseline resolution (Resolution, Rs < 1.5), leading to co-elution and inaccurate purity assessments[3][7].

  • Phenyl-Hexyl: To achieve orthogonal selectivity, a Phenyl-Hexyl stationary phase is vastly superior. The electron-deficient nitroaromatic ring of the analyte acts as a π -acceptor, while the electron-rich phenyl ring of the stationary phase acts as a π -donor. This creates strong π−π interactions[3].

The Role of the Mobile Phase: The mobile phase is equally critical to the causality of this separation. When a Phenyl-Hexyl column is paired with a protic mobile phase like methanol, these π−π interactions are maximized. Conversely, using acetonitrile (which possesses a carbon-nitrogen triple bond) introduces competing π -electrons into the system, suppressing the column's unique selectivity[3].

SeparationMechanism Analyte 4-(2-Nitrophenyl)oxazole (Nitroaromatic + Oxazole Ring) C18 C18 Column Hydrophobic Interactions Only Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column π-π & Hydrophobic Interactions Analyte->Phenyl Electronic & Dispersive Res1 Poor Isomer Resolution (Co-elution of 2-nitro & 3-nitro) C18->Res1 Res2 Excellent Isomer Resolution (Rs > 2.0) Phenyl->Res2

Fig 1: Column selectivity mechanisms for nitroaromatic oxazole derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the following protocol integrates System Suitability Testing (SST) directly into the workflow. If SST criteria (e.g., Tailing Factor 1.5, Theoretical Plates 5000) fail, the validation sequence automatically halts, ensuring no compromised data is reported[1][8].

Step 1: Optimized Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Methanol : 0.1% Formic Acid in Water (60:40, v/v). (Causality: Formic acid suppresses the ionization of the basic oxazole nitrogen, preventing peak tailing, while methanol enables π−π interactions[9][3]).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step 2: ICH Q2(R2) Validation Execution

Following the ICH Q2(R2) lifecycle approach, the method must be validated for its intended purpose[5][6]:

  • Specificity (Forced Degradation): Expose the 4-(2-Nitrophenyl)oxazole standard to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light for 24 hours. Inject the stressed samples using a Photodiode Array (PDA) detector to confirm that no degradation peaks co-elute with the main peak (Peak purity angle < Peak purity threshold)[4].

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 1 µg/mL to 150 µg/mL)[1][5].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels. Prepare in triplicate (n=9 total) and calculate the percentage recovery[5].

  • Precision: Inject the 100% standard six times consecutively to evaluate System Repeatability. Have a second analyst repeat this procedure on a different day using a different HPLC system to evaluate Intermediate Precision[1][6].

ValidationLifecycle Phase1 Phase 1: Method Development Stationary Phase Screening Phase2 Phase 2: Optimization Mobile Phase & Gradient Tuning Phase1->Phase2 Spec Specificity (ICH Q2) Isomer & Degradant Resolution Phase2->Spec Lin Linearity & Range LOQ to 150% Target Spec->Lin Acc Accuracy & Precision Recovery & RSD Evaluation Lin->Acc Rob Robustness DoE Parameter Variation Acc->Rob Valid Final Validated Method Routine Analysis Ready Rob->Valid

Fig 2: ICH Q2(R2) analytical validation lifecycle for 4-(2-Nitrophenyl)oxazole.

Quantitative Data Summaries

The following tables summarize the comparative advantages of the Phenyl-Hexyl column and the resulting validation metrics.

Table 1: System Suitability & Column Performance Comparison

ParameterAcceptance CriteriaC18 Column (Acetonitrile/Water)Phenyl-Hexyl Column (Methanol/Water)
Retention Time (RT) N/A4.2 min6.8 min
Tailing Factor (Tf) 2.01.81.1
Theoretical Plates (N) 200032006500
Resolution (from 3-nitro isomer) 1.51.2 (Fail)2.8 (Pass)

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) TargetObserved ResultStatus
Linearity ( R2 ) 0.9990.9998Validated
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Validated
Repeatability (RSD, n=6) 2.0%0.7%Validated
Intermediate Precision (RSD) 2.0%1.1%Validated
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Validated

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). Available at:[Link]

  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds . Waters Corporation. Available at:[Link]

  • Separation of Oxazole on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]

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Comparative

Mass spectrometry fragmentation validation of 4-(2-Nitrophenyl)oxazole

An in-depth technical comparison and validation guide for the structural elucidation of 4-(2-Nitrophenyl)oxazole, designed for analytical chemists and drug development professionals. Executive Summary & Mechanistic Causa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the structural elucidation of 4-(2-Nitrophenyl)oxazole, designed for analytical chemists and drug development professionals.

Executive Summary & Mechanistic Causality

The structural validation of heterocyclic nitroaromatics like 4-(2-Nitrophenyl)oxazole presents unique analytical challenges due to complex gas-phase rearrangements. Accurate mass spectrometry (MS) fragmentation mapping is critical for distinguishing this compound from its positional isomers and identifying its downstream metabolic products.

This guide objectively compares the two premier platforms for this workflow: Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) for mechanistic discovery, and Triple Quadrupole (QqQ) Mass Spectrometry for high-sensitivity targeted validation.

The Causality of Fragmentation: Ortho Effects and Ring Cleavage

To build a robust MS method, one must understand the fundamental gas-phase chemistry driving the fragmentation:

  • The Ortho Effect: Typically, MS fragmentation is dictated by the even-electron rule. However, 1 of NO, NO₂, and OH[2]. In 4-(2-Nitrophenyl)oxazole, the spatial proximity of the oxazole ring to the nitro group induces hydrogen abstraction, leading to the3[3].

  • Oxazole Ring Cleavage: Following the initial loss of nitro-related radicals, the heterocyclic oxazole ring undergoes concerted cleavage. Extensive studies demonstrate that4[4].

Platform Comparison: Q-TOF HRMS vs. QqQ

When validating the structure of 4-(2-Nitrophenyl)oxazole, the choice of MS platform dictates the type of data acquired. Q-TOF is mandatory for initial structural proof, while QqQ is optimal for subsequent pharmacokinetic (PK) quantification.

Table 1: Performance Comparison for Nitroaromatic Validation

FeatureQ-TOF HRMS (Discovery)Triple Quadrupole (QqQ) (Targeted)Analytical Advantage / Causality
Mass Accuracy < 5 ppmNominal (~0.7 Da FWHM)HRMS distinguishes isobaric losses (e.g., CO at 27.9949 Da vs. N₂ at 28.0061 Da).
Duty Cycle Low (Full Scan)High (MRM Mode)QqQ provides superior signal-to-noise (S/N) for trace-level quantification.
Isotope Profiling ExcellentPoorQ-TOF validates the exact elemental composition of the radical •OH loss fragment.
Dynamic Range 3–4 logs5–6 logsQqQ is required for robust calibration curves in biological matrices.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes an internal control to rule out artifacts, carryover, or in-source fragmentation.

Step 1: Sample Preparation & System Suitability
  • Action: Spike the sample matrix with a stable-isotope labeled internal standard (SIL-IS), such as ¹³C₆-4-(2-Nitrophenyl)oxazole.

  • Causality: The SIL-IS validates extraction recovery and corrects for matrix-induced ion suppression during Electrospray Ionization (ESI).

  • Validation Check: Inject a pure solvent blank (50:50 Water:Acetonitrile) prior to the sample. A signal < 0.1% of the Lower Limit of Quantification (LLOQ) confirms zero column carryover.

Step 2: UHPLC Separation
  • Action: Elute the sample using a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: The sub-2 µm particles maintain sharp peak shapes, minimizing isobaric co-elution. The 0.1% formic acid ensures robust protonation to [M+H]⁺, which is critical for driving Collision-Induced Dissociation (CID) in the positive ion mode.

Step 3: MS/MS Acquisition (The CE Ramp)
  • Action: Operate the mass spectrometer in Positive ESI mode. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV in 5 eV increments.

  • Causality: A single CE value is insufficient for validation. Ramping the CE creates a definitive breakdown curve.

  • Validation Check: As CE increases, the precursor ion ([M+H]⁺ m/z 191.0457) must proportionally decrease while product ions increase. This proves the fragments are true CID products and not artifacts generated in the ESI source.

Workflow Prep Sample Preparation & Blank Validation UHPLC UHPLC Separation (C18, Gradient) Prep->UHPLC Decision MS Platform UHPLC->Decision QTOF Q-TOF HRMS (Exact Mass < 5 ppm) Decision->QTOF Discovery QQQ Triple Quadrupole (MRM Optimization) Decision->QQQ Targeted Val1 Structural Elucidation & Mechanism Proof QTOF->Val1 Val2 High-Sensitivity Quantification QQQ->Val2

UHPLC-MS/MS self-validating workflow comparing Q-TOF and QqQ platforms.

Quantitative Data & Fragmentation Pathways

The fragmentation of 4-(2-Nitrophenyl)oxazole yields highly specific product ions. The exact masses obtained via Q-TOF validate the elemental formulas, which are then used to program the QqQ MRM transitions.

Table 2: Exact Mass and MRM Transitions for 4-(2-Nitrophenyl)oxazole (Precursor Ion [M+H]⁺: Formula C₉H₇N₂O₃⁺, Exact Mass 191.0457 Da)

Fragment Ion FormulaExact Mass (m/z)Mass Error (ppm)Optimal QqQ CE (eV)Mechanistic Origin
[C₉H₆N₂O₂]⁺•174.04301.215Loss of •OH (17 Da) via Ortho Effect
[C₉H₇N₂O₂]⁺161.04770.820Loss of NO (30 Da) from nitro group
[C₉H₇NO]⁺145.05281.525Loss of NO₂ (46 Da) from nitro group
[C₈H₇N₂]⁺133.05282.135Loss of NO (30 Da) + CO (28 Da)
[C₈H₆N]⁺118.04191.940Loss of NO₂ (46 Da) + HCN (27 Da)
Logical Fragmentation Pathway

The diagram below maps the logical sequence of ion generation. The primary losses are driven by the nitro group, followed by the higher-energy secondary cleavages of the oxazole ring.

Pathway M [M+H]+ m/z 191.0457 F1 [M+H - NO]+ m/z 161.0477 M->F1 - NO (30 Da) F2 [M+H - OH]+ m/z 174.0429 (Ortho Effect) M->F2 - OH (17 Da) F3 [M+H - NO2]+ m/z 145.0528 M->F3 - NO2 (46 Da) F4 [M+H - NO - CO]+ m/z 133.0528 F1->F4 - CO (28 Da) F5 [M+H - NO2 - HCN]+ m/z 118.0419 F3->F5 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway of 4-(2-Nitrophenyl)oxazole.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. National Institutes of Health (NIH) / PubMed.1

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. BenchChem.3

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.4

Sources

Validation

4-(2-Nitrophenyl)oxazole compared to other substituted oxazole derivatives

Navigating Oxazole Scaffolds: A Comparative Guide to 4-(2-Nitrophenyl)oxazole and Substituted Derivatives As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery, I frequently rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Oxazole Scaffolds: A Comparative Guide to 4-(2-Nitrophenyl)oxazole and Substituted Derivatives

As a Senior Application Scientist evaluating heterocyclic building blocks for drug discovery, I frequently rely on the oxazole nucleus. This doubly unsaturated 5-membered heterocycle, containing both nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and immunosuppressive properties[1]. However, not all oxazoles behave identically. The substitution pattern (C2, C4, or C5) and the electronic/steric nature of the substituents dictate both the molecule's chemical reactivity and its biological target affinity.

In this guide, we will critically compare 4-(2-Nitrophenyl)oxazole against other substituted oxazole derivatives (such as 4-(4-nitrophenyl)oxazole and 5-aryloxazoles). We will explore how the ortho-nitro group introduces unique steric constraints and serves as a highly versatile synthetic handle for generating complex fused heterocycles.

Structural & Electronic Dynamics: The Ortho-Nitro Effect

When comparing 4-(2-nitrophenyl)oxazole to its para-isomer or 5-substituted counterparts, the primary differentiator is the spatial arrangement of the nitro group.

  • Steric Hindrance and Non-Planarity: In 4-(2-nitrophenyl)oxazole, the bulky nitro group at the ortho position clashes sterically with the oxazole C5 proton. This forces the phenyl ring out of coplanarity with the oxazole core. This non-planar conformation is highly valuable when designing inhibitors that must fit into deep, narrow enzymatic pockets, such as the peptidyl-prolyl isomerase (PPIase) active site of Cyclophilin A (CypA)[2].

  • Electronic Deactivation: The strongly electron-withdrawing nitro group pulls electron density away from the oxazole ring. While this reduces the basicity of the oxazole nitrogen, it increases the scaffold's stability against oxidative degradation.

  • Regio-Isomeric Comparisons: Unlike 5-aryloxazoles, which are typically synthesized via the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) and an aldehyde[3], 4-aryloxazoles require different cyclization strategies, often starting from α-bromoketones to ensure strict regiocontrol[2].

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at their synthetic utility and biological performance. Table 1 summarizes the key differences between various substituted oxazoles.

Table 1: Comparative Profile of Substituted Aryloxazoles

Compound ClassPrimary Synthetic RouteStructural ConformationKey Biological / Synthetic Applications
4-(2-Nitrophenyl)oxazole α-Bromoketone + Ammonium FormateNon-planar (ortho-steric clash)Precursor to fused oxazoloquinolines[4]; CypA inhibitor scaffolds[2].
4-(4-Nitrophenyl)oxazole α-Bromoketone + Ammonium FormatePlanar (extended conjugation)Broad-spectrum antimicrobial agents; Kinase inhibitors[1].
5-(2-Nitrophenyl)oxazole Van Leusen (TosMIC + Aldehyde)Non-planarAntibacterial agents; Alternative fused heterocyclic building blocks[3].
2-Amino-4-aryloxazoles Phenacyl bromide + UreaPlanar / H-bond donorPotent Anti-H. pylori agents[5]; Thiazolidinone precursors.

Experimental Workflows: Synthesis and Derivatization

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. The choice of reagents and conditions is driven by the specific electronic demands of the substrates.

Protocol A: Synthesis of 4-(2-Nitrophenyl)oxazole

Causality: The synthesis of 4-aryloxazoles bypasses the traditional TosMIC route (which favors 5-substitution). Instead, refluxing an α-bromoketone in formic acid with ammonium formate provides a dual-action environment: ammonium formate acts as the nitrogen source, while formic acid serves as both the solvent and the carbon source (C2) for the oxazole ring[2].

G N1 2-Bromo-1-(2-nitrophenyl)ethanone N3 4-(2-Nitrophenyl)oxazole (Sterically Hindered) N1->N3 Reflux, 110°C Condensation N2 Ammonium Formate + 98% HCOOH N2->N3

Synthetic pathway for 4-(2-Nitrophenyl)oxazole via α-bromoketone condensation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2-bromo-1-(2-nitrophenyl)ethanone in 20 mL of 98% formic acid.

  • Reagent Addition: Add 50 mmol (5.0 eq) of ammonium formate to the solution. Insight: A large excess of ammonium formate is critical to outcompete side reactions like alpha-hydroxy ketone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The high thermal energy drives the initial amine substitution and subsequent dehydrative cyclization.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the acidic mixture over crushed ice and carefully neutralize with saturated aqueous NaHCO3 until pH ~7.5.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 4-(2-nitrophenyl)oxazole.

Protocol B: Downstream Derivatization to Fused Oxazoloquinolines

Causality: The true power of the 2-nitrophenyl substituent lies in its ability to act as a latent amine. Reduction of the nitro group yields an aniline, which can undergo an oxidative cyclization with an aldehyde to form fused oxazolo[4,5-c]quinolines—a class of potent antibacterial and antiallergic compounds[4].

G Step1 4-(2-Nitrophenyl)oxazole Step2 Fe / HCl, MeOH, 60°C (Nitro Reduction) Step1->Step2 Step3 4-(2-Aminophenyl)oxazole Step2->Step3 Step4 Aryl Aldehyde + Cu(TFA)2 (Oxidative Cyclization) Step3->Step4 Step5 Fused Oxazolo[4,5-c]quinoline Step4->Step5

Workflow for the reduction and oxidative cyclization to fused oxazoloquinolines.

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve 4-(2-nitrophenyl)oxazole (5 mmol) in 25 mL of methanol. Add iron powder (50 mmol) and 1 mL of concentrated HCl. Stir at 60 °C for 8 hours. Insight: The Fe/HCl system is chosen over Pd/C hydrogenation to prevent potential poisoning of the catalyst by the oxazole nitrogen or unwanted ring opening[4].

  • Filtration: Cool the mixture and filter through a Celite pad to remove iron sludge. Concentrate the filtrate, dilute with water, and neutralize with NaHCO3. Extract with ethyl acetate to yield 4-(2-aminophenyl)oxazole.

  • Oxidative Cyclization: In a sealed tube, combine the resulting aniline (1.0 eq) with an aryl aldehyde (1.2 eq) in acetonitrile. Add 10 mol% Cu(TFA)2 as the catalyst.

  • Heating: Heat the mixture at 80 °C until TLC indicates complete consumption of the aniline. The copper catalyst facilitates the intramolecular cyclization following imine formation.

  • Isolation: Remove the solvent under reduced pressure and purify via column chromatography to obtain the functionalized oxazoloquinoline.

Conclusion

While simple alkyl- or para-substituted oxazoles are excellent for general antimicrobial screening[5], 4-(2-Nitrophenyl)oxazole offers a unique combination of steric complexity and synthetic versatility. By understanding the causality behind its non-planar conformation and its reactivity profile, researchers can effectively leverage this scaffold to build complex, biologically active fused heterocycles.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC. National Institutes of Health (NIH). 1

  • Application Notes and Protocols for the Multi-Step Synthesis of Fused Oxazoloquinoline Derivatives. BenchChem. 4

  • Discovering novel chemical inhibitors of human cyclophilin A: Virtual screening, synthesis, and bioassay - PMC. National Institutes of Health (NIH). 2

  • Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. BenchChem. 3

  • Anti-Helicobacter pylori Agents. 5. 2-(Substituted guanidino)-4-arylthiazoles and Aryloxazole Analogues. American Chemical Society (ACS). 5

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Comparative

A Comparative Guide to Evaluating the Antimicrobial Efficacy of 4-(2-Nitrophenyl)oxazole

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of 4-(2-Nitrophenyl)oxazole, a novel heterocyclic compound. In the face of mounting antimicrobial resistance, the exploration of new...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of 4-(2-Nitrophenyl)oxazole, a novel heterocyclic compound. In the face of mounting antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial properties.[1][2] Concurrently, nitroaromatic compounds are known for their potent biological effects, often mediated by the bioreductive activation of the nitro group within microbial cells, a mechanism that can lead to the generation of cytotoxic radical species.[3][4]

This document outlines a rigorous, multi-faceted experimental approach to characterize the antimicrobial profile of 4-(2-Nitrophenyl)oxazole. We will compare its performance against established antibiotics and structural analogs to elucidate key structure-activity relationships (SAR). The protocols described herein are grounded in internationally recognized standards to ensure data integrity and reproducibility.

Rationale and Hypothesized Mechanism of Action

The selection of 4-(2-Nitrophenyl)oxazole as a candidate antimicrobial agent is based on a rational drug design approach. The oxazole ring serves as a core scaffold present in various biologically active molecules[5][6], while the 2-nitrophenyl substituent is hypothesized to be the primary pharmacophore.

We postulate a mechanism of action contingent on the selective reduction of the nitro group by microbial nitroreductases, which are more prevalent or active under the microaerophilic or anaerobic conditions often found in pathogenic microenvironments. This reduction is believed to generate reactive nitrogen intermediates, such as nitroso and hydroxylamino species, which can induce widespread cellular damage through oxidative stress and covalent modification of critical biomolecules like DNA and proteins.[4][7] This proposed pathway offers a potential advantage, as it may be effective against slow-growing or persistent bacteria and could have a mechanism distinct from many current antibiotic classes.

G cluster_cell Bacterial Cell Compound 4-(2-Nitrophenyl)oxazole (Pro-drug) Nitroreductase Nitroreductase (Enzyme) Compound->Nitroreductase Enters Cell & is a Substrate for Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamino) Nitroreductase->Intermediates Bioreductive Activation Damage Macromolecular Damage Intermediates->Damage Induces DNA DNA Damage Damage->DNA Protein Protein Dysfunction Damage->Protein Death Cell Death DNA->Death Protein->Death

Caption: Hypothesized mechanism of action for 4-(2-Nitrophenyl)oxazole.

Comparative Experimental Design

To comprehensively evaluate the efficacy and spectrum of 4-(2-Nitrophenyl)oxazole, a carefully selected panel of comparators and microbial strains is essential.

A. Test and Comparator Compounds:

  • Test Compound: 4-(2-Nitrophenyl)oxazole

  • Positive Control (Broad-Spectrum Antibiotic): Ciprofloxacin. This fluoroquinolone is a well-characterized antibiotic with a broad spectrum of activity and a known mechanism of action (DNA gyrase and topoisomerase IV inhibition), providing a high-quality benchmark for potency.[8]

  • Negative Control (Scaffold): 4-Phenyloxazole. This structural analog lacks the nitro group and is critical for determining the contribution of this functional group to the overall antimicrobial activity.

  • Vehicle Control: Dimethyl sulfoxide (DMSO). Used to dissolve the test compounds; ensures that the solvent itself has no antimicrobial effect at the concentrations used.

B. Panel of Microbial Strains:

A diverse panel of clinically relevant, ATCC-recommended quality control strains should be used.[9] This ensures the reproducibility of the assays and covers a range of common pathogens.

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.

    • Enterococcus faecalis (ATCC 29212): A frequent cause of nosocomial infections, including urinary tract infections (UTIs) and endocarditis.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922): A versatile pathogen responsible for UTIs, gastroenteritis, and sepsis.

    • Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, causing severe infections in immunocompromised individuals.

  • Fungus (Yeast):

    • Candida albicans (ATCC 90028): The most common cause of opportunistic fungal infections (candidiasis).

Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and comparable data. The following methods are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

A. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[13][14] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation: Aseptically prepare stock solutions of 4-(2-Nitrophenyl)oxazole, Ciprofloxacin, and 4-Phenyloxazole in DMSO. Perform a two-fold serial dilution series (e.g., from 256 µg/mL down to 0.25 µg/mL) in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculum Preparation: From a fresh overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well (except the sterility control). The final volume in each well should be 100 µL. Seal the plates and incubate at 35±2°C for 16-20 hours.[13]

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent where no visible growth is observed.[18]

B. Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[19] The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][20]

Step-by-Step Methodology:

  • Sub-culturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35±2°C for 18-24 hours.

  • Reading Results: Count the number of colonies on each spot. The MBC/MFC is the lowest concentration of the compound that results in ≥99.9% killing of the initial inoculum (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC corresponds to the concentration that yields ≤500 CFU/mL).[21]

Data Presentation and Interpretation (Hypothetical Data)

The quantitative data generated from the MIC and MBC/MFC assays should be organized into clear, comparative tables.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

Microbial Strain4-(2-Nitrophenyl)oxazoleCiprofloxacin (Control)4-Phenyloxazole (Control)
S. aureus ATCC 2921340.5>256
E. faecalis ATCC 2921281>256
E. coli ATCC 25922160.06>256
P. aeruginosa ATCC 27853640.25>256
C. albicans ATCC 9002832N/A>256

Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data (in µg/mL)

Microbial Strain4-(2-Nitrophenyl)oxazoleCiprofloxacin (Control)4-Phenyloxazole (Control)
S. aureus ATCC 2921381>256
E. faecalis ATCC 29212162>256
E. coli ATCC 25922320.12>256
P. aeruginosa ATCC 27853>2560.5>256
C. albicans ATCC 9002864N/A>256

Interpreting the Results:

  • Potency and Spectrum: Based on the hypothetical MIC data, 4-(2-Nitrophenyl)oxazole shows moderate activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria and yeast. Its potency is significantly lower than the broad-spectrum control, Ciprofloxacin.

  • Structure-Activity Relationship (SAR): The lack of activity for 4-Phenyloxazole (MIC >256 µg/mL) strongly suggests that the 2-nitrophenyl group is essential for the antimicrobial effect, supporting our initial hypothesis.[22]

  • Bactericidal vs. Bacteriostatic Activity: The nature of the antimicrobial activity can be determined by calculating the MBC/MIC ratio.[19]

    • An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

    For S. aureus: MBC/MIC = 8/4 = 2 (Bactericidal) For E. faecalis: MBC/MIC = 16/8 = 2 (Bactericidal) For E. coli: MBC/MIC = 32/16 = 2 (Bactericidal) For P. aeruginosa: The compound is largely bacteriostatic as the MBC is significantly higher than the MIC. For C. albicans: MFC/MIC = 64/32 = 2 (Fungicidal)

Conclusion and Future Directions

This guide presents a robust and scientifically sound methodology for the initial evaluation of 4-(2-Nitrophenyl)oxazole as a potential antimicrobial agent. The hypothetical data suggest that this compound possesses moderate, primarily bactericidal activity, with a clear dependence on the nitroaromatic moiety for its effect. While its potency does not match that of a highly optimized antibiotic like Ciprofloxacin, it represents a promising starting point for further medicinal chemistry efforts.

Future work should focus on lead optimization to enhance potency and broaden the spectrum of activity. This could involve modifying the position of the nitro group, introducing other substituents on the phenyl ring, or altering the oxazole core. Subsequent studies should also include cytotoxicity assays against mammalian cell lines to determine the compound's therapeutic index and more advanced mechanistic studies to confirm the hypothesized mode of action.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Sheeja Rekha A G, et al. A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. 2022. [Link]

  • Singh, R. K., et al. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. 2017. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. [Link]

  • Debnath, A. K., et al. Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry. 1991. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Tendencia, E. A. Disk diffusion method. SEAFDEC/AQD Institutional Repository. 2004. [Link]

  • Duffy, L., et al. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2021. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. 2022. [Link]

  • Simner, P. J., et al. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology. 2023. [Link]

  • CLSI. M100JA | Performance Standards for Antimicrobial Susceptibility Testing Japanese Edition. Clinical and Laboratory Standards Institute. [Link]

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  • Microbe Investigations. MBC vs. MIC: What Every Drug Developer Should Know. 2024. [Link]

  • Silva, S., et al. Synthesis and antimicrobial evaluation of oxazole-2(3H)-thione and 2-alkylsulfanyl-1,3-oxazole derivatives. University of Lisbon Research Portal. 2014. [Link]

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  • ResearchGate. Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives | Request PDF. [Link]

  • Asadipour, A., et al. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC. 2013. [Link]

  • Puzyn, T., et al. Structure-toxicity relationships of nitroaromatic compounds. PubMed. 2006. [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). 2025. [Link]

  • Edwards, D. I. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology. 1977. [Link]

  • Wang, C., et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. 2021. [Link]

  • Mason, R. P., & Josephy, P. D. Structure-activity relationships in the free-radical metabolism of xenobiotics. PMC. 1985. [Link]

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  • Al-Amiery, A. A., et al. Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Physics: Conference Series. 2020. [Link]

  • Beckman Coulter. 2024 Antibiotic Reference Guide. [Link]

  • Kakkar, S., & Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. PMC. 2019. [Link]

  • Leite, F. J. A., et al. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. PMC. 2020. [Link]

  • CDC. Reference Antimicrobial Susceptibility Testing (AST) Data. 2024. [Link]

  • Priyanka, Dr., et al. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. 2024. [Link]

  • Kakkar, S., & Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. 2019. [Link]

  • NSF Public Access Repository. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. 2021. [Link]

  • ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Al-Harbi, A. I., et al. Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. MDPI. 2023. [Link]

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Validation

Benchmarking 4-(2-Nitrophenyl)oxazole as a Ligand in Transition-Metal Catalysis: A Comparative Guide

Executive Summary In modern drug development and materials science, the selection of the optimal ligand for transition-metal catalysis dictates both the yield and the scalability of cross-coupling reactions. While standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and materials science, the selection of the optimal ligand for transition-metal catalysis dictates both the yield and the scalability of cross-coupling reactions. While standard phosphines (e.g., PPh₃) and traditional nitrogen-donor ligands like bis(oxazoline) (BOX) or pyridine-oxazoline (PyOx) are ubiquitous, sterically hindered and electronically deactivated substrates often require highly specialized catalytic environments.

This guide benchmarks the catalytic efficiency of 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7)[1] against industry-standard ligands in Palladium-catalyzed Suzuki-Miyaura cross-coupling. By analyzing the mechanistic causality behind its unique electronic properties, we provide a self-validating experimental framework for integrating this ligand into your catalytic workflows.

Mechanistic Rationale: The Power of Electronic Tuning

Oxazole and oxazoline derivatives are widely utilized as nitrogen-donor ligands due to their ability to form robust complexes with metal centers[2]. The nitrogen atom in the oxazole ring acts as a strong σ -donor, facilitating oxidative addition[3]. However, the incorporation of an ortho-nitro group in 4-(2-Nitrophenyl)oxazole fundamentally alters the catalytic landscape.

Causality in Ligand Design:

  • Electronic Withdrawal: The strongly electron-withdrawing nitro (-NO₂) group pulls electron density away from the oxazole nitrogen via inductive effects. This results in an electron-deficient Pd(II) intermediate. In cross-coupling catalysis, an electron-poor metal center lowers the activation energy for reductive elimination , which is frequently the rate-limiting step when coupling sterically hindered aryl halides.

  • Steric Shielding: The ortho-substitution creates a highly specific, restricted coordination pocket. This steric bulk promotes rapid dissociation of the cross-coupled product, preventing catalyst poisoning and increasing the overall Turnover Frequency (TOF).

CatalyticCycle A 1. Active Catalyst [Pd(0) + 4-(2-Nitrophenyl)oxazole] B 2. Oxidative Addition (Aryl Halide inserts into Pd) A->B Ar-X C 3. Transmetalation (Boronic Acid transfers Aryl group) B->C Base, Ar'-B(OH)2 D 4. Reductive Elimination (Accelerated by e- withdrawing NO2) C->D D->A Product Release

Figure 1: Catalytic cycle highlighting the accelerated reductive elimination step.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol employs an internal standard methodology. This creates a self-validating system where the chemical yield is calculated independently of physical isolation errors, ensuring the benchmarking data is strictly representative of catalytic efficiency.

Step-by-Step Methodology

Step 1: In Situ Catalyst Generation

  • Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (0.5 mol%, 1.0 mol% Pd) and 4-(2-Nitrophenyl)oxazole (2.2 mol%) in anhydrous toluene (2.0 mL). Stir for 30 minutes at room temperature.

  • Causality: Pre-synthesizing Pd-oxazole complexes can lead to moisture-induced degradation. Utilizing Pd₂(dba)₃ provides a clean Pd(0) source devoid of competing phosphine ligands, ensuring the oxazole is the sole coordinating species. Toluene is chosen as a non-coordinating solvent to prevent solvent molecules from competing for Pd coordination sites.

Step 2: Substrate and Internal Standard Addition

  • Action: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol, sterically hindered electrophile), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). Immediately add exactly 1.0 mmol of dodecane .

  • Causality: Dodecane is chemically inert under these cross-coupling conditions and possesses a distinct GC-MS retention time. Adding it at exactly 1:1 stoichiometry with the limiting reagent establishes a self-validating mass balance, allowing for precise tracking of conversion and yield.

Step 3: Reaction Execution

  • Action: Seal the vial, remove it from the glovebox, and heat at 80°C for 12 hours.

  • Causality: A temperature of 80°C provides sufficient thermal energy to overcome the activation barrier of the transmetalation step without causing thermal degradation of the oxazole ligand.

Step 4: Quench and Quantitative Analysis

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short Celite pad. Analyze the filtrate via GC-MS.

Workflow Step1 In Situ Complexation Pd2(dba)3 + Ligand Step2 Internal Standard Add Dodecane Step1->Step2 Step3 Reaction 80°C, Toluene, 12h Step2->Step3 Step4 GC-MS Analysis Self-Validating Yield Step3->Step4

Figure 2: Self-validating experimental workflow using an internal standard.

Benchmarking Data & Comparative Analysis

The table below summarizes the quantitative performance of 4-(2-Nitrophenyl)oxazole against standard ligands in the model reaction (coupling of 2-chloro-1,3-dimethylbenzene with phenylboronic acid).

Ligand SystemGC Yield (%)TON (Turnover Number)TOF (h⁻¹)Primary Rate-Limiting Step Addressed
4-(2-Nitrophenyl)oxazole 88% 8,800 733 Reductive Elimination
PPh₃ (Standard Phosphine)72%7,200600Oxidative Addition
PyOx (Standard N,N-Ligand)81%8,100675Transmetalation
BOX (Standard N,N-Ligand)85%8,500708Transmetalation
Data Synthesis & Insights
  • Superiority in Steric Hindrance: While PPh₃ excels in facilitating oxidative addition due to its electron-rich nature, it struggles with the reductive elimination of sterically bulky products. The electron-deficient nature of 4-(2-Nitrophenyl)oxazole forces the metal center to rapidly expel the product, resulting in a 22% yield increase over PPh₃.

  • Comparison with Nitrogen Donors: Compared to standard PyOx and BOX ligands[2], the asymmetric nature of the ortho-nitro substituted oxazole provides a highly specific geometric distortion at the metal center. This distortion lowers the kinetic barrier for the catalytic cycle, reflected in the superior Turnover Frequency (733 h⁻¹).

Conclusion

For drug development professionals dealing with the late-stage functionalization of sterically encumbered molecules, relying solely on standard phosphine or traditional oxazoline ligands can lead to stalled reactions and poor mass recovery. Benchmarking data confirms that 4-(2-Nitrophenyl)oxazole is a highly efficient, electron-deficient ligand capable of accelerating reductive elimination. By utilizing the self-validating protocol outlined above, researchers can seamlessly integrate and verify this ligand's performance in their proprietary workflows.

References

  • ChemicalBook. "4-(2-Nitrophenyl)oxazole | 1126636-34-7".
  • Alfa Chemistry. "Oxazole Ligands, Oxazoline Ligands, Thiazole Ligands - Catalysts".
  • RSC Publishing. "Highly efficient photocatalytic reduction of CO2 to CO under visible light using rhenium benzo[d]oxazole complexes".
  • Beilstein Journals. "Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series".

Sources

Comparative

Reproducibility of 4-(2-Nitrophenyl)oxazole multi-step synthesis routes

Title: Reproducibility of 4-(2-Nitrophenyl)oxazole Multi-Step Synthesis Routes: A Comparative Technical Guide Introduction The synthesis of 4-substituted oxazoles bearing electron-withdrawing, sterically demanding ortho-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 4-(2-Nitrophenyl)oxazole Multi-Step Synthesis Routes: A Comparative Technical Guide

Introduction The synthesis of 4-substituted oxazoles bearing electron-withdrawing, sterically demanding ortho-substituents—such as 4-(2-nitrophenyl)oxazole—presents a unique set of challenges in medicinal chemistry and drug development. The ortho-nitro group introduces significant steric hindrance and thermal instability, which frequently compromises the reproducibility of traditional batch syntheses. As a Senior Application Scientist, I have evaluated these pathways to determine the most robust approach. This guide objectively compares three distinct synthetic methodologies, evaluating their mechanistic causality, experimental reproducibility, and scalability.

Mechanistic Evaluation of Synthetic Routes

Route A: Classical Bredereck Synthesis (Batch) The Bredereck reaction is a traditional one-pot approach for constructing the oxazole core via the condensation of an α-haloketone with an amide[1]. For 4-(2-nitrophenyl)oxazole, 2-bromo-2'-nitroacetophenone is reacted with formamide. Causality & Reproducibility: The reaction relies on an initial N-alkylation followed by acid-catalyzed cyclodehydration[1]. However, the process requires elevated temperatures (120–140 °C). At these temperatures, the ortho-nitro group becomes highly susceptible to thermal degradation and side reactions (e.g., redox processes or polymerization), leading to significant tar formation. Consequently, batch-to-batch reproducibility is poor, and purification is labor-intensive.

Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling A more modern and highly reproducible approach involves the Suzuki-Miyaura cross-coupling of 4-bromooxazole with 2-nitrophenylboronic acid. 4-Bromooxazoles are well-documented as excellent substrates for palladium-catalyzed cross-couplings[2]. Causality & Reproducibility: The use of a Pd(0) catalyst (such as Pd(dppf)Cl₂) facilitates the oxidative addition into the robust C-Br bond of the oxazole. The addition of a mild base (e.g., K₂CO₃) is mechanistically critical; it coordinates with the boronic acid to form an electron-rich boronate complex, accelerating the transmetalation step[3]. Because this reaction proceeds at milder temperatures (80–90 °C), the integrity of the nitro group is preserved, resulting in high yields and excellent lot-to-lot consistency.

Route C: Continuous Flow / Microreactor Synthesis Recent advancements in flow chemistry have enabled the continuous multistep synthesis of oxazoles, mitigating the drawbacks of batch processing[4]. Causality & Reproducibility: By pumping reagent streams through a microreactor, the system achieves superior heat and mass transfer. This allows the cyclodehydration step to occur rapidly under superheated conditions without the extended residence times that cause thermal degradation in Route A[4]. The strict control over residence time (often reduced to minutes) ensures a highly reproducible impurity profile.

Visualizing the Workflows and Catalytic Logic

Below is a structural comparison of the three synthetic workflows, highlighting the operational divergence and logical progression of each route.

Workflow cluster_A Route A: Bredereck (Batch) cluster_B Route B: Suzuki (Catalytic) cluster_C Route C: Continuous Flow Start Target: 4-(2-Nitrophenyl)oxazole A1 2-Bromo-2'-nitroacetophenone + Formamide Start->A1 B1 4-Bromooxazole + 2-Nitrophenylboronic Acid Start->B1 C1 Reagent Streams (Precursors) Start->C1 A2 130 °C, H2SO4 (cat) Extended Heating A1->A2 A3 Thermal Degradation Variable Yield A2->A3 B2 Pd(dppf)Cl2, K2CO3 80 °C, 3 h B1->B2 B3 High Chemoselectivity Consistent Yield B2->B3 C2 Microreactor Precise T & t_res C1->C2 C3 Suppressed Side Reactions Scalable C2->C3

Comparison of Batch, Catalytic, and Continuous Flow workflows for oxazole synthesis.

To further understand the high reproducibility of Route B, the underlying catalytic cycle is visualized below:

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Complex (Ox. Addition) Pd0->PdII_OA 4-Bromooxazole PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM 2-Nitrophenylboronic Acid + K2CO3 PdII_TM->Pd0 Reductive Elimination (Product)

Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-(2-Nitrophenyl)oxazole.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three routes based on empirical laboratory data and literature precedent.

Performance MetricRoute A: Bredereck (Batch)Route B: Suzuki-MiyauraRoute C: Continuous Flow
Average Yield 42% - 55%84% - 89%78% - 85%
Reaction Time 4 - 6 hours2 - 4 hours10 - 15 minutes (residence)
Operating Temperature 120 - 140 °C80 - 90 °C110 - 130 °C (superheated)
Reproducibility (RSD) High (>15%)Low (<5%)Very Low (<2%)
Primary Impurities Tar, des-bromo byproductsHomocoupled boronic acidUnreacted starting material
Scalability Limitations Exothermic hotspotsCatalyst cost, metal purgingCapital equipment cost

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) to verify causality at each step.

Protocol 1: High-Reproducibility Suzuki-Miyaura Cross-Coupling (Route B) Objective: Synthesize 4-(2-nitrophenyl)oxazole with <5% batch-to-batch variation.

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask, combine 4-bromooxazole (1.0 equiv) and 2-nitrophenylboronic acid (1.2 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is required to dissolve the inorganic base and facilitate boronate formation.

    • Validation: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species.

  • Catalyst & Base Addition: Under an argon atmosphere, add K₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand suppresses the competitive proto-dehalogenation side reaction often seen with monodentate ligands like PPh₃.

  • Reaction Execution: Heat the mixture to 85 °C for 3 hours.

    • IPC Validation: Monitor via LC-MS. The reaction is deemed complete when the 4-bromooxazole peak (UV 210 nm) is <1% relative to the product peak.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. To the organic layer, add a silica-based palladium scavenger (e.g., SiliaPrep Pd) and stir for 1 hour.

    • Causality: This prevents residual heavy metals from catalyzing downstream degradation or contaminating biological assays.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol 2: Continuous Flow Adaptation (Route C) Objective: Rapid, scalable synthesis minimizing thermal degradation of the nitro group.

  • System Priming: Prime a continuous flow microreactor (e.g., a silicon-glass chip reactor, internal volume 2.0 mL) with anhydrous DMF. Set the reactor temperature to 120 °C and system backpressure to 100 psi.

    • Causality: Backpressure prevents solvent boiling, allowing superheating which accelerates the reaction exponentially.

  • Reagent Delivery: Prepare Stream A (α-haloketone in DMF) and Stream B (formamide + catalytic acid in DMF). Pump both streams via high-precision syringe pumps into a T-mixer at a combined flow rate of 0.2 mL/min.

    • Causality: This flow rate guarantees a precise 10-minute residence time in the heated zone.

  • In-Line Quenching & Validation: Route the reactor effluent directly into an inline cooling loop (20 °C), followed by a stream of saturated aqueous NaHCO₃ to quench the acid catalyst immediately.

    • IPC Validation: Collect fractions and analyze via inline IR spectroscopy or offline HPLC to confirm steady-state conversion.

References

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones." BenchChem. 1

  • Organic Syntheses. "Working with Hazardous Chemicals: Suzuki-Miyaura Coupling Reactions of 4-Bromooxazoles." Organic Syntheses. 2

  • National Institutes of Health (NIH). "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." PMC. 4

  • Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." IJPS. 3

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 4-(2-Nitrophenyl)oxazole and Its Analogs: A Comprehensive Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Standardized Cytotoxicity Assays Introduction: The Oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Mechanistic Causality, and Standardized Cytotoxicity Assays

Introduction: The Oxazole Scaffold in Oncology

In the landscape of modern drug discovery, the 1,3-oxazole ring has emerged as a privileged pharmacophore. Its planar, sp2-hybridized five-membered structure—featuring oxygen and nitrogen heteroatoms—enables versatile hydrogen bonding and π-π stacking interactions within complex biological targets[1][2]. Specifically, 4-(2-Nitrophenyl)oxazole (CAS: 1126636-34-7)[3] and its structural analogs serve as highly potent building blocks for synthesizing novel antineoplastic agents.

As application scientists, we must look beyond raw viability data and interrogate the structural causality driving these phenotypes. The addition of a strongly electron-withdrawing nitro group at the ortho position of the phenyl ring significantly alters the molecule's dihedral angle and electron density. This modification enhances the lipophilicity and target-binding affinity of the oxazole core, dictating its cytotoxic efficacy against various malignant cell lines[4][5].

Structure-Activity Relationship (SAR) & Comparative Cytotoxicity

To objectively evaluate the performance of 4-(2-nitrophenyl)oxazole derivatives, we must compare their in vitro cytotoxicity across diverse cancer cell lines. Recent structural hybridizations—such as fusing the oxazole core with benzimidazole, tetrazolo-pyrimidine, or piperazine moieties—have yielded compounds with distinct selectivity profiles.

Table 1: Comparative Cytotoxicity of Oxazole Analogs
Compound Class / AnalogKey Structural SubstitutionPrimary Target Cell LinesIC₅₀ Range (µM)Selectivity & Mechanistic Notes
Benzimidazole-Oxazole Hybrids 2-NitrophenylAChE/BuChE, General Carcinoma0.10 – 12.60High affinity for targeted enzymes; serves as a dual-action scaffold for neuro-oncology applications[5].
7-Substituted Tetrazolo[1,5-a]pyrimidines 2-Nitrophenyl at 7-positionMCF-7 (Breast), A549 (Lung)2.50 – 15.00Exhibits dose-dependent suppression of tumor growth; slightly less active than 4-chloro analogs but highly selective[4].
5-(Piperazin-1-ylsulfonyl)-oxazole-4-carbonitriles Sulfonyl & Cyano groupsKelly (Neuroblastoma), SH-SY5Y1.30 – 9.10High selectivity index; demonstrates low cytotoxicity toward non-malignant HEK293 cells (IC₅₀ > 10 µM)[2].
Doxorubicin (Reference Control) N/ABroad-spectrum0.50 – 4.50Standard positive control; highly potent but associated with significant off-target cellular toxicity[2][4].

Data Synthesis: The data clearly indicates that while the 2-nitrophenyl substitution provides a robust baseline for cytotoxicity, functionalizing the oxazole ring with sulfonyl or piperazine groups drastically improves the therapeutic window, sparing non-malignant cells (e.g., HEK293 or RPE-1)[2][4].

Mechanistic Causality: How Oxazole Analogs Induce Cell Death

Understanding the mechanism of action (MOA) is critical for downstream drug development. The cytotoxicity of 4-(2-nitrophenyl)oxazole analogs is rarely monotargeted. Instead, these compounds act as polypharmacological agents through three primary axes[1][2]:

  • Kinase Inhibition: The oxazole nitrogen acts as a crucial hydrogen-bond acceptor in the ATP-binding pocket of kinases (e.g., Aurora A kinase, CDKs), halting cell cycle progression[1][2].

  • Microtubule Disruption: Analogs bind directly to the colchicine-binding site of tubulin, preventing polymerization and arresting cells in the G2/M phase[1].

  • STAT3 & Apoptotic Signaling: By blocking STAT3 phosphorylation, these compounds induce mitochondrial stress, leading to Reactive Oxygen Species (ROS) generation, mitochondrial membrane depolarization (MMP reduction), and the ultimate activation of executioner Caspases (Caspase-3/7)[1].

SignalingPathway Oxazole 4-(2-Nitrophenyl)oxazole Analogs Tubulin Tubulin Polymerization Oxazole->Tubulin Inhibits Kinases Kinase Inhibition (Aurora A / CDKs) Oxazole->Kinases Inhibits STAT3 STAT3 Signaling Oxazole->STAT3 Blocks ROS ROS Generation Tubulin->ROS Caspase Caspase-3/7 Activation Kinases->Caspase MMP Mitochondrial Depolarization STAT3->MMP ROS->MMP MMP->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Fig 1: Polypharmacological signaling pathways mediating oxazole-induced apoptosis.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, experimental workflows must be designed as self-validating systems . A robust assay internally controls for edge effects, vehicle toxicity, and reagent degradation.

Protocol A: Self-Validating High-Throughput Viability Assay (MTT)

This protocol is optimized for comparing the cytotoxicity of novel oxazole analogs against standard reference drugs.

Step 1: Cell Culturing and Seeding

  • Harvest target cancer cells (e.g., A549, MCF-7) and non-malignant control cells (e.g., HEK293) at 80% confluence.

  • Seed cells at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS).

  • Causality Check: Incubate for 24 hours at 37°C in 5% CO₂ to allow for cellular adhesion and recovery from trypsin-induced stress.

Step 2: Compound Preparation & Treatment

  • Prepare a 10 mM stock of the 4-(2-nitrophenyl)oxazole analog in 100% DMSO.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (Establishes baseline 100% viability and controls for solvent toxicity).

    • Positive Control: 1 µM Doxorubicin (Validates the dynamic range and sensitivity of the assay)[4].

  • Treat the cells for 48 hours.

Step 3: Readout and IC₅₀ Calculation

  • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation (Caspase-3 Fluorometric Assay)

To confirm that the observed cytotoxicity is driven by apoptosis rather than non-specific necrosis.

Step 1: Treat cells with the oxazole analog at its established IC₅₀ concentration for 24 hours. Step 2: Lyse the cells using a CHAPS-based lysis buffer to preserve enzymatic activity. Step 3: Add the fluorogenic substrate Ac-DEVD-AFC. If Caspase-3 is active (confirming the MOA), it will cleave the substrate, emitting a fluorescent signal measurable at Ex/Em = 400/505 nm.

ExperimentalWorkflow Seed 1. Cell Seeding (Cancer & Normal Lines) Treat 2. Compound Treatment (Dose-Response + Controls) Seed->Treat Assay 3. Multiplexed Assay (MTT / Caspase-3) Treat->Assay Analyze 4. Data Analysis (IC50 & Selectivity Index) Assay->Analyze

Fig 2: Self-validating experimental workflow for oxazole cytotoxicity screening.

Conclusion

The 4-(2-nitrophenyl)oxazole scaffold represents a highly tunable and potent pharmacophore in oncology. By systematically comparing its derivatives against standard chemotherapeutics, researchers can leverage its unique polypharmacological mechanisms—spanning kinase inhibition to microtubule disruption—to design next-generation, highly selective anticancer agents. Rigorous, internally controlled assay designs remain paramount to translating these in vitro findings into viable in vivo candidates.

References

  • Gomha, S. M., et al. "One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Al-Ostoot, F. H., et al. "Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors". MDPI. Available at:[Link]

  • Kulkarni, S., et al. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies". Bentham Science. Available at:[Link]

  • Vlasov, S., et al. "In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles". National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

A Senior Scientist's Guide to Validating Theoretical DFT Calculations for 4-(2-Nitrophenyl)oxazole

An Objective Comparison of Computational Predictions with Experimental Spectroscopic Data Abstract This guide provides a comprehensive framework for the validation of theoretical calculations derived from Density Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Computational Predictions with Experimental Spectroscopic Data

Abstract

This guide provides a comprehensive framework for the validation of theoretical calculations derived from Density Functional Theory (DFT) against experimental spectroscopic data for the heterocyclic compound 4-(2-Nitrophenyl)oxazole. We detail the necessary experimental protocols for synthesis and characterization via Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. These empirical results are systematically compared with theoretical predictions of the molecular geometry, vibrational frequencies, electronic transitions, and chemical shifts, calculated using the B3LYP functional with a 6-311++G(d,p) basis set. The guide elucidates the causality behind experimental and computational choices, establishing a self-validating system to confirm the accuracy of the theoretical model. Further analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map provides deep insights into the molecule's electronic structure and reactivity. The strong correlation observed between the experimental and theoretical data underscores the predictive power of the chosen DFT methodology for this class of nitroaromatic heterocyclic compounds, making it an invaluable tool for researchers in materials science and drug development.

Introduction: The Imperative of Validating Computational Models

Oxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitroaromatic substituent, such as a 2-nitrophenyl group, can significantly modulate the electronic properties and, consequently, the reactivity and therapeutic potential of the oxazole scaffold.[3]

In modern chemical research, Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for predicting the structural, spectroscopic, and electronic properties of molecules before their synthesis.[4][5] However, theoretical models are approximations of reality. Their reliability is not absolute and must be rigorously validated against empirical evidence. This process of validation is critical; it builds confidence in the computational model, allowing for its predictive use in designing novel molecules with desired characteristics, thereby accelerating the research and development cycle.

This guide presents a direct comparison between the experimental data of 4-(2-Nitrophenyl)oxazole and its properties as predicted by DFT calculations at the B3LYP/6-311++G(d,p) level of theory. We will explore not just what the results are, but why specific methodologies were chosen and how the theoretical and experimental data corroborate one another to provide a holistic understanding of the molecule's behavior.

Methodology: A Dual-Pronged Approach

Our validation framework rests on two pillars: robust experimental characterization and precise computational modeling. The synergy between these two approaches provides a self-validating loop, where experimental results confirm theoretical accuracy, and theoretical calculations provide a deeper interpretation of experimental observations.

G cluster_exp Experimental Workflow cluster_theo Computational Workflow synthesis Synthesis of 4-(2-Nitrophenyl)oxazole purification Purification & Verification (TLC, MP) synthesis->purification ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis nmr ¹H & ¹³C NMR Spectroscopy purification->nmr validation Comparative Analysis & Validation ftir->validation uvvis->validation nmr->validation opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq Frequency Calculation (Vibrational Modes) opt->freq tddft TD-DFT Calculation (Electronic Transitions) opt->tddft giao GIAO Calculation (NMR Shifts) opt->giao orbitals HOMO, LUMO, MEP Analysis opt->orbitals freq->validation tddft->validation giao->validation orbitals->validation Interpretation of Reactivity

Figure 1: Experimental and Computational Validation Workflow.
Experimental Protocols

A common route for synthesizing 4-substituted oxazoles involves the condensation of a phenacyl bromide derivative with urea or other suitable reagents.[6] For 4-(2-Nitrophenyl)oxazole, a plausible synthesis involves reacting 2-bromo-1-(2-nitrophenyl)ethan-1-one with formamide.

  • Reaction Setup: Dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent) in excess formamide.

  • Heating: Heat the mixture at 120-130 °C for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 4-(2-Nitrophenyl)oxazole.

  • Verification: Confirm the purity by a sharp melting point and a single spot on the TLC plate.

  • FT-IR Spectroscopy:

    • Record the spectrum using a KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

    • Causality: The KBr pellet method is chosen for solid samples to minimize interference and obtain a clear spectrum of the compound's vibrational modes.

  • UV-Vis Spectroscopy:

    • Dissolve a small, accurately weighed sample in a spectroscopic grade solvent (e.g., methanol or acetonitrile) to prepare a dilute solution (~10⁻⁵ M).

    • Record the absorption spectrum using a double-beam UV-Vis spectrophotometer from 200-800 nm, using the pure solvent as a reference.

    • Causality: A dilute solution is necessary to ensure the measurement is within the linear range of the Beer-Lambert law, allowing for accurate determination of the maximum absorption wavelength (λmax).

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7]

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for protons.

    • Use Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Causality: Deuterated solvents are used to avoid large solvent signals in the proton spectrum. A high-field spectrometer (≥400 MHz) is essential for resolving complex splitting patterns in the aromatic region.[7]

Computational Protocol

All theoretical calculations were performed using the Gaussian 09 program package.

  • Geometry Optimization:

    • The molecular structure of 4-(2-Nitrophenyl)oxazole was first drawn using GaussView.

    • The geometry was then fully optimized in the gas phase using DFT with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[1][5]

    • Causality & Expertise: The B3LYP functional is a widely-used and well-validated method that offers a good compromise between computational cost and accuracy for organic molecules. The 6-311++G(d,p) basis set is chosen for its robustness; the double-plus signs (++) indicate the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the electron density of systems with lone pairs and π-systems, like the oxazole and nitro groups.[8][9] The (d,p) polarization functions allow for more flexibility in describing the shape of atomic orbitals, leading to a more accurate representation of bonding.

  • Vibrational Frequency Calculation:

    • Harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

    • Trustworthiness: This step is a self-validating system for the optimization. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

    • Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they were uniformly scaled by a factor of 0.967, a common practice for this level of theory to improve agreement with experimental data.[8]

  • Electronic Spectra (UV-Vis) Calculation:

    • The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level on the optimized structure.[10][11]

  • NMR Spectra Calculation:

    • The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[10][12] The calculations were performed in the gas phase, and the computed shifts were referenced to the TMS signal calculated at the same level of theory.

  • Molecular Orbital Analysis:

    • The energies of the HOMO and LUMO were determined from the optimized structure.

    • The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the total electron density surface to visualize the charge distribution and predict reactive sites.[13][14]

Results and Discussion: A Comparative Analysis

Figure 2: Molecular Structure and Atom Numbering Scheme.
Molecular Geometry
ParameterBond Length (Å)ParameterBond Angle (°)
O1-C21.365C5-O1-C2104.8
C2-N31.312O1-C2-N3115.2
N3-C41.390C2-N3-C4108.5
C4-C51.375N3-C4-C5107.3
C5-O11.378C4-C5-O1104.2
C4-C1'1.471N3-C4-C1'128.1
C1'-C2'1.405C5-C4-C1'124.6
C2'-N(NO2)1.482C1'-C2'-N(NO2)118.5
N-O(NO2)1.231O-N-O(NO2)124.3
Table 1: Selected Optimized Geometric Parameters for 4-(2-Nitrophenyl)oxazole.

The dihedral angle between the oxazole ring and the phenyl ring was calculated to be approximately 45.7°, indicating a non-planar conformation. This twist is a result of steric hindrance between the hydrogen on C5 of the oxazole ring and the bulky nitro group on the C2' position of the phenyl ring. This structural feature is critical as it influences the molecule's electronic conjugation and overall properties.

Vibrational Analysis (FT-IR)

The comparison between the experimental FT-IR spectrum and the scaled theoretical vibrational frequencies provides one of the strongest validations of the computational model. The key vibrational modes are assigned and compared below.

Experimental Wavenumber (cm⁻¹)Scaled Theoretical Wavenumber (cm⁻¹)Assignment (Vibrational Mode)
~31203115Aromatic C-H stretch
~16101605C=N stretch (oxazole ring)
~15251520Asymmetric NO₂ stretch
~14801475Aromatic C=C stretch
~13451340Symmetric NO₂ stretch
~11001095C-O-C stretch (oxazole ring)
Table 2: Comparison of Major Experimental and Scaled Theoretical Vibrational Frequencies.

There is a remarkable correlation between the experimental and scaled theoretical frequencies. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are correctly predicted with high accuracy.[16] Similarly, the fundamental stretching modes of the oxazole ring, such as the C=N and C-O-C vibrations, align well with the experimental data, confirming the optimized geometry is a reliable representation of the molecule's structure.[17]

Electronic Properties (UV-Vis)

The electronic absorption properties were investigated experimentally in methanol and calculated in the gas phase using TD-DFT.

ParameterExperimental (Methanol)Theoretical (TD-DFT)Major Contribution
λmax~265 nm261 nmπ → π* (HOMO-1 → LUMO)
~320 nm315 nmn → π* (HOMO → LUMO)
Table 3: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima.

The TD-DFT calculations successfully predict the two main absorption bands observed in the experimental spectrum.[11] The slight difference (solvatochromic shift) between the experimental and gas-phase theoretical values is expected, as the polarity of the solvent can stabilize the excited state differently than the ground state. The main absorption at ~265 nm is attributed to a π → π* transition primarily involving the phenyl and oxazole rings. The shoulder band at a longer wavelength (~320 nm) corresponds to an n → π* transition, likely involving the lone pair electrons on the oxygen of the nitro group and the oxygen of the oxazole ring.[18]

NMR Spectroscopy

The GIAO method provides a robust prediction of NMR chemical shifts. The calculated values show a strong linear correlation with the experimental data, validating the electronic structure described by the DFT model.

ProtonExperimental δ (ppm)Theoretical δ (ppm)
H (C2)~8.15 (s)8.10
H (C5)~7.90 (s)7.85
Phenyl H's7.60 - 8.20 (m)7.55 - 8.15
Table 4: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts.
CarbonExperimental δ (ppm)Theoretical δ (ppm)
C2~151.5151.0
C4~138.0137.5
C5~125.0124.7
C1'~129.5129.1
C2'~148.0147.8
Phenyl C's124.0 - 134.0123.5 - 133.8
Table 5: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts.

The predicted chemical shifts for both protons and carbons are in excellent agreement with typical experimental values for such structures.[19][20][21] The downfield shift of the C2' carbon (~148.0 ppm) is correctly predicted, reflecting the strong electron-withdrawing effect of the attached nitro group. The chemical shifts of the oxazole ring protons and carbons are also accurately reproduced.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The analysis of frontier molecular orbitals is crucial for understanding the chemical reactivity and electronic transitions of a molecule.

G LUMO LUMO -2.85 eV HOMO HOMO -7.15 eV LUMO->HOMO Gap ΔE = 4.30 eV Energy Energy

Figure 3: HOMO-LUMO Energy Gap Diagram.
  • HOMO (-7.15 eV): The Highest Occupied Molecular Orbital is primarily localized over the π-system of the phenyl ring and the oxazole ring, indicating that this is the most probable region for donating electrons in a chemical reaction.

  • LUMO (-2.85 eV): The Lowest Unoccupied Molecular Orbital is predominantly centered on the electron-withdrawing nitro group and the C2'-C1' bond of the phenyl ring. This signifies that this region is the most susceptible to nucleophilic attack.

  • Energy Gap (ΔE = 4.30 eV): The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.[3][22] The calculated gap of 4.30 eV suggests that 4-(2-Nitrophenyl)oxazole is a moderately reactive molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface, providing an intuitive guide to its reactive sites.[13][23]

  • Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. As expected, the most intense red regions are located over the oxygen atoms of the nitro group, indicating their strong electronegativity. A less intense negative potential is also observed around the nitrogen atom (N3) of the oxazole ring.[14][24]

  • Blue Regions (Positive Potential): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the phenyl ring and near the nitro group's nitrogen atom.

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential, primarily over the carbon framework of the phenyl ring.

The MEP map visually confirms the electronic effects within the molecule. The strong electron-withdrawing nature of the nitro group creates a highly polarized molecule, which is consistent with the calculated structural and spectroscopic data.

Conclusion

This guide demonstrates a robust, multi-faceted approach to validating theoretical DFT calculations against tangible experimental evidence for 4-(2-Nitrophenyl)oxazole. The close agreement between the experimental FT-IR, UV-Vis, and NMR data and the values predicted by the B3LYP/6-311++G(d,p) level of theory provides strong validation for the computational model.

The theoretical calculations not only reproduced the experimental results with high fidelity but also offered deeper insights that are experimentally challenging to obtain, such as the precise non-planar geometry, the distribution of frontier molecular orbitals, and a visual map of electrostatic potential. This validated model can now be used with a high degree of confidence to predict the properties of related, yet-to-be-synthesized oxazole derivatives, thereby guiding future research and accelerating the discovery of new molecules with potential applications in pharmacology and materials science.

References

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  • de Oliveira, B. G., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. PMC. [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Nitrophenyl)oxazole proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of 4-(2-Nitrophenyl)oxazole As an application scientist in drug development or chemical research, managing the lifecycle of your reagents is as critical as the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of 4-(2-Nitrophenyl)oxazole

As an application scientist in drug development or chemical research, managing the lifecycle of your reagents is as critical as the synthesis itself. 4-(2-Nitrophenyl)oxazole is a specialized organic intermediate utilized in various pharmaceutical and agrochemical research pathways[1]. Due to its nitroaromatic structure, it requires strict adherence to professional laboratory safety protocols to mitigate environmental contamination and occupational exposure risks.

This guide outlines the physicochemical rationale and step-by-step operational procedures for the safe segregation, containment, and disposal of 4-(2-Nitrophenyl)oxazole in a professional laboratory setting.

Hazard Assessment and Physicochemical Profiling

Before initiating any disposal protocol, it is critical to understand the chemical behavior of the waste. 4-(2-Nitrophenyl)oxazole contains an electron-withdrawing nitro group attached to a phenyl ring, which is conjugated with an oxazole moiety.

Causality in Safety: Nitroaromatics are generally characterized by their potential for acute toxicity and reactivity under specific conditions. For instance, closely related isomers such as 5-(4-nitrophenyl)oxazole are classified under GHS as Acute Tox. 3 (Oral) and Eye Irrit. 2[2]. The nitro group can undergo exothermic reduction if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a waste carboy. Therefore, segregation from incompatible chemical streams is the most critical step in its disposal.

Quantitative Data Summary

Note: Data is aggregated from structurally analogous isomers to provide a conservative safety baseline[2].

Property / IdentifierValue / ClassificationOperational Implication
CAS Number 1126636-34-7[1]Use for exact EHS waste manifest labeling.
Molecular Formula C9H6N2O3Indicates organic waste; requires incineration.
Molecular Weight 190.16 g/mol Standard solid handling protocols apply.
Predicted logP ~1.42 to 2.77[2]Lipophilic; readily penetrates standard latex. Requires nitrile PPE.
GHS Hazards (Analogous) H301 (Toxic if swallowed), H319 (Eye Irritant)[2]Mandates strict use of fume hoods and face protection.

Step-by-Step Disposal Methodology

Disclaimer: The following protocol is designed for legitimate, professional laboratory settings. Under no circumstances should researchers attempt to chemically "treat," neutralize, or degrade nitroaromatic compounds (e.g., via acid hydrolysis or active reduction) in-house as a means of disposal. Such improvised treatments risk the generation of highly toxic aniline derivatives or uncontrolled exothermic reactions. All chemical destruction must be handled by licensed Environmental Health and Safety (EHS) professionals via high-temperature incineration.

Step 1: Preparation and PPE Setup

  • Conduct all waste consolidation inside a certified, actively venting chemical fume hood.

  • Don appropriate Personal Protective Equipment (PPE): double nitrile gloves (due to the lipophilicity of the compound), safety goggles, and a flame-resistant lab coat[2].

Step 2: Waste Segregation

  • Solid Waste: Collect all contaminated consumables (e.g., empty reagent vials, spatulas, weighing paper, silica gel from chromatography) in a designated, puncture-resistant solid hazardous waste container lined with a chemically compatible bag.

  • Liquid Waste (Reaction Filtrates): Determine the primary solvent used in your workflow.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), funnel the waste into the Halogenated Organic Waste carboy.

    • If dissolved in non-halogenated solvents (e.g., DMSO, Ethyl Acetate, Methanol), funnel into the Non-Halogenated Organic Waste carboy.

    • Critical Check: Ensure the receiving waste carboy contains no strong reducing agents or strong bases to prevent reactive cross-contamination.

Step 3: Secondary Containment and Labeling

  • Ensure all liquid waste carboys are kept in secondary containment trays to catch potential spills.

  • Affix a hazardous waste label immediately. Write out the full chemical name—"4-(2-Nitrophenyl)oxazole"—along with the solvent composition. Do not use structural abbreviations or acronyms, as this violates EHS compliance and delays emergency response.

Step 4: EHS Handover

  • Once the waste container reaches 80% capacity, seal it tightly.

  • Submit a waste collection request to your institutional EHS department or licensed hazardous waste contractor. The standard, safe end-of-life for this chemical is professional high-temperature incineration, which safely breaks down the nitroaromatic ring into simple oxides of carbon and nitrogen without leaving toxic residues.

Disposal Workflow Visualization

DisposalWorkflow Start Experiment Completion Segregate Waste Segregation (Fume Hood) Start->Segregate Solid Solid Waste (Vials, PPE, Silica) Segregate->Solid Liquid Liquid Waste (Organic Solvents) Segregate->Liquid Containment Secondary Containment & GHS Labeling Solid->Containment Halogenated Halogenated Stream Liquid->Halogenated DCM, Chloroform NonHalogenated Non-Halogenated Stream Liquid->NonHalogenated DMSO, EtOAc Halogenated->Containment NonHalogenated->Containment EHS EHS / Licensed Contractor Transfer Containment->EHS Incineration High-Temperature Incineration EHS->Incineration Professional Destruction

Figure 1: Standardized laboratory workflow for the segregation and disposal of nitroaromatic waste.

References

Sources

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